molecular formula C10H11FO2 B6227246 3-fluoro-4-(propan-2-yl)benzoic acid CAS No. 1341723-26-9

3-fluoro-4-(propan-2-yl)benzoic acid

Cat. No.: B6227246
CAS No.: 1341723-26-9
M. Wt: 182.19 g/mol
InChI Key: QPDKPXGVEOIIEQ-UHFFFAOYSA-N
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Description

3-fluoro-4-(propan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-fluoro-4-(propan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(propan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341723-26-9

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-fluoro-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H11FO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)

InChI Key

QPDKPXGVEOIIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 3-Fluoro-4-(propan-2-yl)benzoic Acid (CAS: 1341723-26-9) in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(propan-2-yl)benzoic acid, also known as 3-fluoro-4-isopropylbenzoic acid, is a highly specialized fluorinated aromatic building block. With the CAS registry number 1341723-26-9, this compound has emerged as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is particularly relevant in the development of central nervous system (CNS) therapeutics and oncology drugs, such as gamma-secretase inhibitors[1]. This guide provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, synthetic methodologies, and analytical validation protocols.

Physicochemical Profiling & Structural Rationale

Quantitative Data Summary

The fundamental properties of 3-fluoro-4-(propan-2-yl)benzoic acid dictate its behavior in both synthetic workflows and biological systems.

PropertyValueClinical / Synthetic Significance
CAS Number 1341723-26-9Unique identifier for regulatory compliance and sourcing.
Molecular Formula C10H11FO2[1]Defines the stoichiometry for downstream coupling.
Molecular Weight 182.19 g/mol Low molecular weight allows for incorporation into larger APIs without violating Lipinski's Rule of 5.
InChIKey QPDKPXGVEOIIEQ-UHFFFAOYSA-N[2]Standardized hash for database querying and computational modeling.
Calculated LogP ~2.7[1]Optimal lipophilicity for blood-brain barrier (BBB) penetration.
The "Fluoro-Isopropyl" Pharmacophore: Causality in Design

In medicinal chemistry, the incorporation of the 3-fluoro-4-isopropylphenyl moiety is a calculated design choice. As an Application Scientist, I emphasize three causal factors for selecting this specific substitution pattern:

  • Conformational Locking : The bulky isopropyl group at the para position anchors the molecule into deep hydrophobic pockets (e.g., the S1' or S3 pockets of target proteases). The adjacent fluorine atom at the meta position sterically restricts the rotation of the isopropyl group, significantly reducing the entropic penalty upon target binding.

  • Metabolic Shielding : Unsubstituted alkylbenzenes are highly susceptible to cytochrome P450 (CYP450)-mediated benzylic oxidation. The strongly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating the benzylic C-H bonds of the isopropyl group toward oxidative metabolism, thereby extending the pharmacokinetic half-life of the resulting drug.

  • pKa Modulation : The inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the benzoic acid relative to its non-fluorinated counterpart. This subtle shift enhances the leaving group ability in amide coupling reactions and alters the hydrogen-bonding dynamics of the final API.

Synthetic Methodologies: From Precursor to API Building Block

The most robust and scalable route to synthesize 3-fluoro-4-(propan-2-yl)benzoic acid begins with the commercially available precursor, 4-bromo-2-fluoro-1-isopropylbenzene (CAS: 112611-87-7)[3]. The transformation is achieved via a Grignard-mediated carboxylation.

Synthesis A 4-Bromo-2-fluoro- 1-isopropylbenzene (CAS: 112611-87-7) B Grignard Formation Mg(0), THF, 40-50°C A->B Activation C Carboxylation CO2 (gas), -78°C B->C Nucleophilic Attack D Acidic Workup 1M HCl, pH < 2 C->D Quench E 3-Fluoro-4-isopropyl- benzoic acid (CAS: 1341723-26-9) D->E Isolation

Synthetic workflow for 3-fluoro-4-isopropylbenzoic acid via Grignard carboxylation.

Protocol 1: Grignard-Mediated Carboxylation

Rationale : The choice of anhydrous tetrahydrofuran (THF) over diethyl ether is dictated by THF's higher boiling point, which facilitates the thermal initiation of the slightly deactivated fluorinated aryl bromide. Furthermore, the carboxylation must be executed at cryogenic temperatures (-78 °C) to suppress the formation of symmetrical benzophenone byproducts, which occur if the highly reactive Grignard reagent attacks the newly formed magnesium carboxylate intermediate.

Step-by-Step Methodology :

  • Initiation : Flame-dry a 500 mL Schlenk flask under a continuous argon sweep. Add magnesium turnings (1.2 equivalents) and a single crystal of iodine in 50 mL of anhydrous THF. Stir until the iodine color fades, indicating the activation of the magnesium surface.

  • Grignard Formation : Dissolve 4-bromo-2-fluoro-1-isopropylbenzene (1.0 equivalent) in 100 mL of anhydrous THF. Add 10% of this solution to the flask to initiate the reaction. Once an exotherm is observed, add the remaining solution dropwise over 45 minutes, maintaining the internal temperature at 40-50 °C. Stir for an additional 2 hours until the magnesium is largely consumed.

  • Carboxylation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Vigorously bubble anhydrous CO2 gas through the solution via a dispersion frit for 2 hours. The mixture will form a thick, white suspension (the magnesium carboxylate salt).

  • Quenching & Workup : Carefully quench the reaction by slowly adding 1M HCl until the aqueous layer reaches a pH < 2. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of heptane and ethyl acetate to yield pure 3-fluoro-4-(propan-2-yl)benzoic acid as a white crystalline powder.

Application in Medicinal Chemistry: Gamma-Secretase Inhibitors

3-Fluoro-4-(propan-2-yl)benzoic acid is frequently utilized as an N-terminal capping group in the synthesis of peptidomimetic and small-molecule gamma-secretase inhibitors (GSIs)[1]. These inhibitors are investigated for their potential to block the proteolytic cleavage of the Amyloid Precursor Protein (APP), a primary driver of Alzheimer's disease pathology, as well as Notch signaling in various oncological indications.

Mechanism APP Amyloid Precursor Protein (APP) GS Gamma-Secretase Complex (Presenilin Catalytic Core) APP->GS Substrate Binding Abeta Neurotoxic Aβ Peptides (Alzheimer's Pathology) GS->Abeta Proteolytic Cleavage Inhibitor GSI Candidate (Contains 3-F-4-iPr-Phenyl Moiety) Inhibitor->GS Hydrophobic Pocket Binding (Steric Blockade)

Mechanism of action for gamma-secretase inhibitors containing the fluoro-isopropyl pharmacophore.

Analytical Validation & Quality Control

To ensure trustworthiness and reproducibility in downstream API synthesis, the isolated building block must undergo rigorous analytical validation. This protocol establishes a self-validating system where chromatographic purity is cross-referenced with structural integrity.

Protocol 2: HPLC-UV and NMR Characterization

Rationale : UV detection at 254 nm captures the conjugated aromatic system, while the acidic mobile phase suppresses the ionization of the carboxylic acid, preventing peak tailing. 1H NMR provides definitive proof of the isopropyl substitution pattern.

Step-by-Step Methodology :

  • HPLC Analysis :

    • Column : C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Acceptance Criteria : A single sharp peak at ~254 nm with an area under the curve (AUC) > 98%.

  • 1H NMR Spectroscopy (400 MHz, CDCl3) :

    • Sample Prep : Dissolve 10 mg of the product in 0.6 mL of deuterated chloroform (CDCl3).

    • Expected Signals :

      • 
         ~1.25 ppm (doublet, 6H, -CH(CH3 )2)
        
      • 
         ~3.20 ppm (septet, 1H, -CH (CH3)2)
        
      • 
         ~7.30 - 7.90 ppm (multiplets, 3H, aromatic protons)
        
      • 
         ~11.0 ppm (broad singlet, 1H, -COOH , exchanges with D2O).
        

References

  • Title : 3-Fluoro-4-(propan-2-yl)benzoic acid | 1341723-26-9 - 摩熵化学 Source : molaid.com URL :[Link]

  • Title : QPDKPXGVEOIIEQ-UHFFFAOYSA-N - Explore - PubChemLite Source : uni.lu URL :[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Fluorinated Isopropylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the introduction of fluorine into bioactive molecules represents a cornerstone strategy for optimizing pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a compound's lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on a specific, yet increasingly relevant, class of compounds: fluorinated isopropylbenzoic acids. The strategic combination of a bulky, lipophilic isopropyl group and an electron-withdrawing fluorine atom on a benzoic acid scaffold presents a fascinating case study in molecular property modulation.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the thermodynamic properties of these compounds, detailing the experimental and computational methodologies used for their characterization. In the absence of extensive experimental data for specific isomers of fluorinated isopropylbenzoic acids, this guide establishes a predictive framework based on the known properties of fluorinated benzoic acids and 4-isopropylbenzoic acid (cumic acid), offering a scientifically grounded perspective on their expected behavior.

The Interplay of Substituents: Predicting Thermodynamic Behavior

The thermodynamic properties of a substituted benzoic acid are a direct consequence of the electronic and steric effects of its substituents. In the case of fluorinated isopropylbenzoic acids, we must consider the interplay of two functionally distinct groups.

  • The Isopropyl Group : This bulky alkyl group is electron-donating through hyperconjugation and has a significant steric presence. It increases the molecule's lipophilicity and can influence its crystal packing and, consequently, its melting point and solubility.

  • The Fluorine Atom : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly increase the acidity of the carboxylic acid group.[2] Depending on its position relative to the carboxyl group (ortho, meta, or para), it can also have a minor, electron-donating resonance effect (+R).

The position of these two substituents on the benzene ring will ultimately determine the molecule's overall physicochemical properties. For instance, a fluorine atom positioned ortho to the carboxylic acid group is expected to have the most pronounced effect on acidity due to the proximity of its strong inductive effect.

Key Thermodynamic Parameters and Their Significance

A thorough understanding of the following thermodynamic parameters is crucial for the successful application of fluorinated isopropylbenzoic acids in drug development and other chemical applications.

Acid Dissociation Constant (pKa)

The pKa is a measure of a compound's acidity in a given solvent. For a benzoic acid derivative, the pKa is heavily influenced by the electronic effects of its substituents. Electron-withdrawing groups like fluorine stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid).[3]

Expected pKa Trends:

  • Fluorine's Impact : The introduction of a fluorine atom is expected to decrease the pKa of isopropylbenzoic acid (pKa ≈ 4.35).[3][4] The magnitude of this decrease will depend on the fluorine's position, with the ortho position likely resulting in the lowest pKa.

  • Isopropyl Group's Impact : The electron-donating isopropyl group slightly destabilizes the carboxylate anion, making the parent 4-isopropylbenzoic acid a weaker acid than benzoic acid (pKa ≈ 4.20).[3]

Solubility

Solubility is a critical parameter for drug delivery and formulation. It is governed by the equilibrium between the crystal lattice energy and the solvation energy of the molecule.

Expected Solubility Behavior:

  • In Aqueous Media : The parent 4-isopropylbenzoic acid is sparingly soluble in water.[5] Fluorination can have a complex effect on aqueous solubility. While increased acidity can enhance solubility in neutral or basic media due to salt formation, the overall increase in molecular hydrophobicity from the C-F bond may decrease intrinsic solubility.

  • In Organic Solvents : 4-isopropylbenzoic acid is generally soluble in alcohols and ethers. The solubility of fluorinated analogs in organic solvents will depend on the specific solvent's polarity and its ability to interact with the fluorinated ring.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that provides insight into the molecule's stability.

Estimating Enthalpy of Formation:

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements. It is related to the enthalpy and entropy of formation by the equation: ΔG° = ΔH° - TΔS°.

Melting Point (Tm)

The melting point is indicative of the strength of the intermolecular forces in the crystal lattice.

Expected Melting Point Trends:

  • The melting point of 4-isopropylbenzoic acid is in the range of 117-120 °C.

  • The effect of fluorination on the melting point is not straightforward. It can increase or decrease depending on how it affects the crystal packing efficiency and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).

Quantitative Data Summary

The following table summarizes the available experimental thermodynamic data for the parent compounds, which can be used as a baseline for predicting the properties of their fluorinated derivatives.

Property4-Isopropylbenzoic AcidBenzoic Acidp-Fluorobenzoic Acid
Melting Point (°C) 117 - 120121Not specified
pKa ~4.35[3][4][8]~4.20[3]Not specified
Aqueous Solubility Sparingly soluble[4]3.4 g/L at 25°CNot specified
Enthalpy of Combustion (kJ/mol) -5166[8]Not specifiedNot specified
Enthalpy of Formation (solid, kJ/mol) Not directly found-384.72[6]~-585[7]
Heat of Vaporization (kJ/mol) 53.9[8]Not specifiedNot specified

Experimental and Computational Methodologies

The characterization of the thermodynamic properties of novel compounds like fluorinated isopropylbenzoic acids relies on a suite of well-established experimental and computational techniques.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring thermal transitions.[9] It quantifies the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Applications:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) : The peak of an endothermic event on a DSC thermogram corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

  • Glass Transitions (Tg) : For amorphous materials, DSC can detect the glass transition temperature.

  • Crystallization Events : Exothermic peaks can indicate crystallization from a melt.

Experimental Protocol: DSC Analysis

  • Sample Preparation : A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Setup : The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of thermal events and to calculate the enthalpy changes.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh Sample (1-5 mg) encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load run Run Temperature Program (e.g., 10 °C/min) load->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Determine Tm, ΔHfus thermogram->analyze

Caption: A typical workflow for Differential Scanning Calorimetry (DSC) analysis.

Oxygen Bomb Calorimetry

This technique is used to determine the heat of combustion of a substance.[2] By burning a known mass of the compound in a high-pressure oxygen environment, the total heat released can be measured, which allows for the calculation of the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation. For fluorine-containing compounds, special considerations must be taken to account for the formation of hydrofluoric acid in the combustion products.[2]

pKa Determination by UV-Vis Spectrophotometry

The pKa of an ionizable compound can be accurately determined by monitoring the change in its UV-Vis absorbance as a function of pH. The underlying principle is that the protonated and deprotonated forms of the molecule have different absorption spectra.

Experimental Protocol: Spectrophotometric pKa Determination

  • Solution Preparation : A series of buffered solutions with known pH values are prepared. A stock solution of the fluorinated isopropylbenzoic acid is made in a suitable solvent.

  • Sample Preparation : A small aliquot of the stock solution is added to each buffered solution to create a series of samples with the same total concentration but different pH.

  • Absorbance Measurement : The UV-Vis spectrum of each sample is recorded, and the absorbance at a specific wavelength (where the difference between the two species is maximal) is noted.

  • Data Analysis : The pKa is calculated using the Henderson-Hasselbalch equation by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffers of Known pH prep_samples Create Samples at Different pH prep_buffers->prep_samples prep_stock Prepare Stock Solution of Compound prep_stock->prep_samples measure_abs Measure UV-Vis Absorbance of Each Sample prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Determine pKa from Inflection Point plot_data->calc_pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Computational Chemistry

In the absence of experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic properties of molecules.[10] These methods can be used to calculate:

  • Gas-phase enthalpies of formation

  • Gibbs free energies

  • pKa values (through calculation of the free energy change of the dissociation reaction)

  • Conformational analysis to identify the most stable molecular geometries.

These computational approaches provide a powerful predictive tool that can guide experimental efforts and offer insights into structure-property relationships.[10]

Conclusion and Future Outlook

Fluorinated isopropylbenzoic acids represent a class of compounds with significant potential in drug discovery and materials science. While a comprehensive experimental dataset of their thermodynamic properties is yet to be established, this guide provides a robust framework for understanding and predicting their behavior. By leveraging the known properties of their parent compounds and employing established analytical and computational techniques, researchers can effectively characterize these novel molecules. The interplay between the electron-withdrawing fluorine atom and the bulky isopropyl group offers a rich field for further investigation, promising new insights into the rational design of molecules with tailored thermodynamic and pharmacological properties.

References

  • PubChem. (n.d.). 4-Isopropylbenzoic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). Benzoic acids. Retrieved from [Link]

  • Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. Retrieved from [Link]

  • Snitsiriwat, S., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(1), 238-253. [Link]

  • Zhang, X., et al. (2015). Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 119(24), 6439-6449. [Link]

  • Active Thermochemical Tables. (n.d.). Benzoic acid Enthalpy of Formation. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

Sources

3-Fluoro-4-(propan-2-yl)benzoic Acid: Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(propan-2-yl)benzoic acid (CAS: 1341723-26-9), widely recognized in medicinal chemistry as 3-fluoro-4-isopropylbenzoic acid, is a highly specialized fluorinated aromatic building block[1]. As modern drug discovery shifts toward highly targeted therapies, the strategic incorporation of specific pharmacophores is essential. This compound provides a unique combination of steric bulk, lipophilicity, and metabolic stability, making it a critical intermediate in the synthesis of γ-secretase inhibitors and Mdm2-p53 protein-protein interaction (PPI) inhibitors[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, regioselective synthesis, and downstream biological applications.

Physicochemical Profiling & Structural Logic

The utility of 3-fluoro-4-(propan-2-yl)benzoic acid stems from its precise molecular architecture. The table below summarizes its core quantitative properties.

PropertyValueClinical / Chemical Significance
Chemical Name 3-Fluoro-4-(propan-2-yl)benzoic acidStandard IUPAC nomenclature.
CAS Registry Number 1341723-26-9Unique identifier for regulatory tracking[1].
Molecular Formula C₁₀H₁₁FO₂Defines atomic composition[1].
Molecular Weight 182.19 g/mol Low molecular weight ensures high ligand efficiency[1].
Monoisotopic Mass 182.0743 DaCritical for high-resolution LC-MS validation[2].
LogP (Predicted) ~3.1Indicates favorable lipophilicity for membrane permeability.
The Causality of the Substitution Pattern

The specific arrangement of the fluorine and isopropyl groups on the benzoic acid scaffold is not arbitrary; it is driven by rigorous Structure-Activity Relationship (SAR) logic:

  • The Isopropyl Anchor: The propan-2-yl group acts as a bulky, lipophilic wedge. In protein-protein interaction inhibitors, this group perfectly mimics the aliphatic side chains of amino acids like Leucine or Isoleucine, allowing the molecule to anchor deeply into hydrophobic protein clefts.

  • Fluorine-Induced Modulation: The fluorine atom at the 3-position serves two critical functions. First, its strong electron-withdrawing inductive effect lowers the pKa of the benzoic acid, altering the ionization state at physiological pH to optimize target binding. Second, the robust C-F bond blocks cytochrome P450-mediated aromatic oxidation at that position, dramatically enhancing the metabolic half-life of the downstream drug candidate.

Regioselective Synthesis Methodology

Direct Friedel-Crafts alkylation of 3-fluorobenzoic acid typically yields an intractable mixture of regioisomers. To ensure absolute regiocontrol and scalability, a Palladium-catalyzed Suzuki-Miyaura cross-coupling approach is the industry standard.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 3-fluoro-4-(propan-2-yl)benzoic acid from commercially available 4-bromo-3-fluorobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-3-fluorobenzoic acid (1.0 equiv) and potassium isopropyltrifluoroborate (1.5 equiv).

    • Causality: Potassium isopropyltrifluoroborate is selected over isopropylboronic acid because it is highly resistant to protodeboronation and does not form unreactive boroxines, ensuring a consistent stoichiometric ratio. The 1.5x excess compensates for any minor degradation at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).

    • Causality: The bidentate dppf ligand provides a wide bite angle, which is mechanistically required to accelerate the challenging reductive elimination step of the bulky isopropyl group from the palladium center. K₂CO₃ acts as the base to facilitate transmetalation.

  • Solvent & Degassing: Suspend the mixture in a degassed solvent system of Toluene/H₂O (10:1). Purge with N₂ for 15 minutes.

    • Causality: Water is essential to slowly hydrolyze the trifluoroborate into the active boronic acid species in situ, preventing a buildup of unstable intermediates. Degassing prevents oxidative degradation of the Pd(0) active catalyst.

  • Heating & Monitoring (Self-Validation): Heat the reaction to 100°C for 12 hours. Monitor via LC-MS. The system is self-validating: the disappearance of the starting material mass (m/z 217/219) and the appearance of the product mass (m/z 181[M-H]⁻) definitively confirms reaction progress.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH.

    • Causality: The product partitions into the aqueous layer as a soluble carboxylate salt, leaving hydrophobic impurities (catalyst ligands, homocoupled byproducts) in the organic layer. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product, extract with EtOAc, dry over Na₂SO₄, and concentrate.

SynthesisWorkflow SM 4-Bromo-3-fluorobenzoic acid (Starting Material) Reaction Suzuki-Miyaura Coupling (100°C, 12h, Toluene/H2O) SM->Reaction Reagents Potassium Isopropyltrifluoroborate Pd(dppf)Cl2, K2CO3 Reagents->Reaction Workup Acid-Base Extraction & Recrystallization Reaction->Workup LC-MS Validation Product 3-Fluoro-4-(propan-2-yl)benzoic acid (Target Compound) Workup->Product >98% Purity

Figure 1: Regioselective synthetic workflow for 3-fluoro-4-(propan-2-yl)benzoic acid.

Pharmacological Applications & Pathway Modulation

3-Fluoro-4-(propan-2-yl)benzoic acid is primarily utilized as a precursor to synthesize highly complex, optically active pharmaceutical agents.

A. Mdm2-p53 Protein-Protein Interaction Inhibitors

The compound is utilized to synthesize spirooxindole skeleton compounds[1]. These molecules are potent antitumor agents designed to inhibit the interaction between the Mdm2 protein and the p53 tumor suppressor[1]. In healthy cells, Mdm2 negatively regulates p53 by promoting its ubiquitination and degradation. In many cancers, Mdm2 is overexpressed, silencing p53.

When the 3-fluoro-4-isopropylphenyl moiety is incorporated into the spirooxindole core, the isopropyl group mimics the side chain of the Leu26 residue of p53. This allows the drug to bind tightly into the hydrophobic cleft of Mdm2, displacing p53. The freed p53 can then accumulate, translocate to the nucleus, and activate the transcription of genes responsible for cell cycle arrest and apoptosis.

Pathway Drug Spirooxindole Derivative (Contains 3-F-4-iPr-Phenyl moiety) MDM2 MDM2 Protein (Negative Regulator) Drug->MDM2 Binds Hydrophobic Cleft p53 p53 Tumor Suppressor (Transcription Factor) MDM2->p53 Ubiquitination Blocked Apoptosis Apoptosis & Cell Cycle Arrest (Antitumor Activity) p53->Apoptosis Transcriptional Activation

Figure 2: Mechanism of action for Mdm2-p53 inhibitors utilizing the target pharmacophore.

B. γ-Secretase Inhibitors

Derivatives of this compound are also patented as potent γ-secretase inhibitors[1]. γ-Secretase is an intramembrane-cleaving protease responsible for the processing of the amyloid precursor protein (APP) and Notch receptors. By modulating this enzyme, these compounds demonstrate significant therapeutic potential in the treatment of Alzheimer's disease (by reducing amyloid-beta plaque formation) and various malignancies, including cervical and breast carcinomas[1].

Analytical Validation Data Summary

To ensure the trustworthiness of the synthesized compound before downstream application, the following analytical benchmarks must be met:

Analytical MethodExpected Signal / Data PointStructural Confirmation
LC-MS (ESI-) m/z 181.1[M-H]⁻Confirms the exact mass of the deprotonated molecular ion.
¹H NMR (400 MHz, CDCl₃) δ 1.25 (d, J = 6.8 Hz, 6H)Confirms the two equivalent methyl groups of the isopropyl moiety.
¹H NMR (400 MHz, CDCl₃) δ 3.20 (hept, J = 6.8 Hz, 1H)Confirms the methine proton of the isopropyl group.
¹⁹F NMR (376 MHz, CDCl₃) δ -118.5 (m, 1F)Verifies the presence of the aromatic fluorine atom.

References

  • MolAid Chemical Database & Patent Literature Title: 3-Fluoro-4-(propan-2-yl)benzoic acid | 1341723-26-9 Source: MolAid URL:[Link]

Sources

pKa values of 3-fluoro-4-(propan-2-yl)benzoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous pKa of 3-fluoro-4-(propan-2-yl)benzoic acid

Abstract

Theoretical Framework: Understanding Substituent Effects on Benzoic Acid Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a measure of its propensity to donate a proton in solution. For substituted benzoic acids, the electronic properties of the substituents on the aromatic ring significantly influence the stability of the resulting carboxylate anion, thereby altering the acidity.[1][2][3]

The key to understanding the pKa of 3-fluoro-4-(propan-2-yl)benzoic acid lies in dissecting the interplay of the fluoro and isopropyl groups.

  • The Inductive Effect: This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms, like fluorine, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylate group.[3] This delocalizes and stabilizes the negative charge on the conjugate base, making the parent acid more acidic (lower pKa).[2][4] Conversely, alkyl groups like isopropyl have an electron-donating inductive effect (+I), which destabilizes the carboxylate anion and makes the acid less acidic (higher pKa).

  • The Resonance (Mesomeric) Effect: This effect involves the delocalization of π electrons through the aromatic system. A fluorine atom in the meta position, as in our target molecule, primarily exerts its strong -I effect with a negligible resonance contribution to the carboxylate group. The isopropyl group at the para position exerts a weak electron-donating effect through hyperconjugation.

The overall impact on acidity is a composite of these effects. The Hammett equation provides a quantitative means to correlate the electronic influence of substituents with the equilibrium constants of reactions involving benzoic acid derivatives.[5][6][7]

Estimating the pKa of 3-fluoro-4-(propan-2-yl)benzoic acid

To estimate the pKa of our target molecule, we can start with the known pKa of unsubstituted benzoic acid (4.20) and consider the additive effects of the substituents based on the pKa values of monosubstituted analogs:

CompoundpKa (in aqueous solution)
Benzoic Acid4.20
3-Fluorobenzoic Acid3.86[8][9][10][11]
4-Isopropylbenzoic Acid~4.35 (Predicted)[12][13]

The fluoro group at the meta position significantly increases acidity (pKa decreases from 4.20 to 3.86), demonstrating the dominance of its strong electron-withdrawing inductive effect.[3][4] The isopropyl group at the para position slightly decreases acidity (pKa predicted to increase from 4.20 to 4.35), consistent with its electron-donating nature.[1][3]

Given these opposing effects, we can anticipate that the pKa of 3-fluoro-4-(propan-2-yl)benzoic acid will be lower than that of benzoic acid and 4-isopropylbenzoic acid, but likely slightly higher than that of 3-fluorobenzoic acid. The potent electron-withdrawing effect of the fluorine is expected to be the dominant factor. A reasonable estimate would place the pKa in the range of 3.9 to 4.1 .

Experimental Determination of pKa

Precise pKa values are determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[14][15][16]

Method 1: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[16][17][18] It involves the gradual addition of a titrant (a strong base) to a solution of the weak acid while monitoring the pH.[18][19] The pKa is the pH at which the acid is half-neutralized.[6][7]

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of NaOH and standardize it.

    • Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[18][19]

    • Accurately weigh and dissolve a sample of 3-fluoro-4-(propan-2-yl)benzoic acid in a known volume of water (or a water-cosolvent mixture if solubility is low) to create a solution of approximately 1 mM.[18][19] Add KCl to a final concentration of 0.15 M.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10).[18][19]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to remove dissolved CO2.[18][19]

    • Add small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.[6][7][19]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (with KCl) purge_n2 Purge with N2 prep_analyte->purge_n2 prep_titrant Standardize NaOH Titrant titrate Add NaOH Increments prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->purge_n2 purge_n2->titrate record Record pH and Volume titrate->record plot_curve Plot Titration Curve record->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep get_pka pKa = pH at Half-Equivalence find_hep->get_pka

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a UV-active chromophore near the ionizable center and can be performed with lower sample concentrations than potentiometry.[16][20] The principle is that the UV absorbance spectrum of the protonated (acidic) form of the molecule differs from that of the deprotonated (conjugate base) form. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[20][21]

  • Preparation of Solutions:

    • Prepare a stock solution of 3-fluoro-4-(propan-2-yl)benzoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of aqueous buffer solutions with known pH values spanning the estimated pKa (e.g., from pH 2 to pH 6).

    • Prepare a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 8).

  • Spectral Scans:

    • In the acidic solution (pH 1), where the compound is fully protonated, record the full UV-Vis spectrum to identify the absorbance maximum (λmax) of the acidic species.

    • In the basic solution (pH 8), where the compound is fully deprotonated, record the full UV-Vis spectrum to identify the λmax of the basic species.

    • Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements:

    • Prepare a series of samples by adding a small, constant aliquot of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each sample at the chosen analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis). This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound.[22]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution measure_abs Measure Absorbance vs. pH prep_stock->measure_abs prep_buffers Prepare Buffer Series prep_buffers->measure_abs scan_spectra Scan Spectra (Acidic & Basic) select_lambda Select Analytical Wavelength scan_spectra->select_lambda select_lambda->measure_abs plot_curve Plot Absorbance vs. pH measure_abs->plot_curve find_inflection Find Inflection Point plot_curve->find_inflection get_pka pKa = pH at Inflection Point find_inflection->get_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

Computational chemistry offers a powerful, in silico alternative for estimating pKa values, particularly for novel compounds.[23] These methods calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.[24]

Theoretical Approach

The pKa is directly proportional to the Gibbs free energy of the deprotonation reaction. The most common approach involves a thermodynamic cycle, which breaks down the calculation into gas-phase energies and solvation free energies.[25]

Thermodynamic_Cycle cluster_aq Aqueous Phase cluster_gas Gas Phase HA_aq HA(aq) A_aq A⁻(aq) HA_aq->A_aq ΔG°aq A_gas A⁻(gas) A_aq->A_gas -ΔG°solv(A⁻) H_aq H⁺(aq) HA_gas HA(gas) HA_gas->HA_aq ΔG°solv(HA) A_gas->HA_gas -ΔG°gas H_gas H⁺(gas)

Caption: Thermodynamic cycle for computational pKa prediction.

  • Structure Optimization:

    • Build the 3D structures of the protonated acid (HA) and the deprotonated conjugate base (A⁻).

    • Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[25][26]

  • Energy Calculations:

    • Calculate the electronic energies of the optimized structures.

    • Perform frequency calculations to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy:

    • The effect of the aqueous solvent is typically modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[27][28]

  • pKa Calculation:

    • The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG°aq). This requires the calculated free energies of the acid and its conjugate base, along with a reference value for the solvation free energy of the proton.

Conclusion

While an experimentally verified pKa for 3-fluoro-4-(propan-2-yl)benzoic acid is not present in readily accessible literature, a strong, scientifically grounded estimation can be made. The competing electronic effects of the electron-withdrawing meta-fluoro group and the electron-donating para-isopropyl group suggest a pKa value in the range of 3.9 to 4.1. For drug development and quantitative research, an empirical determination is paramount. This guide provides detailed, actionable protocols for both potentiometric titration and UV-Vis spectrophotometry, two gold-standard methods for precise pKa measurement. Additionally, the framework for a computational approach offers a predictive tool for early-stage investigations. The synthesis of these theoretical, experimental, and computational approaches provides a robust and comprehensive strategy for characterizing the acidity of this and other novel substituted benzoic acids.

References

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Parchem. (n.d.). 3-Fluorobenzoic Acid (Cas 455-38-9).
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  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 3-Fluorobenzoic acid manufacturers and suppliers in india.
  • Asian Journal of Chemistry. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Enamine. (n.d.). Determining pKa.
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  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents.
  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
  • Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
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An In-depth Technical Guide to the Metabolic Stability of 3-Fluoro-4-isopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Metabolic Landscape of Novel Therapeutics

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the metabolic stability of 3-fluoro-4-isopropylbenzoic acid derivatives, a chemical scaffold with potential in various therapeutic areas. As a senior application scientist, the aim is to not only present established protocols but to also provide the scientific rationale behind the experimental designs, enabling researchers to make informed decisions in their lead optimization programs.

The Structural Significance of 3-Fluoro-4-isopropylbenzoic Acid Derivatives in Drug Design

The 3-fluoro-4-isopropylbenzoic acid scaffold incorporates several key features that are of strategic importance in medicinal chemistry. The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties.[1][2][3] Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group and influence binding interactions with target proteins.[1][2] Furthermore, the introduction of fluorine can block sites of metabolism, thereby enhancing the metabolic stability of a compound.[4][5]

The isopropyl group, a small lipophilic moiety, can contribute to the molecule's binding affinity for its target.[6] However, it is also a potential site for oxidative metabolism.[6] Understanding the metabolic liabilities associated with the isopropyl group is therefore crucial for the successful development of drug candidates based on this scaffold.

Predicted Metabolic Pathways

The metabolic fate of 3-fluoro-4-isopropylbenzoic acid derivatives is primarily governed by Phase I and Phase II metabolic reactions.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[7][8] For 3-fluoro-4-isopropylbenzoic acid derivatives, the most probable sites of oxidative metabolism are the isopropyl group and the aromatic ring.

  • Oxidation of the Isopropyl Group: The isopropyl group is a common site for hydroxylation, a reaction mediated by CYP enzymes.[9] This can occur at the tertiary carbon, leading to a tertiary alcohol, or at one of the methyl groups, resulting in a primary alcohol. The primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.[10]

  • Aromatic Hydroxylation: The aromatic ring can also undergo hydroxylation.[7][11] The position of hydroxylation is influenced by the electronic properties of the existing substituents. The fluorine atom, being electron-withdrawing, and the isopropyl group, being weakly electron-donating, will direct hydroxylation to specific positions on the ring.

  • Defluorination: While the carbon-fluorine bond is generally strong, enzymatic defluorination of aromatic rings can occur, leading to the formation of phenolic metabolites.[11][12][13] This is a less common but important metabolic pathway to consider.

Caption: Predicted metabolic pathways for 3-fluoro-4-isopropylbenzoic acid derivatives.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For derivatives of 3-fluoro-4-isopropylbenzoic acid, the primary conjugation reactions are:

  • Glucuronidation: The carboxylic acid moiety is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites formed in Phase I can also undergo glucuronidation.

  • Sulfation: Phenolic metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).

In Vitro Assessment of Metabolic Stability: A Step-by-Step Guide

A tiered approach is recommended for assessing the metabolic stability of new chemical entities. This typically starts with high-throughput screening in human liver microsomes, followed by more comprehensive studies in hepatocytes from different species.

Human Liver Microsomes (HLM) Stability Assay

This assay provides a first look at the compound's susceptibility to CYP-mediated metabolism.

Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Add a pre-warmed NADPH-regenerating system to initiate the reaction. The final volume should be 200 µL.

    • A control incubation without the NADPH-regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis:

The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated.

ParameterFormulaDescription
In vitro half-life (t½) 0.693 / kTime taken for 50% of the compound to be metabolized. 'k' is the elimination rate constant.
Intrinsic Clearance (Clint) (0.693 / t½) * (Incubation Volume / Protein Amount)The inherent ability of the liver to metabolize a drug.

graph "HLM_Workflow" {
layout=dot;
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="Prepare Incubation Mixture\n(HLM, Buffer, Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Initiate with NADPH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Sample at Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Quench Reaction\n(Acetonitrile + IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Analyze Supernatant\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate t½ and Clint", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Hepatocyte Stability Assay

Hepatocytes contain both Phase I and Phase II enzymes and provide a more comprehensive picture of a compound's metabolic fate.

Protocol:

The protocol is similar to the HLM assay, with the key difference being the use of cryopreserved or fresh hepatocytes in suspension instead of microsomes. The cell density is typically around 1 million cells/mL.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes and can be used to assess the contribution of both Phase I and Phase II enzymes to a compound's metabolism.

Bioanalytical Methodology: LC-MS/MS for Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug and its metabolites in in vitro and in vivo samples due to its high sensitivity and selectivity.[7][14]

Method Development Considerations:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of small molecules. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid, is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode is used to ionize the analytes. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.

  • Metabolite Identification: High-resolution mass spectrometry (HRMS) is invaluable for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites.[14]

Strategies for Enhancing Metabolic Stability

If a 3-fluoro-4-isopropylbenzoic acid derivative exhibits poor metabolic stability, several strategies can be employed to improve its profile:

  • Blocking Metabolic Hotspots: If metabolism is occurring at a specific position, introducing a blocking group, such as an additional fluorine atom or a methyl group, can prevent oxidation at that site.

  • Bioisosteric Replacement: The isopropyl group, if identified as a metabolic liability, can be replaced with a bioisostere that is more resistant to metabolism, such as a cyclopropyl or tert-butyl group.[6][9][15]

  • Modulating Physicochemical Properties: Reducing the lipophilicity of a compound can sometimes decrease its affinity for CYP enzymes, leading to improved metabolic stability.

Conclusion and Future Perspectives

The metabolic stability of 3-fluoro-4-isopropylbenzoic acid derivatives is a critical parameter that must be carefully evaluated during the drug discovery process. A thorough understanding of the potential metabolic pathways, coupled with a systematic in vitro evaluation, can guide the design of new analogs with improved pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for assessing and optimizing the metabolic stability of this promising class of compounds, ultimately increasing the probability of identifying a successful drug candidate.

References

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An In-depth Technical Guide to the Steric and Electronic Effects of the Isopropyl Group in 3-Fluoro-4-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, the nuanced interplay of steric and electronic effects governs molecular conformation, reactivity, and, ultimately, biological activity. This technical guide provides a comprehensive analysis of the steric effects imparted by a bulky isopropyl group when positioned at the C4-position of a benzoic acid ring, particularly in the presence of an ortho-fluorine substituent at C3. We delve into the foundational principles of the "ortho effect," where steric hindrance between the ortho-substituent and the carboxylic acid forces a non-planar conformation, thereby modulating acidity and interaction potential. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers and drug development professionals a robust framework for understanding, predicting, and manipulating these critical molecular properties. Detailed protocols for synthesis, pKa determination, and conformational analysis are provided, alongside quantitative data and computational models to offer a holistic view of this important structural motif.

Introduction: The Strategic Interplay of Steric and Electronic Factors

The substitution pattern on an aromatic ring is a cornerstone of rational drug design. Substituents are not mere decorations; they are strategic tools used to fine-tune a molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and metabolic stability. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide focuses on the 3-fluoro-4-isopropylbenzoic acid scaffold. This seemingly simple molecule presents a fascinating case study in the competitive, and sometimes synergistic, relationship between:

  • Steric Hindrance: Arising from the spatial bulk of substituents, which can impede bond rotation, restrict conformational freedom, and block access to reactive centers.[1] The branched isopropyl group is a significantly bulky substituent capable of exerting substantial steric pressure.

  • Electronic Effects: The transmission of charge through sigma (inductive) or pi (resonance) bonds, which alters the electron density distribution across the molecule.[2] The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, while the isopropyl group is weakly electron-donating.

The primary consequence of placing a substituent at the ortho position to a carboxylic acid on a benzene ring is the ortho effect . This well-documented phenomenon results in an increase in the acidity of the benzoic acid, regardless of whether the ortho-substituent is electron-donating or electron-withdrawing.[2][3] This effect is largely attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the aromatic ring.[4] This loss of planarity inhibits resonance between the carboxyl group and the benzene ring, leading to a more acidic proton.[1]

The following sections will dissect these effects, providing both the theoretical underpinnings and the practical methodologies to investigate them.

The "Ortho Effect": A Deeper Dive into Steric Inhibition of Resonance

In an unsubstituted benzoic acid molecule, the carboxylic acid group is nearly co-planar with the benzene ring, allowing for resonance delocalization of electrons between the two systems. This resonance stabilizes the acid form. When a substituent is placed at the ortho position (C2 or C6), steric repulsion between the substituent and the carboxyl group forces the -COOH group to rotate out of the plane of the ring.[4]

This forces a critical change in electronic behavior:

  • Inhibition of Resonance: The stabilizing resonance between the ring's π-system and the carboxyl group is diminished or completely eliminated.[3]

  • Enhanced Acidity: By reducing resonance stabilization of the neutral acid, the equilibrium shifts, favoring dissociation into the carboxylate anion and a proton. The carboxylate anion is itself highly stabilized by its own internal resonance, which is not affected by the twist. This results in a lower pKa (stronger acid).

The magnitude of this effect is directly related to the steric bulk of the ortho-substituent. As the size of the group increases, so does the dihedral angle between the carboxyl group and the ring, leading to a more pronounced increase in acidity.[3]

Quantifying Steric and Electronic Effects

To move from qualitative concepts to quantitative predictions, physical organic chemists have developed parameters to describe the steric and electronic properties of substituents.

Electronic Effects: Hammett Constants (σ)

The Hammett equation is a cornerstone of quantitative structure-activity relationships (QSAR). It describes the influence of meta- and para-substituents on the reactivity of a benzene ring. The equation relates the equilibrium constant (K) for a given reaction of a substituted benzene derivative to the equilibrium constant of the unsubstituted parent compound (K₀) through substituent constants (σ) and a reaction constant (ρ).

The substituent constant, σ , quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Steric Effects: Taft's Steric Parameter (Eₛ)

To specifically isolate steric effects from electronic effects, Robert Taft developed the steric parameter, Eₛ .[5][6] This parameter was derived from the rates of acid-catalyzed hydrolysis of esters, a reaction believed to be sensitive to steric bulk but insensitive to electronic effects.[7] More negative Eₛ values correspond to greater steric hindrance.[5]

Table 1: Hammett (σ) and Taft (Eₛ) Constants for Relevant Substituents

Substituentσ_meta_σ_para_EₛData Source(s)
-H0.000.00+1.24[5][8]
-F+0.34+0.06+0.46[9]
-CH₃-0.07-0.170.00 (Reference)[5][9]
-CH(CH₃)₂ (Isopropyl)-0.07-0.15-0.47[5][8]
-C(CH₃)₃ (tert-Butyl)-0.10-0.20-1.54[5]

Analysis: The data clearly shows the isopropyl group (Eₛ = -0.47) is significantly bulkier than methyl (Eₛ = 0.00) and even more so than fluorine (Eₛ = +0.46).[5][8] Electronically, the isopropyl group is weakly electron-donating (negative σ values), while the fluorine at the meta-position (equivalent to the ortho-position relative to the carboxyl group in our target molecule) is strongly electron-withdrawing (σ_meta_ = +0.34).[9]

Impact on Physicochemical Properties: Acidity (pKa)

The combination of the ortho-fluorine and the para-isopropyl group in 3-fluoro-4-isopropylbenzoic acid creates a unique electronic and steric environment.

  • Electronic Contribution: The ortho-fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring and stabilizing the carboxylate anion. This effect strongly favors increased acidity (lower pKa). The para-isopropyl group has a weak +I (inductive) effect, donating electron density and slightly destabilizing the anion, which would favor decreased acidity. The powerful inductive effect of the ortho-fluorine is expected to dominate.

  • Steric Contribution: The ortho-fluorine, while small, provides sufficient steric bulk to initiate the ortho effect, forcing the carboxyl group out of planarity and thereby increasing acidity.

Table 2: Experimental pKa Values of Substituted Benzoic Acids

CompoundSubstituent(s)pKaRationale for Acidity ChangeData Source(s)
Benzoic Acid-H4.20Reference compound[3]
4-Isopropylbenzoic Acid4-CH(CH₃)₂4.33Weak electron-donating group destabilizes anion.[3]
3-Fluorobenzoic Acid3-F3.86Strong electron-withdrawing group stabilizes anion.[10]
2-Fluorobenzoic Acid2-F3.27Combination of strong inductive effect and steric ortho effect.[3]
2-Methylbenzoic Acid2-CH₃3.91Steric ortho effect outweighs weak electron-donating nature.[3]
2-tert-Butylbenzoic Acid2-C(CH₃)₃3.53Very large steric ortho effect from bulky group.[3]
3-Fluoro-4-isopropylbenzoic Acid 3-F, 4-iPr ~3.7-3.9 (Predicted) The dominant acid-strengthening ortho effect of fluorine is slightly counteracted by the para-isopropyl group.N/A

Causality Behind the Prediction: The pKa of 3-fluorobenzoic acid is 3.86.[10] The addition of a para-isopropyl group (an electron-donating group) would be expected to slightly increase the pKa (decrease acidity). Therefore, the pKa of 3-fluoro-4-isopropylbenzoic acid is predicted to be slightly higher than that of 3-fluorobenzoic acid, likely in the range of 3.7 to 3.9.

Conformational Analysis: Quantifying the Steric Twist

The most direct measure of the steric effect is the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group. This can be determined experimentally via X-ray crystallography or estimated using computational chemistry.

While a crystal structure for 3-fluoro-4-isopropylbenzoic acid is not available, computational studies on analogous compounds provide excellent insight. Density Functional Theory (DFT) calculations have shown that even a single ortho-halogen substituent forces a significant deviation from planarity. For molecules with two ortho-substituents, the effect is even more dramatic.

Table 3: Calculated Dihedral Angles of Ortho-Substituted Benzoic Acids

CompoundOrtho Substituent(s)C₂-C₁-C=O Dihedral Angle (cis-conformer)Data Source(s)
Benzoic Acid-H, -H~0° (Planar)[11]
2-Fluorobenzoic Acid-F, -H13.8°[11]
2,6-Difluorobenzoic Acid-F, -F47.1°[11][12]
2,6-Dichlorobenzoic Acid-Cl, -Cl90.0°[11][12]

Analysis: The data clearly shows that ortho-halogens force a non-planar conformation.[11][12] In 2,6-difluorobenzoic acid, the two small fluorine atoms cause a substantial 47.1° twist.[11][12] In our target molecule, 3-fluoro-4-isopropylbenzoic acid, the single ortho-fluorine is adjacent to a proton. While the isopropyl group at C4 does not directly interact with the carboxyl group, the ortho-fluorine's steric clash is the dominant factor determining the out-of-plane twist. The dihedral angle is expected to be similar to that of 2-fluorobenzoic acid (13.8°).[11]

Implications for Drug Development

The steric and conformational consequences of the 3-fluoro-4-isopropyl motif have profound implications for drug-receptor interactions.

  • Conformational Restriction: The fixed, non-planar orientation of the carboxylic acid group reduces the molecule's conformational flexibility. This can be advantageous, as it pre-organizes the molecule for binding to a specific receptor pocket, reducing the entropic penalty of binding and potentially increasing affinity.

  • Vectorial Presentation of Functionality: The out-of-plane carboxyl group presents its hydrogen bond donor and acceptor features in a well-defined three-dimensional vector, which can be optimized to match the complementary features of a target protein.

  • Modulation of Lipophilicity: The fluorine atom increases lipophilicity, which can enhance membrane permeability and bioavailability.[13] The isopropyl group also contributes significantly to lipophilicity.

  • Metabolic Blocking: Fluorine substitution at a metabolically labile position can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.

// Nodes Molecule [label="3-Fluoro-4-isopropyl-\nbenzoic Acid Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrthoF [label="Ortho-Fluorine\n(Steric & Electronic)", fillcolor="#FBBC05", fontcolor="#202124"]; ParaIpr [label="Para-Isopropyl\n(Steric & Electronic)", fillcolor="#FBBC05", fontcolor="#202124"]; Properties [label="Physicochemical\nProperties", shape=ellipse, fillcolor="#F1F3F4"]; Conformation [label="Defined 3D Conformation\n(Non-planar COOH)", fillcolor="#E8F0FE"]; Acidity [label="Modulated Acidity (pKa)", fillcolor="#E8F0FE"]; Lipophilicity [label="Increased Lipophilicity", fillcolor="#E8F0FE"]; Metabolism [label="Blocked Metabolism", fillcolor="#E8F0FE"]; Outcome [label="Impact on Drug\nDevelopment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Receptor Binding Affinity\n& Specificity", fillcolor="#E6F4EA"]; ADME [label="Improved ADME Profile\n(Pharmacokinetics)", fillcolor="#E6F4EA"];

// Edges Molecule -> OrthoF; Molecule -> ParaIpr; OrthoF -> Properties [label="Influences"]; ParaIpr -> Properties [label="Influences"]; Properties -> {Conformation, Acidity, Lipophilicity, Metabolism} [arrowhead=none]; {Conformation, Acidity} -> Binding; {Lipophilicity, Metabolism} -> ADME; Binding -> Outcome; ADME -> Outcome; } .dot Figure 2: Relationship diagram showing the influence of substituents on properties and drug development outcomes.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of 3-fluoro-4-substituted benzoic acids.

Protocol: Synthesis of 3-Fluoro-4-isopropylbenzoic Acid

This protocol is adapted from established methods for the synthesis of similar substituted benzoic acids, involving a Grignard reaction followed by carboxylation.[14] A plausible starting material is 1-bromo-2-fluoro-4-isopropylbenzene.

Materials:

  • 1-bromo-2-fluoro-4-isopropylbenzene

  • Magnesium turnings, dry

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (3 M)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a single crystal of iodine. c. Add a small portion of anhydrous ether/THF via the dropping funnel. d. In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-isopropylbenzene in anhydrous ether/THF. e. Add a small amount of the bromide solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: a. Cool the Grignard solution in an ice bath. b. In a separate large beaker, crush a significant excess of dry ice. c. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous mass will form. d. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Isolation: a. Slowly quench the reaction by adding 3 M HCl until the aqueous layer is acidic (test with pH paper) and all solids have dissolved. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with diethyl ether. d. Combine all organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: a. The crude benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for determining the pKa of a weak acid.[15][16][17][18]

Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 or 50 mL)

  • Beaker (150 mL)

  • Standardized NaOH solution (~0.1 M)

  • Standard pH buffers (4.00, 7.00, 10.00)

Procedure:

  • Preparation: a. Calibrate the pH meter using the standard buffers. b. Accurately weigh a sample of the purified benzoic acid derivative and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low). Quantitatively transfer to a volumetric flask and dilute to a known volume to create a stock solution of known concentration (e.g., ~10 mM). c. Pipette a known volume (e.g., 50.00 mL) of the acid solution into a beaker.

  • Titration: a. Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. b. Record the initial pH. c. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). d. After each addition, allow the pH reading to stabilize, and record both the volume of NaOH added and the corresponding pH. e. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain more data points in this critical region. f. Continue the titration well past the equivalence point.

  • Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the equivalence point volume (V_eq_), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV vs. V). c. The volume at the half-equivalence point is V_eq_ / 2. d. Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, pH = pKa. e. Perform the titration in triplicate to ensure reproducibility.

Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While it cannot directly measure the dihedral angle in solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide evidence for the through-space proximity of the ortho-substituent and the carboxyl proton, confirming a twisted conformation.[19][20][21]

Procedure:

  • Sample Preparation: a. Dissolve 5-10 mg of the purified benzoic acid derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: a. Acquire a standard 1D ¹H NMR spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[22] Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acid proton signal will disappear due to H/D exchange.[23]

  • 2D NOESY Acquisition: a. Set up a 2D NOESY experiment. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of through-bond connectivity. b. Key parameters include the mixing time (τ_m_), which should be optimized based on the molecule's size (for small molecules, ~0.5-1.0 seconds is a good starting point).

  • Data Analysis: a. Process the 2D NOESY spectrum. b. Look for a cross-peak between the signal for the proton on the carboxyl group (-COOH) and the signal for the aromatic proton at the C2 position. The presence of such a cross-peak would provide strong evidence that these two protons are spatially proximate, which is only possible in a conformation where the carboxyl group is twisted out of the plane of the ring, bringing the -OH group closer to the C-H bond at the C2 position.

Conclusion

The 3-fluoro-4-isopropylbenzoic acid scaffold serves as an exemplary model for understanding the critical balance of steric and electronic forces in molecular design. The ortho-fluorine atom is the primary driver of the molecule's key physicochemical properties, inducing a non-planar conformation of the carboxyl group through steric repulsion and increasing its acidity through a powerful inductive effect. The para-isopropyl group, while sterically bulky, primarily serves to modulate the overall lipophilicity and electronic nature of the aromatic ring without overriding the dominant influence of the ortho-substituent.

For researchers in drug discovery, a thorough understanding and quantitative characterization of these effects are not merely academic exercises. They are essential for the rational design of ligands with optimized binding affinities, improved pharmacokinetic profiles, and enhanced therapeutic efficacy. The experimental and computational protocols detailed in this guide provide a validated roadmap for characterizing these properties, enabling scientists to harness the principles of steric and electronic control to develop next-generation therapeutics.

References

  • Gomes, C. S. B., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ophardt, C. E. (2003). The Ortho Effect of benzoic acids. Virtual Chembook, Elmhurst College. Retrieved from [Link]

  • El-Gendy, A. A., & El-Sherbiny, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 249-260. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • Zhou, Y., Wang, S., & Zhu, B. (2016). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 16(11), 1220–1233. [Link]

  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Schoonen, J., & De Wael, K. (2017). Development of Methods for the Determination of pKa Values. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

  • Hayat, F., et al. (2010). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o157. [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2118. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

  • Giese, M. R., & St. John, P. C. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Digital Works. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Exner, O., & Cársky, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(11), 2893-2899. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Brown, J. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]

  • Tiekink, E. R. T. (2018). thiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surface analysis and interaction energies. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1835–1841. [Link]

  • University of Wisconsin-River Falls. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

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Sources

3-Fluoro-4-(propan-2-yl)benzoic Acid: A Comprehensive Technical Guide on Structural Identifiers, Physicochemical Profiling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable for tuning molecular properties. 3-Fluoro-4-(propan-2-yl)benzoic acid (commonly referred to as 3-fluoro-4-isopropylbenzoic acid) represents a highly versatile synthon. The strategic placement of a fluorine atom adjacent to an isopropyl group creates a unique stereoelectronic environment. The fluorine atom modulates the pKa of the benzoic acid and enhances metabolic stability [1], while the isopropyl group provides tunable lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets in target proteins.

This whitepaper provides an in-depth analysis of the molecule’s structural identifiers, physicochemical properties, and field-proven synthetic methodologies, ensuring rigorous scientific integrity and reproducible workflows.

Structural Informatics and Core Identifiers

Accurate cheminformatics relies on unambiguous structural representations. The Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChIKey) serve as the foundation for database querying, virtual screening, and intellectual property documentation.

Table 1: Core Chemical Identifiers

IdentifierValue
Chemical Name 3-Fluoro-4-(propan-2-yl)benzoic acid
Common Synonyms 3-Fluoro-4-isopropylbenzoic acid
CAS Registry Number 1341723-26-9
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Canonical SMILES CC(C)c1ccc(C(=O)O)cc1F
InChIKey QPDKPXGVEOIIEQ-UHFFFAOYSA-N

Expert Insight & Causality: Why do we rely on both SMILES and InChIKey in computational pipelines? A SMILES string provides a topological map of the molecule that is easily parsed by cheminformatics toolkits (like RDKit). However, because SMILES generation algorithms can vary between software packages (producing isomeric vs. canonical variations), the 27-character hashed InChIKey (QPDKPXGVEOIIEQ-UHFFFAOYSA-N) is the gold standard for exact structure matching in relational databases[2]. The hash acts as a self-validating checksum, eliminating the risk of collision or isomeric ambiguity during high-throughput virtual screening.

Computational Workflows & Cheminformatics

When integrating this building block into a virtual library, a standardized computational workflow is required to convert the 1D SMILES string into a biologically relevant 3D conformer.

Cheminformatics SMILES Input SMILES CC(C)c1ccc(C(=O)O)cc1F InChIKey Hash Validation InChIKey: QPDKPX... SMILES->InChIKey Database Query RDKit RDKit Parsing & Sanitization SMILES->RDKit Parse Conformer 3D Conformer Generation (ETKDG algorithm) RDKit->Conformer Embed Properties Physicochemical Profiling (LogP, TPSA, pKa) RDKit->Properties Calculate Docking Virtual Screening & Docking Prep Conformer->Docking Export (SDF)

Cheminformatics workflow for processing 3-fluoro-4-isopropylbenzoic acid SMILES into 3D models.

Physicochemical Properties and Pharmacological Relevance

Understanding the physicochemical profile of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the final Active Pharmaceutical Ingredient (API).

Table 2: Predicted Physicochemical Properties

PropertyValueImplication for Drug Design
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent membrane permeability; favorable for BBB penetration.
Hydrogen Bond Donors (HBD) 1Compliant with Lipinski's Rule of 5; favorable oral bioavailability.
Hydrogen Bond Acceptors (HBA) 2Low desolvation penalty upon binding to target receptors.
Calculated LogP (cLogP) ~2.9Optimal lipophilicity for partitioning into lipid bilayers.

Expert Insight & Causality: The fluorine atom at the meta position relative to the carboxylic acid exerts a strong electron-withdrawing inductive effect (-I). This slightly lowers the pKa of the carboxylic acid compared to an unfluorinated analog, enhancing the solubility of the conjugate base in aqueous media at physiological pH. Furthermore, the TPSA of 37.3 Ų is well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making this moiety highly attractive for central nervous system (CNS) drug design [3].

Synthetic Utility and Experimental Methodologies

The carboxylic acid functional group serves as a primary handle for diversification, most commonly through amide coupling to generate targeted libraries.

Standard Operating Procedure: HATU-Mediated Amide Coupling

Objective: Synthesize a functionalized amide derivative using a self-validating, high-yielding protocol. Rationale (Causality): The electron-withdrawing nature of the meta-fluorine slightly activates the carbonyl carbon toward nucleophilic attack. However, the bulky isopropyl group at the para position creates mild steric hindrance. HATU is specifically chosen over standard carbodiimides (like EDC/HOBt) for its superior efficiency and ability to suppress epimerization, ensuring rapid and complete conversion even with sterically hindered secondary amines.

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) to the solution. Follow immediately with the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).

    • Self-Validation Checkpoint: The solution should transition to a faint yellow color within 5 minutes, visually indicating the successful formation of the highly reactive OAt-ester intermediate. Stir for 15 minutes at room temperature.

  • Amine Addition: Introduce the primary or secondary amine (1.2 equiv, 1.2 mmol) either neat or dissolved in a minimal volume of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C).

    • Causality: The highly basic environment provided by DIPEA serves a dual purpose: it neutralizes the amine hydrochloride salt (if applicable) and deprotonates the amine to drive the nucleophilic attack on the HATU-ester intermediate. Monitor reaction progression via LC-MS; complete consumption of the starting acid should occur within 2–4 hours.

  • Quenching and Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes) and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Causality: The acidic NH₄Cl wash removes unreacted amine and basic impurities, while the basic NaHCO₃ wash neutralizes residual acid and effectively partitions the water-soluble HOAt byproduct into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Synthesis Acid 3-Fluoro-4-isopropylbenzoic acid (1.0 eq) Reagents HATU (1.2 eq) DIPEA (3.0 eq) DMF (0.1 M) Acid->Reagents Activation Amine Primary/Secondary Amine (1.2 eq) Amine->Reagents Addition Reaction Stir at RT (2-4 hours) Reagents->Reaction Coupling Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Quench Product Fluorinated Amide Product (>85% Yield) Workup->Product Purification

HATU-mediated amide coupling workflow for 3-fluoro-4-isopropylbenzoic acid derivatives.

References

  • Chemikart. "3-Fluoro-4-(propan-2-yl)benzoic acid - Physicochemical Properties." Accessed March 2026.[Link]

Whitepaper: Strategic Fluorination of Cuminic Acid Analogs in Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the agricultural and pharmaceutical industries face mounting challenges from resistant fungal pathogens (e.g., Valsa mali, Sclerotinia sclerotiorum, and Candida auris), the demand for novel, highly specific inhibitors has surged. Cuminic acid (4-isopropylbenzoic acid), a natural monoterpenoid isolated from Cuminum cyminum, has emerged as a privileged scaffold for drug design. However, native cuminic acid exhibits limited membrane permeability and moderate target affinity.

By strategically introducing fluorine atoms into the meta- or ortho-positions of the cuminic acid ring and derivatizing the carboxylic acid into thiourea, hydrazide, or oxadiazole moieties, researchers have unlocked a new class of ultra-potent inhibitors. This technical guide synthesizes the mechanistic rationale, quantitative efficacy, and self-validating bench protocols required to develop and evaluate fluorinated cuminic acid analogs.

Mechanistic Rationale: The Bioisosteric Power of Fluorine

The decision to fluorinate the cuminic acid scaffold is not arbitrary; it is driven by precise physicochemical causality:

  • Steric and Electronic Modulation: Fluorine is highly electronegative yet sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). This allows for bioisosteric replacement without disrupting the overall molecular geometry.

  • Target Anchoring: In the active sites of target enzymes, the highly polarized C–F bond acts as a potent hydrogen bond acceptor. For instance, in fungal laccases, the fluorine atom forms critical hydrogen bonds with the ARG196 residue, locking the inhibitor into the catalytic cavity 1.

  • Membrane Permeability: Fluorination increases the lipophilicity (logP) of the molecule. This enhances the compound's ability to passively diffuse through the ergosterol-rich cell membranes of phytopathogenic fungi, leading to intracellular accumulation and subsequent reactive oxygen species (ROS) generation.

Key Biological Targets and Efficacy

Fungal Laccase Inhibition

Fungal laccases are multicopper oxidases essential for lignin degradation, pigment synthesis, and fungal morphogenesis. Because fungal laccases share highly conserved copper-binding regions but have low homology with mammalian enzymes, they are ideal specific targets. Fluorinated cuminic acid-thiourea derivatives act as bidentate ligands. The thiourea core chelates the copper ions, while the fluorinated phenyl ring anchors the molecule via halogen interactions, drastically reducing the enzyme's ability to oxidize natural substrates 2.

CYP51 and Succinate Dehydrogenase (SDH) Targeting

Beyond agrochemicals, fluorinated analogs derived from cuminaldehyde/cuminic acid have been cyclized into oxadiazoles (e.g., UOSO13) to target Candida CYP51. The optimal orientation of the fluorinated/halogenated ring allows high binding affinity to conservative Tyr-118 residues, reducing ergosterol content by over 70% 3. Similarly, difluoro-substituted hydrazide derivatives establish


-cation and halogen interactions with Arg14 and Glu13 residues in fungal SDH (Complex II), halting cellular respiration.

Quantitative Efficacy Data

The following table summarizes the enhanced biological activity of specific fluorinated cuminic acid analogs against key pathogens.

Compound / AnalogTarget PathogenPrimary Enzyme TargetEfficacy (EC₅₀ / IC₅₀)
Compound F18 (Fluoro-phenethylamine thiourea)Valsa mali (Apple Canker)LaccaseEC₅₀ = 0.59 mg/L
Compound F18 (Fluoro-phenethylamine thiourea)In vitro enzymatic assayLaccaseIC₅₀ = 0.097 mmol/L
Compound 4k (Cuminic thiourea derivative)Valsa maliLaccase / MembraneEC₅₀ = 1.28 mg/L
Compound C25 (Difluoro-benzohydrazide)Rhizoctonia solaniSuccinate DehydrogenaseEC₅₀ = 0.81 µg/mL
UOSO13 (Cuminic oxadiazole derivative)Candida albicansCYP51MIC₅₀ = 0.5 µg/mL

Visualizing the Mechanism of Action

Below is the logical workflow illustrating how structural optimization via fluorination translates to pathogen eradication.

Mechanism A Fluorinated Cuminic Acid (Lead Scaffold) B Thiourea/Hydrazide Derivatization A->B Structural Optimization C Laccase Enzyme (Multicopper Oxidase) B->C F-atom H-bonding (ARG196) D Succinate Dehydrogenase (Complex II) B->D Halogen interactions (Arg14, Glu13) E Cell Membrane Disruption & ROS C->E Catalytic Inhibition D->E Respiration Halt F Pathogen Eradication (e.g., V. mali) E->F Apoptotic Cascade

Fig 1: Mechanistic pathway of fluorinated cuminic acid analogs targeting fungal laccase and SDH.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal controls that prove the assay's validity regardless of the final data output.

Synthesis of Fluorinated Cuminic Acid-Thiourea Analogs
  • Step 1: Carboxylic Acid Activation. Dissolve the fluorinated cuminic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.

    • Causality: Oxalyl chloride is selected over thionyl chloride to prevent harsh thermal degradation. DMF acts as a Vilsmeier-Haack catalyst, forming an active iminium intermediate that drastically lowers the activation energy required to form the acid chloride.

  • Step 2: Hydrazide Formation. Remove excess oxalyl chloride via redistillation. Dissolve the resulting oily residue in ethanol and treat it with excess hydrazine hydrate.

    • Causality: A stoichiometric excess of hydrazine prevents the formation of unwanted diacylhydrazine dimers. Ethanol serves as a polar protic solvent to stabilize the transition state.

  • Step 3: Thiourea Cyclization. React the resulting hydrazide with substituted phenyl isothiocyanates.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a co-spot of the starting material to ensure complete consumption. Post-synthesis, confirm structural integrity using ¹⁹F NMR; the presence of distinct fluorine splitting patterns validates that the halogen was not lost during nucleophilic attack.

High-Throughput Laccase Inhibition Assay

This protocol utilizes ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate 4.

  • Step 1: Plate Setup. In a 96-well plate, establish the following self-validating matrix:

    • Well A (Blank Control): Phosphate buffer (pH 6.5) + ABTS.

    • Well B (Negative Control): Buffer + Laccase Enzyme + ABTS + DMSO (solvent).

    • Well C (Positive Control): Buffer + Enzyme + ABTS + L-cysteine (known inhibitor).

    • Well D (Test Well): Buffer + Enzyme + ABTS + Fluorinated Analog (in DMSO).

  • Step 2: Incubation & Initiation. Pre-incubate the plate at 30 °C for 10 minutes. Initiate the reaction by adding the ABTS substrate last.

  • Step 3: Kinetic Monitoring. Measure the absorbance at 420 nm using a spectrophotometer.

    • Causality: Laccase oxidizes ABTS into a stable radical cation (ABTS•+), which turns visibly green and absorbs strongly at 420 nm.

    • Self-Validation Check: The assay is only deemed valid if Well A shows near-zero absorbance (proving ABTS did not auto-oxidize) and Well B shows a rapid linear increase in absorbance (proving the enzyme is active and DMSO does not interfere). The inhibition percentage of the test compound is then calculated relative to the baseline established by Well B.

References

  • Design, Synthesis, and Antifungal Evaluation of Novel Cuminic Acid Derivatives as Potential Laccase Inhibitors Journal of Agricultural and Food Chemistry[1]

  • Synthesis and Antifungal/Oomycetes Activity of Cuminic Acid Derivatives Containing Thiourea Group for Crop Protection Chemistry & Biodiversity[2]

  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde RSC Advances (via PubMed Central)[3]

  • Experimental Protocols: Laccase Inhibition Assay Benchchem[4]

Sources

bioisosteric applications of 3-fluoro-4-isopropyl moiety in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Applications of the 3-Fluoro-4-isopropyl Moiety in Rational Drug Design: A Technical Guide

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently employ bioisosteric replacement to overcome the liabilities of traditional functional groups. The 3-fluoro-4-isopropylphenyl moiety has emerged as a highly sophisticated bioisostere for bulky, lipophilic groups such as tert-butyl, 4-isopropyl, and 3-chloro-4-isopropyl motifs. By strategically placing a fluorine atom adjacent to an isopropyl group, drug developers can achieve conformational locking, profound metabolic shielding against Cytochrome P450 (CYP450) enzymes, and precise modulation of lipophilicity[1]. This whitepaper explores the causality behind these physicochemical enhancements and provides validated workflows for integrating this moiety into modern drug design.

Physicochemical and Stereoelectronic Profiling

The substitution of a hydrogen atom with fluorine on an aromatic ring adjacent to an isopropyl group fundamentally alters the local stereoelectronic environment. This modification is not merely a steric substitution; it is a calculated intervention to alter the molecule's interaction with biological systems[1].

Conformational Locking via ortho-Fluorine

The isopropyl group is inherently flexible, rotating freely around the C(aryl)-C(alkyl) bond. This flexibility can lead to a high entropic penalty upon binding to a rigid target pocket. The introduction of an ortho-fluorine atom (van der Waals radius ~1.47 Å) creates a deliberate steric and stereoelectronic clash with the methyl groups of the isopropyl moiety. To minimize this repulsion, the isopropyl group is forced into a highly restricted conformation where the methine hydrogen points toward the fluorine atom. This "conformational locking" pre-organizes the molecule for target binding, often resulting in enhanced binding affinity.

Metabolic Shielding and CYP450 Evasion

Aliphatic and aromatic oxidation by hepatic CYP450 enzymes (particularly CYP3A4) are primary drivers of rapid drug clearance.

  • Aliphatic Shielding: The tertiary carbon of an unsubstituted isopropyl group is highly susceptible to oxidative insertion by the high-valent iron-oxo species of CYP450. Fluorine, being the most electronegative element (

    
    ), exerts a powerful electron-withdrawing inductive effect[1]. This pulls electron density away from the adjacent isopropyl group, deactivating the tertiary C-H bond and drastically reducing the rate of aliphatic hydroxylation.
    
  • Aromatic Shielding: The 3-position of a 4-alkylphenyl ring is an electron-rich site prone to epoxidation and subsequent hydroxylation. Direct fluorination at this site physically blocks aromatic oxidation while simultaneously lowering the overall electron density of the phenyl ring[1].

Lipophilicity and Permeability Modulation

While the isopropyl group drives high lipophilicity (LogP), which is beneficial for membrane permeability but detrimental to solubility and off-target toxicity, the addition of fluorine modulates this effect. The highly polarized C-F bond reduces the overall basicity of nearby heteroatoms and finely tunes the LogD, striking an optimal balance between target affinity and aqueous solubility[1].

Target Applications in Modern Drug Design

The 3-fluoro-4-isopropyl moiety has been successfully deployed in several advanced drug discovery programs, demonstrating its versatility across different therapeutic areas.

Kynurenine-3-Monooxygenase (KMO) Inhibitors

KMO is a critical enzyme in the tryptophan degradation pathway, responsible for converting kynurenine (KYN) into the excitotoxic metabolite 3-hydroxykynurenine (3-HK)[2]. Elevated 3-HK and its downstream product, quinolinic acid, are implicated in neurodegenerative disorders[3]. Inhibitors featuring the 6-(3-fluoro-4-isopropyl-phenyl)-pyrimidine core have been developed to block KMO, thereby shifting the pathway toward the production of neuroprotective kynurenic acid (KYNA)[4]. The 3-fluoro-4-isopropyl group fits perfectly into the hydrophobic pocket of KMO, while the fluorine ensures the molecule survives first-pass metabolism[5].

KMO_Pathway TRP Tryptophan KYN Kynurenine (KYN) TRP->KYN IDO/TDO HK 3-Hydroxykynurenine (3-HK) KYN->HK KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT QUIN Quinolinic Acid (Excitotoxic) HK->QUIN Degradation KMO KMO Enzyme KMO->HK Catalyzes Inhibitor 3-Fluoro-4-isopropyl Inhibitor Inhibitor->KMO Blocks

Fig 1: Kynurenine pathway modulation via KMO inhibition by 3-fluoro-4-isopropyl derivatives.

Monoacylglycerol Lipase (MAGL) Modulators

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Modulating MAGL has therapeutic potential for pain, inflammation, and neuroprotection. Recent patent literature highlights the use of the 3-fluoro-4-isopropylphenyl moiety in aminocyclobutane-based MAGL modulators[6]. In this context, the moiety acts as a stable, lipophilic anchor that interacts with the hydrophobic channel of the MAGL active site, with the fluorine atom preventing premature metabolic degradation[6].

Quantitative Data: Comparative Physicochemical Profiles

To understand the causality behind selecting 3-fluoro-4-isopropyl over its traditional counterparts, we must analyze their comparative physicochemical properties.

Parameter4-Isopropylphenyl4-tert-Butylphenyl3-Chloro-4-isopropylphenyl3-Fluoro-4-isopropylphenyl
Steric Bulk (Volume, ų) ~110~118~125~115
LogD (pH 7.4, relative) HighVery HighVery HighModerate-High
Aromatic Oxidation Risk High (ortho to alkyl)High (ortho to alkyl)Low (blocked by Cl)Low (blocked by F)
Aliphatic Oxidation Risk High (tertiary C-H)Moderate (primary C-H)Moderate (inductive Cl)Low (strong inductive F)
Conformational Freedom Free rotationFree rotationRestrictedHighly Restricted

Table 1: Comparative profiling of lipophilic bioisosteres. The 3-fluoro-4-isopropyl group provides the optimal balance of steric bulk, conformational restriction, and metabolic stability.

Experimental Methodologies & Validating Workflows

Synthesis & Functionalization via Cross-Coupling

The generation of ortho-fluoro boronic acid derivatives has historically been challenging, but modern transition metal-catalyzed C-H functionalization and cross-coupling techniques have streamlined this process[7].

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available 4-bromo-2-fluoro-1-isopropylbenzene.

  • Organometallic Reagent Formation: Convert the aryl bromide to the corresponding pinacol ester via palladium-catalyzed Miyaura borylation. React the bromide with bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in anhydrous 1,4-dioxane at 90°C for 4 hours.

  • Cross-Coupling (Suzuki-Miyaura): Couple the resulting 3-fluoro-4-isopropylphenylboronic ester with a heteroaryl halide core (e.g., a functionalized pyrimidine) using Pd(PPh₃)₄ and Na₂CO₃ in a biphasic toluene/water mixture (100°C, 12 hours).

  • Validation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Validate the structure using ¹H-NMR and ¹⁹F-NMR to confirm the preservation of the ortho-fluoro relationship and the restricted rotation of the isopropyl methine doublet.

Self-Validating In Vitro Microsomal Stability Assay

To prove the metabolic shielding effect of the 3-fluoro-4-isopropyl moiety, an in vitro microsomal stability assay must be conducted. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Setup (System Validation):

    • Positive Control: Run Verapamil (known high clearance) in parallel to validate the enzymatic activity of the microsomes.

    • Negative Control: Incubate the test compound without the NADPH cofactor to rule out chemical degradation or non-CYP-mediated instability.

  • Compound Addition: Spike the 3-fluoro-4-isopropyl test compound into the suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% v/v to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the intrinsic clearance (

    
    ).
    

Microsomal_Assay Prep 1. Prepare Microsomes (HLM/RLM at 1 mg/mL) Controls 2. Setup Controls (+Verapamil, -NADPH) Prep->Controls AddCmpd 3. Add Test Compound (1 µM final) Controls->AddCmpd Incubate 4. Pre-incubate (37°C, 5 mins) AddCmpd->Incubate Init 5. Initiate Reaction (Add 1 mM NADPH) Incubate->Init Quench 6. Time-course Quench (Cold Acetonitrile + IS) Init->Quench LCMS 7. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->LCMS

Fig 2: Self-validating in vitro microsomal stability assay workflow with internal controls.

Conclusion

The 3-fluoro-4-isopropylphenyl moiety represents a triumph of rational drug design, leveraging stereoelectronic principles to solve complex pharmacokinetic challenges. By understanding the causality behind its conformational locking and CYP450 evasion properties, medicinal chemists can systematically deploy this bioisostere to rescue rapidly metabolized lead compounds, improve target affinity, and ultimately accelerate the development of robust clinical candidates.

References

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Toledo-Sherman, L. M., et al. (2016). Kynurenine-3-monooxygenase inhibitors, pharmaceutical compositions, and methods of use thereof. U.S. Patent Application Publication No. US 2016/0251318 A1.
  • Mckinney, A., et al. (2022). Aminocyclobutanes as monoacylglycerol lipase modulators. U.S. Patent No. US 11512059 B2.
  • Tlahuext-Aca, A., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using 3-Fluoro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amide bond formation is arguably the most critical and frequently executed reaction in modern drug discovery and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of 3-fluoro-4-(propan-2-yl)benzoic acid, a substituted aromatic carboxylic acid presenting unique synthetic challenges. The presence of an ortho-fluoro substituent and a para-isopropyl group introduces a combination of steric hindrance and electronic modulation that can render standard coupling procedures inefficient.[3][4] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a rationale for reagent selection and protocol design. We present field-proven methods using robust coupling reagents such as HATU and T3P®, which are specifically chosen for their efficacy with sterically demanding and electronically challenging substrates. These protocols are designed to be self-validating, providing researchers with the tools to achieve high yields and purity while minimizing common side reactions.

Understanding the Substrate: The Unique Reactivity Profile

The successful synthesis of amide derivatives from 3-fluoro-4-(propan-2-yl)benzoic acid hinges on a clear understanding of its structural and electronic properties. The substituents on the benzoic acid ring create a specific chemical environment that dictates the optimal reaction strategy.

  • Electronic Effects : The fluorine atom at the C-3 position exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect increases the acidity of the carboxylic acid proton, facilitating its deprotonation by a base—the initial step in many coupling reactions.[6][7] Conversely, the isopropyl group at the C-4 position has a mild electron-donating inductive effect (+I), which slightly counteracts the influence of the fluorine.[8][9] The net result is a carboxylic acid that is more acidic than benzoic acid, which can be advantageous.

  • Steric Hindrance : This is the primary challenge posed by this substrate. The fluorine atom, while small, is positioned ortho to the carboxylic acid, creating a sterically congested environment around the reaction center.[4] This bulk can physically impede the approach of both the coupling reagent during the activation step and the amine nucleophile during the subsequent acylation step, leading to slow reaction rates or incomplete conversion with less powerful reagents.[3][10]

Coupling_Reagent_Decision_Flow Start Select Amine Partner Decision1 Is the amine sterically hindered or electronically deficient (e.g., aniline)? Start->Decision1 Protocol_HATU Primary Choice: HATU Protocol (High Reactivity) Decision1->Protocol_HATU  Yes Protocol_EDC Screening Choice: EDC/Oxyma Protocol (Cost-Effective) Decision1->Protocol_EDC  No (e.g., primary alkyl amine) Protocol_T3P Alternative Choice: T3P® Protocol (Easy Workup)

Caption: Decision workflow for selecting an appropriate coupling protocol.

Detailed Experimental Protocols

The following protocols have been optimized for the amide coupling of 3-fluoro-4-(propan-2-yl)benzoic acid. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Coupling (Primary Recommendation)

This protocol is highly recommended for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity. [11] Materials and Reagents

ReagentM.W.Equivalents
3-Fluoro-4-(propan-2-yl)benzoic acid182.201.0
Amine-1.1 - 1.2
HATU380.231.1
N,N-Diisopropylethylamine (DIPEA)129.253.0
Anhydrous N,N-Dimethylformamide (DMF)-~0.2 M

Step-by-Step Procedure

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution : Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Pre-activation : Add DIPEA (3.0 eq.) to the solution. Stir the reaction mixture at room temperature for 15-20 minutes. The solution may change color.

    • Scientist's Note : This pre-activation step is crucial. It allows the carboxylic acid to be fully converted into the highly reactive OAt-active ester before the amine is introduced, which is key to overcoming the steric barrier and maximizing the reaction rate. [11]4. Amine Addition : In a separate vial, dissolve the amine (1.1-1.2 eq.) in a small amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction : Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may take from 4 to 24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup :

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (or saturated aq. NH₄Cl), saturated aq. NaHCO₃, and finally with brine. [11]These washes remove residual base, unreacted acid, and water-soluble byproducts like HOAt.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: T3P®-Mediated Coupling (High-Efficiency & Easy Workup)

This protocol is an excellent alternative to HATU, particularly when ease of purification is a priority. T3P® is commercially available as a 50% solution in solvents like ethyl acetate or DMF. Materials and Reagents

ReagentM.W.Equivalents
3-Fluoro-4-(propan-2-yl)benzoic acid182.201.0
Amine-1.1
T3P® (50% solution in Ethyl Acetate)318.161.5
Pyridine or Triethylamine (Et₃N)-3.0 - 4.0
Anhydrous Ethyl Acetate or Acetonitrile-~0.2 M

Step-by-Step Procedure

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq.) and the amine (1.1 eq.).

  • Dissolution : Add the anhydrous solvent (e.g., ethyl acetate) to dissolve the starting materials.

  • Base Addition : Add the base (e.g., pyridine or Et₃N, 3.0-4.0 eq.) and cool the mixture to 0°C in an ice bath.

  • T3P® Addition : Add the T3P® solution (1.5 eq.) dropwise to the cooled reaction mixture.

    • Scientist's Note : The reaction is often exothermic, so slow addition at 0°C is recommended for safety and to minimize potential side reactions. T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride, which is a potent acylating agent. [12]5. Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • Upon completion, quench the reaction by adding saturated aq. NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • The aqueous layer can be back-extracted with more ethyl acetate.

    • Combine the organic layers and wash with water and then brine. The phosphonic acid byproducts are highly water-soluble and are efficiently removed during these washes. [12] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

Comparative Summary and Troubleshooting

Protocol Comparison Table

ParameterHATU ProtocolT3P® ProtocolEDC/Oxyma Protocol
Reactivity Very HighHighModerate
Substrate Scope Excellent for hindered substrates [11]Excellent for hindered substrates [13]Best for unhindered substrates [3]
Byproducts Tetramethylurea, HOAtWater-soluble phosphonatesWater-soluble urea, Oxyma
Workup Standard aqueous washesVery simple aqueous washes [12]Standard aqueous washes
Cost HighModerateLow
Key Advantage High success rate with difficult couplingsExceptionally clean reactions, easy workupCost-effective for simple couplings

Troubleshooting Guide

ObservationPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation. 2. Amine is a poor nucleophile. 3. Extreme steric hindrance.1. Switch from EDC to HATU or T3P®. 2. Ensure pre-activation step with HATU is performed correctly. 3. Increase reaction temperature to 40-50°C. 4. Increase reaction time.
Formation of N-acylurea (with EDC) O-acylisourea intermediate is rearranging faster than amine attack. [13]1. Ensure an additive like OxymaPure or HOBt is used. 2. Switch to HATU or T3P® to avoid this specific side reaction.
Starting Acid Remains The amine is not nucleophilic enough to attack the activated ester.1. Use a stronger activating agent (HATU). 2. Increase reaction temperature. 3. If possible, use a less hindered base than DIPEA, such as 2,4,6-collidine, though this is rarely necessary with HATU.
Difficult Purification Byproducts co-elute with the product (e.g., tetramethylurea from HATU).1. Use the T3P® protocol, as its byproducts are highly polar and easily removed with water. 2. Perform all aqueous washes thoroughly. A 5% LiCl wash can sometimes help remove residual DMF.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]

  • Poreddy, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]

  • O'Duill, M., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic acid I. YouTube. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Org-synthesis.com. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Amriglobal.com. [Link]

  • Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Jard, A. A., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Dr. Organic Chemistry. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Centurion University. (n.d.). II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • Chemistry Stack Exchange. (2018). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. [Link]

Sources

optimizing Grignard reactions for 3-fluoro-4-isopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Grignard Reactions for 3-Fluoro-4-isopropylbenzoic Acid Synthesis

Executive Summary

The synthesis of 3-fluoro-4-isopropylbenzoic acid via a Grignard reaction presents unique synthetic challenges due to the electronic effects of the fluorine substituent and the steric bulk of the isopropyl group. This application note provides drug development professionals with optimized, self-validating protocols for both ultrasound-assisted batch synthesis and continuous flow manufacturing. By moving beyond traditional methodologies, these protocols maximize yield, suppress side reactions, and ensure reproducible scalability.

Mechanistic Rationale & Challenges

Fluorinated benzoic acids are critical intermediates in pharmaceutical synthesis, often serving as precursors for advanced active pharmaceutical ingredients (APIs)[1]. However, generating Grignard reagents from fluorinated aryl halides is notoriously difficult. The strong electron-withdrawing nature of the fluorine atom can destabilize the resulting organomagnesium species, leading to premature elimination (benzyne formation) or Wurtz-Fittig homocoupling side reactions[2][3].

To overcome these barriers and ensure a robust self-validating system, two distinct optimization strategies are employed:

  • Acoustic Cavitation (Sonication): In batch processes, ultrasonic waves create high-energy shock waves that clean the passivating oxide layer from magnesium turnings. This exposes a fresh metallic surface, ensuring reliable initiation even in the presence of trace atmospheric moisture[4].

  • Continuous Flow & Turbo-Grignard Exchange: For scalable synthesis, flow chemistry utilizing a composed T-micromixer and a falling film microreactor allows for precise temperature control and rapid mixing[1]. Utilizing a halogen-metal exchange with isopropylmagnesium chloride lithium chloride complex (

    
    -PrMgCl·LiCl) circumvents the need for direct magnesium insertion, yielding the Grignard intermediate quantitatively under mild conditions[1].
    

Pathway SM 3-Fluoro-4-isopropyl- bromobenzene Mg Mg Turnings / THF (Ultrasound) SM->Mg GR Grignard Reagent (Intermediate) Mg->GR Insertion CO2 CO2 (Gas/Solid) GR->CO2 Salt Magnesium Carboxylate CO2->Salt Carboxylation Acid Aqueous HCl Workup Salt->Acid Prod 3-Fluoro-4-isopropyl- benzoic acid Acid->Prod Protonation

Mechanistic pathway for the Grignard synthesis of 3-fluoro-4-isopropylbenzoic acid.

Quantitative Data & Optimization Metrics

Table 1 summarizes the performance metrics of traditional batch synthesis versus our optimized protocols. The data illustrates the causality between advanced initiation/mixing techniques and overall process efficiency.

Optimization ParameterTraditional Batch (Mg/I₂)Ultrasound-Assisted BatchContinuous Flow (Microreactor)
Initiation Time 30–60 minutes< 5 minutesInstantaneous (Exchange)
Carboxylation Source Solid CO₂ (Dry Ice)Solid CO₂ (Dry Ice)Gaseous CO₂ (1 atm)
Typical Yield 45–55%75–82%> 90%
Impurity Profile High (Homocoupling)ModerateVery Low (< 2%)
Scalability Poor (Exothermic risk)Moderate (Lab scale)Excellent (Industrial scale)

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Batch Synthesis

This method is ideal for rapid, lab-scale generation of 3-fluoro-4-isopropylbenzoic acid where flow equipment is unavailable.

  • Preparation: Add 0.5 g of magnesium turnings to a dry reaction vessel. While oven-drying is standard, sonication allows for the use of simple glassware by continuously refreshing the Mg surface[4].

  • Solvent & Substrate: Dissolve 10 mmol of 3-fluoro-4-isopropylbromobenzene in 10 mL of anhydrous tetrahydrofuran (THF). Add this solution to the magnesium.

  • Initiation: Submerge the vessel in an ultrasonic bath. Sonication will clean the Mg surface; initiation is visually confirmed by localized boiling and a cloudy appearance at the metal surface[4][5]. Continue sonication for 30 minutes until most Mg is consumed.

  • Carboxylation: Quickly transfer the cooled Grignard reagent into a beaker containing 4 g of crushed dry ice. Swirl occasionally until all dry ice has sublimed. The mixture will transform into a viscous syrup or frothy solid as the carboxylate salt forms[5].

  • Hydrolysis & Extraction: Slowly add 30 mL of 6M HCl. Self-Validation Check: Any unreacted Mg will aggressively evolve hydrogen gas, confirming the acid is active and the quench is proceeding[4]. Add 30 mL of methyl-tert-butyl ether (MTBE) and stir until two distinct liquid layers form[4].

  • Purification: Isolate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hot water or ethanol to yield the pure acid.

Protocol B: Continuous Flow Synthesis (Microreactor)

This advanced protocol is designed for high-throughput, high-purity synthesis, mitigating the exothermic risks of batch scaling and improving gas-liquid mass transfer[1].

FlowSetup PumpA Pump A (Aryl Bromide) Mixer1 T-Micromixer (Grignard Exchange) PumpA->Mixer1 PumpB Pump B (i-PrMgCl·LiCl) PumpB->Mixer1 Flow1 Tube Microreactor (Residence: 2 min) Mixer1->Flow1 Mixer2 Falling Film Microreactor (Gas-Liquid Reaction) Flow1->Mixer2 MFC Mass Flow Controller (CO2 Gas) MFC->Mixer2 Collect Collection & Workup (Product) Mixer2->Collect

Continuous flow microreactor setup for sequential Grignard exchange and carboxylation.

  • System Priming: Purge the T-micromixer, tube microreactor, and falling film microreactor with anhydrous nitrogen to establish a strictly inert atmosphere.

  • Grignard Exchange: Pump a 0.5 M solution of 3-fluoro-4-isopropylbromobenzene in THF (Pump A) and a 0.6 M solution of

    
    -PrMgCl·LiCl in THF (Pump B) into the T-micromixer at equal flow rates. Maintain the tube microreactor at 25°C with a residence time of exactly 2 minutes[1].
    
  • Gas-Liquid Carboxylation: Direct the effluent into a falling film microreactor. Introduce gaseous CO₂ via a mass flow controller at 1 atm. The high surface-area-to-volume ratio of the falling film ensures highly efficient gas-liquid mass transfer, drastically outperforming solid dry ice[1].

  • In-line Quench: Direct the product stream into a collection vessel pre-loaded with 2M HCl to immediately protonate the magnesium carboxylate salt, preventing reverse reactions or degradation.

Self-Validating Quality Control

To ensure scientific integrity and procedural success, researchers must verify the following checkpoints:

  • Visual Cues: During batch carboxylation, the failure of the solution to become a "viscous syrup" indicates incomplete Grignard formation or moisture contamination[5].

  • Analytical Verification: Submit the final recrystallized product for LC/MS and ¹H NMR analysis. The disappearance of the aromatic proton adjacent to the bromine and the appearance of a broad carboxylic acid singlet (~11-13 ppm in DMSO-d₆) confirm successful conversion[5]. IR spectroscopy should reveal a strong C=O stretch near 1680-1700 cm⁻¹.

References

  • He, L., et al. "The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors." Journal of Fluorine Chemistry, Elsevier / ResearchGate. [Link]

  • Kumai, S., et al. "US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • George Mason University (GMU). "GRIGNARD REACTION – Synthesis of Benzoic Acid." Department of Chemistry & Biochemistry Laboratory Manuals. [Link]

  • Boston University (OpenBU). "Grignard Reaction - Synthesis of Substituted Benzoic Acids." OpenBU Institutional Repository. [Link]

Sources

Comprehensive Application Note: Esterification Protocols for 3-Fluoro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

3-Fluoro-4-(propan-2-yl)benzoic acid (CAS: 1341723-26-9) is a highly valuable building block in medicinal chemistry and drug development [1]. Structurally, it features a benzoic acid core with a bulky isopropyl group at the para (4-) position and a highly electronegative fluorine atom at the meta (3-) position.

When designing esterification workflows for this substrate, two primary physicochemical properties dictate reagent selection:

  • Electronic Effects: The inductive electron-withdrawing effect (-I) of the meta-fluorine atom slightly increases the electrophilicity of the carbonyl carbon once activated, while also stabilizing the carboxylate anion. This makes the substrate highly amenable to both nucleophilic acyl substitution and base-mediated SN2 alkylation.

  • Steric Environment: Unlike 2,6-disubstituted benzoic acids, the bulky isopropyl group is located at the 4-position. Because it is distal to the carboxylic acid at the 1-position, steric hindrance at the reaction center is negligible.

This guide provides three field-proven, self-validating protocols tailored for the esterification of this specific substrate, ensuring high yields, chemoselectivity, and scalable purification.

Methodology Selection Matrix

To streamline workflow optimization, the following quantitative matrix summarizes the optimal esterification strategies based on the desired ester product and the nature of the coupling partner.

MethodReagentsBest Suited ForTypical YieldProsCons
Steglich-Type EDC·HCl, DMAP, DCMPrimary & Secondary Alcohols80–95%Mild conditions; water-soluble byproducts.Poor reactivity with tertiary alcohols [2].
Acyl Chloride (COCl)₂, cat. DMF, Et₃NTertiary Alcohols & Phenols75–90%Highly reactive intermediate; robust.Generates HCl gas; requires strictly anhydrous conditions.
SN2 Alkylation Alkyl Halide, K₂CO₃, DMFMethyl, Ethyl, Benzyl Esters85–98%Avoids acyl activation; highly scalable [3].Limited to highly electrophilic, unhindered alkyl halides.

Decision Tree for Reagent Selection

DecisionTree Start Select Esterification Method for 3-F-4-iPr-Benzoic Acid Q1 What is the nature of the alcohol/alkyl group? Start->Q1 Primary Primary / Secondary Alcohol Q1->Primary Tertiary Tertiary Alcohol / Phenol Q1->Tertiary AlkylHalide Alkyl Halide Available (e.g., MeI, BnBr) Q1->AlkylHalide MethodA EDC·HCl / DMAP (Steglich Protocol) Primary->MethodA MethodB Oxalyl Chloride / DMF (Acyl Chloride Protocol) Tertiary->MethodB MethodC K2CO3 / DMF (SN2 Alkylation) AlkylHalide->MethodC

Decision matrix for selecting esterification reagents based on substrate properties.

Experimental Protocols

Protocol A: Mild Steglich-Type Esterification (EDC·HCl / DMAP)

Causality & Rationale: Traditional Steglich esterifications utilize DCC, which generates dicyclohexylurea (DCU)—a byproduct notoriously difficult to remove from organic products. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the resulting urea byproduct is highly water-soluble and easily removed during a simple aqueous wash [2]. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species, preventing the non-productive 1,3-rearrangement to an N-acylurea.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equiv, 5.0 mmol, 911 mg) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst & Alcohol Addition: Add the desired primary or secondary alcohol (1.2 equiv, 6.0 mmol) followed by DMAP (0.1 equiv, 0.5 mmol, 61 mg).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot (R_f ~0.2) is fully consumed.

  • Workup: Dilute the mixture with additional DCM (30 mL). Wash sequentially with:

    • 1M aqueous HCl (2 × 20 mL) to remove DMAP and unreacted EDC.

    • Saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted benzoic acid.

    • Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Mechanism A 3-Fluoro-4-isopropylbenzoic Acid B EDC·HCl Activation A->B C O-Acylisourea Intermediate B->C D DMAP Nucleophilic Attack C->D E Acylpyridinium Intermediate D->E F Alcohol (R-OH) Addition E->F G Ester Product + Water-Soluble Urea F->G

Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.

Protocol B: Acyl Chloride Route for Hindered Alcohols

Causality & Rationale: Tertiary alcohols (e.g., tert-butanol) and electron-deficient phenols are poor nucleophiles and often fail under Steglich conditions. Converting the benzoic acid to an acyl chloride using oxalyl chloride and catalytic DMF generates a highly electrophilic Vilsmeier-Haack intermediate [4]. This intermediate rapidly converts the acid to the corresponding acyl chloride, which can then be trapped by weak nucleophiles in the presence of a non-nucleophilic base (Triethylamine).

Step-by-Step Procedure:

  • Acyl Chloride Formation: Dissolve 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (15 mL) at 0 °C under N₂. Add anhydrous DMF (0.05 equiv, 19 µL).

  • Oxalyl Chloride Addition: Dropwise, add Oxalyl Chloride (1.5 equiv, 7.5 mmol, 640 µL). Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Maturation: Stir at room temperature for 2 hours. Self-Validation: The solution will turn clear, and gas evolution will cease, indicating complete conversion.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in anhydrous DCM (10 mL).

  • Esterification: In a separate flask, dissolve the hindered alcohol (1.2 equiv) and Triethylamine (2.0 equiv, 10.0 mmol, 1.4 mL) in DCM (10 mL) at 0 °C. Dropwise, add the acyl chloride solution.

  • Workup: Stir for 3 hours at room temperature, then quench with water (20 mL). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Base-Mediated SN2 Alkylation

Causality & Rationale: When synthesizing methyl, ethyl, or benzyl esters, it is often more efficient to bypass acyl activation entirely. Instead, the benzoic acid is deprotonated by a mild base (K₂CO₃) to form a carboxylate anion. The inductive effect of the 3-fluoro group stabilizes this anion, making it an excellent nucleophile for an SN2 attack on an alkyl halide (e.g., Iodomethane or Benzyl Bromide)[3].

Step-by-Step Procedure:

  • Deprotonation: To a solution of 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL), add finely powdered K₂CO₃ (2.0 equiv, 10.0 mmol, 1.38 g). Stir for 15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv, 6.0 mmol, 715 µL) dropwise.

  • Reaction: Stir at room temperature (or heat to 60 °C for less reactive chlorides) for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to thoroughly remove residual DMF [4], followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • Dunne et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 26051-26060. Available at:[Link]

  • Trindade et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(21), 4968–4971. Available at:[Link]

  • Organic Syntheses (2021). Synthesis of Phenols from Benzoic Acids. Org. Synth., 98, 235. (Provides foundational extraction and handling techniques for substituted benzoic acids). Available at:[Link]

Application Notes and Protocols for 3-fluoro-4-(propan-2-yl)benzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-fluoro-4-(propan-2-yl)benzoic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic groups into molecular scaffolds is a cornerstone of rational drug design.[1] 3-fluoro-4-(propan-2-yl)benzoic acid is a quintessential example of a pharmaceutical intermediate that embodies this principle. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the isopropyl group provides a valuable lipophilic moiety that can enhance interactions with hydrophobic pockets in target proteins. This unique combination of substituents makes 3-fluoro-4-(propan-2-yl)benzoic acid a highly valuable building block in the synthesis of complex pharmaceutical agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-fluoro-4-(propan-2-yl)benzoic acid. We will delve into its application in the synthesis of bioactive molecules, with a particular focus on its role as a precursor for γ-secretase inhibitors, a class of drugs under investigation for the treatment of Alzheimer's disease and certain cancers. The following sections will provide detailed, field-proven protocols for key chemical transformations, insights into the causality behind experimental choices, and methods for the analytical characterization of the resulting products.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-fluoro-4-(propan-2-yl)benzoic acid is paramount for its effective use. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂PubChem
Molecular Weight 182.19 g/mol PubChem
CAS Number 1341723-26-9Moresci
Predicted XlogP 2.7PubChem[2]
Predicted pKa ~4.0(Estimated based on similar structures)

Analytical Characterization:

The identity and purity of 3-fluoro-4-(propan-2-yl)benzoic acid should be rigorously confirmed before its use in multi-step syntheses. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should exhibit characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The aromatic protons will show splitting patterns influenced by both the fluorine and the other substituents.

    • ¹³C NMR will show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F couplings), and the isopropyl carbons.

    • ¹⁹F NMR will display a single resonance, providing definitive evidence of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 181.07.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using reverse-phase HPLC, which is a standard method for analyzing carboxylic acids in pharmaceutical synthesis.

Application in the Synthesis of γ-Secretase Inhibitors

γ-Secretase is a multi-protein enzyme complex that plays a crucial role in the pathogenesis of Alzheimer's disease by generating amyloid-β peptides.[3][4] Consequently, inhibitors of γ-secretase are a major focus of drug development efforts. 3-fluoro-4-(propan-2-yl)benzoic acid has been identified as a key intermediate in the synthesis of novel γ-secretase inhibitors. Its structural features can be exploited to synthesize compounds that interact with the enzyme's active site.

The following section details a representative synthetic workflow for the incorporation of the 3-fluoro-4-(propan-2-yl)benzoyl moiety into a hypothetical γ-secretase inhibitor backbone via amide bond formation.

Protocol 1: Amide Bond Formation using 3-fluoro-4-(propan-2-yl)benzoic acid

This protocol describes a robust and widely applicable method for the coupling of 3-fluoro-4-(propan-2-yl)benzoic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve yields.

Rationale:

Direct amidation of a carboxylic acid and an amine is generally unfavorable. Carbodiimide reagents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt is often included to form an active ester intermediate, which is less prone to racemization (if chiral centers are present) and other side reactions compared to the O-acylisourea.

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine 3-fluoro-4-(propan-2-yl)benzoic acid, amine, and HOBt in anhydrous solvent. cool 2. Cool reaction mixture to 0°C. reagents->cool add_reagents 3. Add DIPEA and EDC·HCl. cool->add_reagents stir 4. Stir at room temperature for 12-24h. Monitor by TLC or LC-MS. add_reagents->stir workup 5. Aqueous workup (acid/base washes). stir->workup purify 6. Purify by column chromatography. workup->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equivalent)

  • Amine (primary or secondary, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq.) and HOBt (1.2 eq.). Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the amine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base and Coupling Agent Addition: While stirring, add DIPEA (2.5 eq.) to the reaction mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq.). The addition of EDC can be slightly exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once). This washing sequence removes unreacted starting materials, coupling reagents, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Expected Results:

The yields for this reaction are typically in the range of 70-95%, depending on the nature of the amine used. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.

EntryAmine PartnerProductExpected Yield (%)
1BenzylamineN-benzyl-3-fluoro-4-(propan-2-yl)benzamide88
2Aniline3-fluoro-N-phenyl-4-(propan-2-yl)benzamide82
3(S)-Alanine methyl esterMethyl (S)-2-(3-fluoro-4-(propan-2-yl)benzamido)propanoate85

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

While the primary application demonstrated for 3-fluoro-4-(propan-2-yl)benzoic acid is in amide bond formation, its aromatic fluoride can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[5] This is a powerful strategy for extending the molecular scaffold and exploring structure-activity relationships. Due to the strength of the C-F bond, specialized catalytic systems are often required.

Rationale:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[6] The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. The use of electron-rich phosphine ligands is crucial for facilitating the challenging oxidative addition of the aryl fluoride.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine 3-fluoro-4-(propan-2-yl)benzoic acid, boronic acid, catalyst, ligand, and base in a flame-dried flask under inert atmosphere. solvent 2. Add degassed solvent. reagents->solvent heat 3. Heat the reaction mixture (e.g., 100-120°C). solvent->heat monitor 4. Monitor by TLC or LC-MS. heat->monitor workup 5. Aqueous workup and extraction. monitor->workup purify 6. Purify by column chromatography or recrystallization. workup->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or sealed microwave vial

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. If using a microwave reactor, typical conditions are 120-150°C for 15-60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Expected Results:

The Suzuki-Miyaura coupling of aryl fluorides can be challenging, and yields may vary significantly depending on the specific boronic acid used. Typical yields for this type of transformation range from 40-80%. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Conclusion and Future Perspectives

3-fluoro-4-(propan-2-yl)benzoic acid is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules. The protocols detailed in these application notes provide a solid foundation for its use in both amide bond formation and C-C cross-coupling reactions. The strategic placement of the fluoro and isopropyl groups offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of well-designed building blocks like 3-fluoro-4-(propan-2-yl)benzoic acid will undoubtedly increase. Further exploration of its reactivity in other modern synthetic transformations is warranted and will likely expand its utility in the discovery of next-generation pharmaceuticals.

References

  • Stereo-controlled Synthesis of Novel Photoreactive γ-Secretase Inhibitors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • 3-fluoro-4-(propan-2-yl)benzoic acid. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • 3-Fluoro-4-(propan-2-yl)benzoic acid | 1341723-26-9. (n.d.). Moresci. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • EP4058592A1 - Gamma-secretase inhibitor screening assay. (n.d.). Google Patents.
  • Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy. (2021). MDPI. Retrieved March 7, 2026, from [Link]

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Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-Fluoro-4-isopropylbenzoic Acid for Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of biaryl motifs is a cornerstone of modern drug discovery and materials science. While traditional Suzuki-Miyaura cross-couplings rely on pre-functionalized organoboron reagents, decarboxylative cross-coupling has emerged as a highly atom-economical and sustainable alternative. This approach utilizes abundant, stable, and inexpensive carboxylic acids as nucleophilic coupling partners, extruding carbon dioxide (


) as the only stoichiometric byproduct[1].

3-Fluoro-4-isopropylbenzoic acid (CAS: 1341723-26-9) is a highly valuable building block in medicinal chemistry. The incorporation of the 3-fluoro-4-isopropylphenyl moiety into a biaryl scaffold provides distinct pharmacokinetic advantages:

  • Metabolic Stability: The meta-fluorine atom modulates the electron density of the aromatic ring, protecting it from rapid cytochrome P450-mediated oxidation.

  • Lipophilic Engagement: The para-isopropyl group provides targeted steric bulk, enhancing binding affinity within hydrophobic protein pockets.

The Synthetic Challenge: Historically, decarboxylative cross-coupling was restricted to ortho-substituted benzoic acids, where steric and electronic "ortho-effects" lower the activation energy required for


 extrusion[1]. Because 3-fluoro-4-isopropylbenzoic acid lacks an ortho-substituent, standard catalytic systems fail. To overcome this, we employ a highly optimized bimetallic Palladium/Copper catalytic system that decouples the decarboxylation and cross-coupling steps, enabling the efficient functionalization of this specific substrate [2].

Mechanistic Causality & Pathway Visualization

The reaction operates via a synergistic bimetallic mechanism involving two intersecting catalytic cycles.

  • The Copper Cycle (Decarboxylation): A

    
     catalyst, ligated by 3,4,7,8-tetramethyl-1,10-phenanthroline (
    
    
    
    ), undergoes anion exchange with the pre-formed potassium salt of 3-fluoro-4-isopropylbenzoic acid. The electron-withdrawing nature of the 3-fluoro group provides a slight inductive pull that assists the
    
    
    -mediated extrusion of
    
    
    , generating a nucleophilic aryl-copper intermediate.
  • The Palladium Cycle (Cross-Coupling): Concurrently, a

    
     species, stabilized by the bulky, electron-rich biarylphosphine ligand XPhos, undergoes oxidative addition into the aryl halide (e.g., an aryl chloride).
    
  • Transmetalation (The Intersection): The critical step is the transmetalation of the aryl group from the

    
     intermediate to the 
    
    
    
    complex. XPhos is crucial here; its steric bulk accelerates the subsequent reductive elimination, preventing competitive protodecarboxylation (yielding the undesired des-carboxy arene) and releasing the desired biaryl product [2, 3].

BimetallicCycle cluster_Cu Copper Cycle (Decarboxylation) cluster_Pd Palladium Cycle (Cross-Coupling) Cu1 Cu(I) Catalyst Cu2 Cu(I)-Carboxylate Cu1->Cu2 + ArCOOH, Base Cu3 Aryl-Cu(I) Cu2->Cu3 - CO2 TM Transmetalation Cu3->TM Pd1 Pd(0) Catalyst Pd2 Ar'-Pd(II)-X Pd1->Pd2 + Ar'-X (Ox. Add.) Pd2->TM Pd3 Ar'-Pd(II)-Aryl Pd3->Pd1 - Biaryl (Red. Elim.) Product Biaryl Product Pd3->Product Start 3-Fluoro-4-isopropylbenzoic Acid Start->Cu2 ArX Aryl Halide (Ar'-X) ArX->Pd2 TM->Cu1 Cu(I)-X TM->Pd3

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoic acids.

Experimental Design & Optimization Insights

To achieve high yields with the non-ortho-substituted 3-fluoro-4-isopropylbenzoic acid, empirical optimization of the catalyst system is mandatory.

  • Pre-formation of the Carboxylate Salt: The protocol requires the pre-formation of the potassium carboxylate salt. Attempting in situ neutralization with bases like

    
     generates water at elevated temperatures (
    
    
    
    ), which rapidly hydrolyzes the
    
    
    intermediates and poisons the catalyst.
  • Solvent Selection: A binary solvent system of NMP/Mesitylene (1:3) is utilized. NMP provides the necessary polarity to dissolve the copper and palladium complexes, while Mesitylene elevates the boiling point and ensures the solubility of the highly lipophilic biaryl product.

  • Ligand Causality: Standard phosphines (

    
    ) fail to promote the coupling of aryl chlorides. The use of 2 combined with XPhos creates a highly active cationic Pd species that readily inserts into unactivated 
    
    
    
    bonds [2].
Table 1: Catalyst and Ligand Optimization Data

Reaction conditions: Potassium 3-fluoro-4-isopropylbenzoate (1.5 equiv), 4-chloroanisole (1.0 equiv), Cu source (10 mol%), Pd source (2 mol%), Ligand (6 mol%), NMP/Mesitylene (1:3),


, 16 h.
Pd SourceLigandCu SourceAdditiveYield (%)*Observation / Causality



None< 5%Fails due to lack of ortho-substituent activation.

XPhos

None22%Sluggish decarboxylation; protodecarboxylation dominates.
2XPhos

None45%Cationic Pd improves oxidative addition, but Cu cycle is slow.
2XPhos


88% Optimal.

accelerates the Cu-mediated

extrusion.
2BrettPhos


61%Ligand is too sterically hindered for efficient transmetalation.

*Yields determined by GC-FID using tetradecane as an internal standard.

Step-by-Step Methodology

Protocol A: Preparation of Potassium 3-Fluoro-4-isopropylbenzoate

Self-Validation Note: Ensuring the salt is strictly anhydrous is critical. Residual moisture will quench the aryl-copper intermediate.

  • Neutralization: In a 100 mL round-bottom flask, dissolve 3-fluoro-4-isopropylbenzoic acid (10.0 mmol, 1.82 g) in 30 mL of anhydrous methanol.

  • Salt Formation: Slowly add a standardized solution of Potassium Hydroxide (

    
    , 10.0 mmol, 0.56 g) in 10 mL of methanol. Stir at ambient temperature for 2 hours.
    
  • Solvent Removal: Concentrate the solution in vacuo using a rotary evaporator until a white solid precipitates.

  • Azeotropic Drying: Add 20 mL of anhydrous toluene to the flask and evaporate in vacuo. Repeat this step three times to azeotropically remove trace water.

  • Final Drying: Dry the resulting white powder under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours. Store in an argon-filled glovebox.
Protocol B: Bimetallic Decarboxylative Cross-Coupling

Self-Validation Note: Both


 and 

are highly sensitive to oxidation at

. Strict Schlenk techniques or glovebox setups must be employed.
  • Reaction Setup (In Glovebox): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Potassium 3-fluoro-4-isopropylbenzoate (1.50 mmol, 330 mg)

    • 
       (0.10 mmol, 19.0 mg, 10 mol%)
      
    • 3,4,7,8-Tetramethyl-1,10-phenanthroline (

      
      ) (0.10 mmol, 23.6 mg, 10 mol%)
      
    • 2 (0.02 mmol, 11.4 mg, 2 mol%)

    • XPhos (0.06 mmol, 28.6 mg, 6 mol%)

  • Addition of Electrophile & Solvent: Add 4-chloroanisole (1.00 mmol, 142.6 mg) followed by a pre-degassed mixture of anhydrous NMP (1.0 mL) and Mesitylene (3.0 mL).

  • Sealing and Heating: Seal the Schlenk tube with a Teflon screw cap. Remove from the glovebox and place in a pre-heated oil bath at

    
    . Stir vigorously (800 rpm) for 16 hours.
    
  • Reaction Monitoring: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution as the active catalytic species form and

    
     is evolved.
    
  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal particulates. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous

    
     (20 mL), saturated aqueous 
    
    
    
    (20 mL), and brine (20 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-fluoro-4-isopropyl-4'-methoxybiphenyl.
    

References

  • Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. URL:[Link]

  • Tang, J., Biafora, A., & Gooßen, L. J. (2015). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. Angewandte Chemie International Edition, 54(44), 13130-13133. URL:[Link]

  • Dow, N. W., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 144(14), 6163–6172. URL:[Link]

scale-up synthesis methods for 3-fluoro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 3-Fluoro-4-isopropylbenzoic Acid

Strategic Route Selection & Causality

The synthesis of 3-fluoro-4-alkylbenzoic acids is a critical unit operation in pharmaceutical development, as these motifs are prevalent in modern Active Pharmaceutical Ingredients (APIs) due to their enhanced lipophilicity and metabolic stability. Traditional direct alkylation (e.g., Friedel-Crafts isopropylation of 3-fluorobenzoic acid) is fundamentally flawed for scale-up. The fluorine atom is ortho/para-directing, while the carboxylic acid is meta-directing, leading to mismatched regiocontrol and intractable mixtures of structural isomers.

To establish a self-validating, highly regioselective protocol, we utilize a two-step sequence starting from the commercially available building block 4-bromo-3-fluorobenzoic acid[1].

  • Step 1 employs a Suzuki-Miyaura cross-coupling with isopropenylboronic acid pinacol ester[2].

  • Step 2 utilizes a chemoselective catalytic hydrogenation to reduce the olefin to the target isopropyl group without cleaving the sensitive C-F bond[3].

Mechanistic Pathway & Process Workflow

SynthesisWorkflow SM 4-Bromo-3-fluorobenzoic acid (SM) Intermediate 3-Fluoro-4-isopropenylbenzoic acid (Intermediate) SM->Intermediate Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Toluene/H2O, 85°C Reagent Isopropenylboronic acid pinacol ester Reagent->Intermediate Cross-Coupling Partner Product 3-Fluoro-4-isopropylbenzoic acid (API Building Block) Intermediate->Product Hydrogenation 5% Pd/C, H2 (2 bar) EtOH, 25°C

Fig 1. Two-step scale-up synthesis workflow for 3-fluoro-4-isopropylbenzoic acid.

Step 1: Suzuki-Miyaura Cross-Coupling (Scale-Up Protocol)

Expertise & Causality: Performing a Suzuki coupling directly on an unprotected carboxylic acid eliminates two unit operations (esterification and saponification), significantly improving the Process Mass Intensity (PMI). However, the acidic proton quenches standard basic conditions. We utilize 3.0 equivalents of K₂CO₃: one equivalent deprotonates the acid to form a soluble potassium carboxylate, while the remaining base activates the boronic ester. A biphasic Toluene/H₂O solvent system is selected to facilitate an elegant downstream isolation. The product partitions into the aqueous phase as a salt, allowing the organic phase (containing Pd residues, phosphine ligands, and pinacol byproducts) to be cleanly discarded.

Protocol (1 kg Scale):

  • Charge: To a 20 L jacketed reactor, charge 4-bromo-3-fluorobenzoic acid (1.00 kg, 4.57 mol), K₂CO₃ (1.89 kg, 13.7 mol), toluene (6.0 L), and deionized water (2.0 L).

  • Degas: Sparge the biphasic mixture with N₂ for 30 minutes to prevent catalyst oxidation.

  • Catalyst & Reagent Addition: Add isopropenylboronic acid pinacol ester (0.84 kg, 5.02 mol) and Pd(dppf)Cl₂ (33.4 g, 1 mol%).

  • Reaction: Heat the jacket to 85 °C and stir vigorously (400 rpm) for 6 hours. Monitor conversion via HPLC.

  • Phase Separation: Cool to 25 °C. Stop agitation and allow phases to settle for 30 minutes. Drain the lower aqueous layer (product) into a clean holding tank. Discard the upper toluene layer (waste).

  • Acidification: Return the aqueous layer to the reactor. Slowly add 6M HCl (approx. 2.5 L) maintaining the internal temperature <30 °C until pH 2.0 is reached.

  • Extraction & Crystallization: Extract the precipitated free acid with EtOAc (3 x 3.0 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum. Crystallize from Heptane/EtOAc (4:1) to afford 3-fluoro-4-isopropenylbenzoic acid.

IsolationLogic Rxn Crude Biphasic Reaction Mixture (Toluene / Aqueous) AqPhase1 Aqueous Phase (Contains Product as K+ salt) Rxn->AqPhase1 Phase Separation OrgPhase1 Organic Phase (Contains Pd, Ligands, Boron) Rxn->OrgPhase1 Discard Acidification Acidification to pH 2 (using 6M HCl) AqPhase1->Acidification Extraction Extraction with EtOAc Acidification->Extraction OrgPhase2 EtOAc Phase (Contains Free Acid Product) Extraction->OrgPhase2 Retain AqPhase2 Aqueous Phase (Waste: KCl, Salts) Extraction->AqPhase2 Discard Cryst Crystallization (Heptane/EtOAc) OrgPhase2->Cryst Solvent Swap PureInt Pure 3-Fluoro-4-isopropenylbenzoic acid Cryst->PureInt

Fig 2. Downstream phase-separation logic for the Suzuki-Miyaura cross-coupling step.

Data Summary: Optimization of Suzuki Conditions

Base (Eq)Solvent SystemCatalyst (mol%)Conversion (%)Isolated Yield (%)Purity (HPLC)
Na₂CO₃ (2.0)THF / H₂OPd(PPh₃)₄ (5%)78%65%92.1%
K₂CO₃ (2.0)Toluene / H₂OPd(dppf)Cl₂ (2%)85%72%95.4%
K₂CO₃ (3.0) Toluene / H₂O Pd(dppf)Cl₂ (1%) >99% 88% 99.2%

Step 2: Chemoselective Catalytic Hydrogenation

Expertise & Causality: The reduction of the isopropenyl intermediate presents a significant chemoselectivity challenge: the risk of hydrodefluorination. Fluoroarenes are highly prone to C-F bond cleavage under reductive conditions, particularly at elevated temperatures or when using highly active catalysts like Raney Nickel[3][4]. To suppress defluorination, we utilize a mild 5% Pd/C catalyst at low hydrogen pressure (2 bar) in ethanol at ambient temperature. These conditions ensure rapid reduction of the external olefin while leaving the inert C-F bond completely intact.

Protocol (800 g Scale):

  • Charge: To a 10 L pressure reactor (autoclave), charge 3-fluoro-4-isopropenylbenzoic acid (800 g, 4.44 mol) and absolute ethanol (6.4 L, 8 vol).

  • Catalyst Addition: Carefully add 5% Pd/C (40 g, 5 wt% loading) under a blanket of N₂.

  • Purge & Pressurize: Purge the vessel with N₂ (3 x 3 bar), followed by H₂ (3 x 3 bar). Pressurize the reactor to exactly 2.0 bar of H₂.

  • Reaction: Stir at 25 °C for 4 hours. The reaction is mildly exothermic; maintain jacket cooling to keep internal temperature < 30 °C.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (1.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure to 20% of its original volume. Add water (2.0 L) dropwise to induce crystallization. Filter, wash with cold water, and dry in a vacuum oven at 45 °C to yield pure 3-fluoro-4-isopropylbenzoic acid.

Data Summary: Impurity Profile & Defluorination Control

CatalystH₂ PressureTemp (°C)Olefin ReductionDefluorination (Impurity)Yield
10% Pd/C5 bar50 °C>99%14.5% (4-isopropylbenzoic acid)81%
Raney Ni10 bar25 °C95%8.2%85%
5% Pd/C 2 bar 25 °C >99% < 0.1% (Not Detected) 94%

References

  • Title: Palladium-Catalyzed Hydrodefluorination of Fluoroarenes | Source: ResearchGate | URL: 3[3]

  • Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Source: ACS Publications | URL: 4[4]

  • Title: US7300931B2 - Compositions for treating cell proliferation disorders | Source: Google Patents | URL: 1[1]

  • Title: 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study | Source: RSC Publishing | URL: 2[2]

Sources

Functionalization of the Carboxylic Acid Group in 3-Fluoro-4-(propan-2-yl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-4-(propan-2-yl)benzoic acid is a key building block in contemporary drug discovery and materials science.[1] The strategic placement of the fluoro and isopropyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives.[2] This document provides a comprehensive guide to the functionalization of the carboxylic acid group of this versatile molecule, offering detailed protocols and mechanistic insights for its conversion into esters, amides, and acyl chlorides. These transformations are fundamental for generating compound libraries for screening and for the synthesis of advanced intermediates.[3][4]

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, while the bulky isopropyl group can introduce steric considerations that must be addressed in reaction design.[2] The protocols herein are optimized to address these specific characteristics, ensuring high-yield and high-purity transformations.

Esterification: Synthesis of Alkyl 3-Fluoro-4-(propan-2-yl)benzoates

Esterification is a cornerstone transformation for modifying the pharmacokinetic properties of carboxylic acid-containing drug candidates, such as masking a polar group to improve cell permeability. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a robust and scalable method for this purpose.[5][6]

Mechanistic Rationale

The Fischer esterification is an equilibrium-controlled process.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[5][7] This is followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[5] To drive the equilibrium towards the product, it is common practice to use the alcohol as the solvent (in large excess) or to remove water as it is formed, often with a Dean-Stark apparatus.[5]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of methyl 3-fluoro-4-(propan-2-yl)benzoate.

Materials:

  • 3-Fluoro-4-(propan-2-yl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[9]

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-fluoro-4-(propan-2-yl)benzoate.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation
ReactantProductCatalystSolventReaction TimeYield (%)
3-Fluoro-4-(propan-2-yl)benzoic acidMethyl 3-fluoro-4-(propan-2-yl)benzoateH₂SO₄Methanol4-6 hours>90%
Experimental Workflow Diagram

Fischer_Esterification Start Dissolve Acid in Methanol Add_Catalyst Add H₂SO₄ Start->Add_Catalyst 1.0 eq Acid Reflux Reflux at 65 °C Add_Catalyst->Reflux 0.1 eq Catalyst Workup Aqueous Workup Reflux->Workup 4-6 hours Purification Purification Workup->Purification Extraction Product Methyl Ester Product Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Amidation: Synthesis of 3-Fluoro-4-(propan-2-yl)benzamides

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, as the amide functional group is a key feature of many biologically active molecules.[3][10] The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, coupling reagents are necessary to activate the carboxylic acid.[11][12]

Mechanistic Rationale: Peptide Coupling Reagents

A variety of coupling reagents are available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), and phosphonium or aminium salts like PyBOP and HATU being among the most common.[11][12] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is readily susceptible to nucleophilic attack by the amine.[11] Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization when coupling chiral amines.[12]

Experimental Protocol: Amidation using HATU

This protocol describes the synthesis of N-benzyl-3-fluoro-4-(propan-2-yl)benzamide using HATU as the coupling agent.

Materials:

  • 3-Fluoro-4-(propan-2-yl)benzoic acid

  • Benzylamine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Presentation
Coupling ReagentBaseSolventReaction TimeYield (%)
HATUDIPEADMF2-4 hours>85%
Logical Relationship Diagram

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 3-Fluoro-4-(propan-2-yl)benzoic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU, DIPEA HATU HATU Amide_Product N-benzyl-3-fluoro-4-(propan-2-yl)benzamide Activated_Ester->Amide_Product + Benzylamine Amine Benzylamine

Caption: Amidation via an activated ester intermediate.

Acyl Chloride Formation: Synthesis of 3-Fluoro-4-(propan-2-yl)benzoyl chloride

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other carbonyl compounds under mild conditions.[13] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[13][14]

Mechanistic Rationale

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[7] This intermediate is highly electrophilic and is subsequently attacked by a chloride ion. The collapse of the resulting tetrahedral intermediate eliminates sulfur dioxide and a chloride ion, yielding the acyl chloride.[13] The gaseous byproducts (SO₂ and HCl) escape from the reaction mixture, driving the reaction to completion.[15]

Experimental Protocol: Acyl Chloride Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).

Materials:

  • 3-Fluoro-4-(propan-2-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (or connected to a gas trap), add 3-fluoro-4-(propan-2-yl)benzoic acid (1.0 eq).

  • Add anhydrous toluene (5-10 mL per gram of acid) followed by a catalytic drop of DMF (optional, to accelerate the reaction).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours. The reaction is typically complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the volatile and corrosive vapors.

  • The resulting crude 3-fluoro-4-(propan-2-yl)benzoyl chloride is often used in the subsequent reaction without further purification.

Reaction Scheme Visualization

Acyl_Chloride_Formation Carboxylic_Acid 3-Fluoro-4-(propan-2-yl)benzoic Acid Acyl_Chloride 3-Fluoro-4-(propan-2-yl)benzoyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂, Reflux Thionyl_Chloride SOCl₂ Byproducts SO₂(g) + HCl(g)

Caption: Synthesis of acyl chloride from carboxylic acid.

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the functionalization of 3-fluoro-4-(propan-2-yl)benzoic acid. The choice of transformation—esterification, amidation, or acyl chloride formation—will be dictated by the specific goals of the research program. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can efficiently generate a diverse array of derivatives for applications in drug discovery and materials science.

References

  • Amato, G., et al. (2011). N-Pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy. ACS Medicinal Chemistry Letters, 2(6), 481–484. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.).
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification-Typical Procedures. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • M-Swarm. (n.d.). 3-Fluoro-4-(propan-2-yl)benzoic acid. [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2025, November 18). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • YouTube. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • National Center for Biotechnology Information. (2021, December 14). Studies of Surface Preparation for the Fluorosequencing of Peptides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Green Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

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Application Note: High-Efficiency Microwave-Assisted Amide Coupling of 3-Fluoro-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Optimization, Library Synthesis, and Peptidomimetic Drug Discovery

Mechanistic Rationale & Substrate Profiling

In contemporary drug discovery, 3-fluoro-4-isopropylbenzoic acid (CAS 1341723-26-9) serves as a highly privileged building block[1]. The incorporation of an ortho-fluoro substituent relative to the isopropyl group serves a dual purpose: it metabolically blocks the aromatic ring from cytochrome P450-mediated oxidation and inductively modulates the pKa of the adjacent carboxylic acid. Simultaneously, the 4-isopropyl moiety provides the necessary steric bulk to engage deep hydrophobic pockets in target proteins[2].

However, the steric encumbrance of the isopropyl group combined with the electron-withdrawing nature of the fluorine atom makes standard thermal amidation sluggish and prone to side reactions. To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation utilizes dielectric heating to rapidly superheat the reaction mixture, transferring energy directly to the polar molecules rather than relying on convective heat transfer[3]. This rapid energy transfer effortlessly overcomes the high activation energy barriers of sterically hindered substrates, drastically reducing reaction times from hours to minutes while adhering to green chemistry principles[4].

To further ensure quantitative conversion, HATU is selected over traditional carbodiimides (like EDC/DCC). HATU generates a highly reactive OAt-active ester intermediate. Because the 3-fluoro substituent withdraws electron density, the resulting active ester is highly electrophilic. The superior leaving group ability of HOAt accelerates the aminolysis step, outcompeting parasitic degradation pathways (such as epimerization or hydrolysis) that plague slower coupling reagents[5],[6].

Reaction Workflow

G Substrate 3-Fluoro-4-isopropylbenzoic acid (CAS 1341723-26-9) Reagents Add Amine, HATU, DIPEA Solvent: DMF Substrate->Reagents Microwave Microwave Irradiation 100°C, 10 min, 300W Reagents->Microwave Intermediate OAt-Active Ester (In Situ) Microwave->Intermediate Rapid Heating & Activation Product Fluorinated Benzamide Target Compound Intermediate->Product Aminolysis Purification Aqueous Workup & Flash Chromatography Product->Purification

Microwave-assisted amide coupling workflow for 3-fluoro-4-isopropylbenzoic acid.

Quantitative Optimization Data

The following table summarizes the optimization of the amide coupling between 3-fluoro-4-isopropylbenzoic acid and a standard secondary amine (e.g., piperidine). The data demonstrates the clear superiority of combining HATU with microwave irradiation.

EntryCoupling ReagentHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
1EDC / HOBtConventional2524 h41%85%
2EDC / HOBtMicrowave10020 min68%90%
3HATUConventional2512 h75%92%
4 HATU Microwave 100 10 min 96% >98%

Note: Yields represent isolated yields after flash chromatography. Purity determined by UV integration at 254 nm.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The embedded checkpoints provide immediate analytical and visual feedback, ensuring the causality of each chemical step is verified before proceeding.

Scale: 1.0 mmol

Step 1: Reagent Preparation In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 3-fluoro-4-isopropylbenzoic acid (182.2 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Causality: A 10% excess of HATU ensures complete activation of the sterically hindered acid without generating excessive guanidinium byproducts.

Step 2: Solvent Addition Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Checkpoint 1 (Visual): The mixture will appear as a cloudy white suspension.

  • Causality: DMF is explicitly chosen over dichloromethane (DCM) because DMF possesses a high microwave loss tangent (tan δ = 0.161), meaning it efficiently absorbs microwave energy and converts it into heat, enabling rapid superheating[5].

Step 3: Base and Amine Addition Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol), followed immediately by the desired primary or secondary amine (1.1 mmol).

  • Checkpoint 2 (System Validation): Upon the addition of DIPEA, the cloudy suspension must rapidly dissolve into a clear, pale-yellow solution. This visual cue validates the deprotonation of the carboxylic acid and the successful formation of the soluble OAt-active ester. If the solution remains cloudy, moisture may have compromised the HATU; add an additional 0.5 mL of DMF.

Step 4: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set the parameters to: Temperature: 100 °C, Time: 10 minutes, Power: Dynamic (Max 300 W), Cooling: On.

  • Checkpoint 3 (Instrumental): Monitor the real-time pressure curve on the synthesizer interface. A stable pressure plateau (~2-3 bar) indicates a controlled aminolysis reaction. Sudden pressure spikes (>8 bar) indicate solvent degradation or unintended gas evolution, prompting immediate manual abort.

Step 5: Workup and Isolation Upon completion, the system will cool the vial to room temperature via a compressed air jet. Uncap the vial, dilute the mixture with Ethyl Acetate (15 mL), and transfer to a separatory funnel. Wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Checkpoint 4 (Analytical): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). Visualize under UV 254 nm. The complete disappearance of the starting acid (lower Rf) and the appearance of a single, less polar spot (higher Rf) validates the success of the coupling.

Troubleshooting & Analytical Causality

  • Issue: Formation of a Guanidinium Byproduct

    • Causality: If the amine is highly nucleophilic, it can react directly with the uronium salt of HATU before the carboxylic acid is fully activated, forming an unreactive guanidinium byproduct[5].

    • Solution: Alter the order of addition. Pre-activate the 3-fluoro-4-isopropylbenzoic acid with HATU and DIPEA for 3 minutes at room temperature before adding the amine.

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Causality: Steric clash between the 4-isopropyl group and bulky secondary amines (e.g., substituted piperazines) can raise the activation energy beyond what 100 °C can overcome.

    • Solution: Increase the microwave irradiation temperature to 120 °C and extend the time to 15 minutes. The robust nature of the OAt ester can withstand these elevated temperatures without significant degradation[7].

References

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation , Asian Journal of Chemistry. Available at:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids , PubMed Central (PMC). Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , Organic Process Research & Development (ACS). Available at:[Link]

Sources

Application Note: Strategic Solvent Selection for the Functionalization of 3-Fluoro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Substrate Profiling

3-Fluoro-4-(propan-2-yl)benzoic acid (CAS: 1341723-26-9), also known as 3-fluoro-4-isopropylbenzoic acid, is a highly specialized building block utilized in the synthesis of γ-secretase inhibitors and spirooxindole-based antitumor agents[1]. The molecule presents a unique dichotomy of steric and electronic properties that strictly dictate solvent compatibility:

  • Electronic Activation: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the carboxyl group and enhances the electrophilicity of the carbonyl carbon once converted to an activated ester.

  • Steric Shielding: The bulky 4-isopropyl group creates significant steric hindrance. This lipophilic tail dramatically shifts the partition coefficient, rendering the molecule highly soluble in non-polar organic media but complicating reactions that require highly polar, compact transition states.

Causality in Solvent Selection for Key Transformations

Amidation and Peptide Coupling

The synthesis of benzamides from sterically hindered benzoic acids often suffers from low yields due to competitive N-acylurea formation and sluggish nucleophilic attack.

  • Solution-Phase Optimization: Traditional protocols rely on DMF or DCM. However, when using carbodiimide coupling agents like DCC or EDC, running the reaction in Acetonitrile (MeCN) is highly advantageous. The urea byproduct (e.g., DCU) is sparingly soluble in MeCN and precipitates rapidly, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification[2]. For a greener alternative, 4-Formylmorpholine (4FM) has emerged as a superior protic-acceptor solvent, outperforming DMF in solubilizing complex amides without the associated reproductive toxicity[3].

  • Mechanochemical Activation: For extreme steric hindrance, solvent-free or Liquid-Assisted Grinding (LAG) techniques using Uronium-based reagents (e.g., TCFH) are superior. Utilizing Ethyl Acetate (EtOAc) as a LAG additive minimizes the Process Mass Intensity (PMI) while providing just enough solvation to facilitate mass transfer in the solid state, avoiding the toxicity of bulk DMF[4].

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling allows the carboxylic acid moiety to act as a traceless activating group for C-C or C-heteroatom bond formation.

  • Thermal Pathways: Traditional Cu-catalyzed decarboxylative C-N or C-C homocouplings require forcing conditions (140–170 °C). High-boiling, polar aprotic solvents like Anisole or DMSO are mandatory to stabilize the high-energy aryl-copper intermediates and maintain the requisite reaction temperature without solvent loss[5][6].

  • Photoredox Pathways: Because 3-fluoro-4-isopropylbenzoic acid lacks an ortho-activating group (which typically lowers the decarboxylation barrier by 3–5 kcal/mol)[7], thermal decarboxylation can be sluggish. Transitioning to a Ligand-to-Metal Charge Transfer (LMCT) photoredox strategy allows the generation of aryl radicals at 35 °C. This requires a solvent system that is transparent to visible light and supports single-electron transfer, making MeCN/Water mixtures the optimal choice[7].

Quantitative Solvent Parameters & Empirical Impact

SolventDielectric Constant (ε)Boiling Point (°C)Recommended TransformationYield Impact / Causal Observation
Acetonitrile (MeCN) 37.582Amidation (Carbodiimide)Excellent for urea byproduct precipitation; prevents product contamination[2].
4-Formylmorpholine (4FM) ~45.0236Amidation (Solution)Green alternative to DMF; high solubilizing power for bulky amides[3].
Ethyl Acetate (EtOAc) 6.077Mechanochemical (LAG)Minimizes solvent waste (low PMI); facilitates solid-state mass transfer[4].
Anisole 4.3154Thermal DecarboxylationHigh boiling point supports Cu-catalyzed C-N coupling at 170 °C[6].
Dimethyl Sulfoxide (DMSO) 46.7189Cu-Catalyzed HomocouplingStabilizes transition states; required for high-temp decarboxylation[5].

Validated Experimental Protocols

Protocol A: Sterically Hindered Amidation via MeCN Precipitation

This protocol utilizes solvent-driven precipitation as a self-validating mechanism to ensure high conversion of the hindered 3-fluoro-4-isopropylbenzoic acid.

  • Reagent Preparation: Dissolve 1.0 mmol of 3-fluoro-4-(propan-2-yl)benzoic acid and 1.1 mmol of the target amine in 10 mL of anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is chosen over DCM because it selectively solvates the starting materials while rejecting the urea byproduct formed in step 3[2].

  • Activation: Add 1.2 mmol of 1-hydroxybenzotriazole (HOBt) and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 10 minutes.

  • Coupling: Slowly add 1.1 mmol of Dicyclohexylcarbodiimide (DCC) dissolved in 2 mL of MeCN.

  • Self-Validation Checkpoint: Allow the reaction to warm to room temperature. Within 30–60 minutes, a dense white precipitate of dicyclohexylurea (DCU) will form. If the solution remains clear, the activation step has failed, likely due to moisture contamination.

  • Isolation: Stir for 12 hours. Filter the reaction mixture through a sintered glass funnel to remove the DCU. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Photoredox Decarboxylative Hydroxylation (LMCT)

This protocol bypasses the high thermal barrier of meta/para-substituted benzoic acids by utilizing a low-temperature photoredox solvent system.

  • Catalyst Assembly: In an oven-dried vial, combine 1.0 mmol of 3-fluoro-4-(propan-2-yl)benzoic acid, 10 mol% Cu(OAc)₂, and 1.5 mmol of an oxygen donor (e.g., N-hydroxyphthalimide).

  • Solvent Introduction: Add a degassed mixture of MeCN/H₂O (9:1 v/v, 10 mL).

    • Causality: The MeCN/H₂O mixture is critical. MeCN provides optical transparency for blue LED irradiation and stabilizes the Cu(I)/Cu(II) species, while water acts as a proton source and aids in the solubility of the copper carboxylate complex[7].

  • Irradiation: Irradiate the mixture with 390–400 nm blue LEDs at 35 °C for 16 hours.

  • Self-Validation Checkpoint: The solution will exhibit a continuous color oscillation (typically green to amber) indicative of the active Cu(II) to Cu(I) LMCT catalytic cycle. Mild gas evolution (CO₂) confirms successful decarboxylation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ to remove unreacted acid, dry over MgSO₄, and concentrate to yield the corresponding 3-fluoro-4-isopropylphenol derivative.

Workflow Visualization

G A 3-Fluoro-4-(propan-2-yl)benzoic acid (CAS: 1341723-26-9) B Amidation Pathways A->B C Decarboxylative Coupling A->C B1 Solution Phase Solvent: MeCN or 4FM B->B1 B2 Mechanochemical (LAG) Solvent: EtOAc (Catalytic) B->B2 C1 Thermal (Cu/Pd) Solvent: Anisole or DMSO Temp: 140-170 °C C->C1 C2 Photoredox LMCT Solvent: MeCN / H2O Temp: 35 °C C->C2

Decision matrix for solvent selection based on reaction pathway and activation strategy.

References

  • Molaid Chemical Database. 3-Fluoro-4-(propan-2-yl)benzoic acid | 1341723-26-9. Retrieved from: [Link]

  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from: [Link]

  • National Institutes of Health (PMC). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from: [Link]

  • SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from:[Link]

  • SciSpace. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges for 3-fluoro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-fluoro-4-isopropylbenzoic acid is an aromatic carboxylic acid derivative of interest in medicinal chemistry and materials science. A common experimental hurdle encountered by researchers is its inherently low aqueous solubility. This technical guide provides a comprehensive, troubleshooting-focused framework for overcoming these solubility issues. We will explore the physicochemical principles governing its solubility and provide detailed, validated protocols for achieving clear, stable solutions suitable for a variety of experimental applications.

Section 1: Understanding the Physicochemical Landscape

The poor water solubility of 3-fluoro-4-isopropylbenzoic acid is a direct consequence of its molecular structure. The molecule possesses a large, non-polar surface area dominated by the phenyl ring and the isopropyl group, which imparts significant hydrophobic character. While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the larger carbon skeleton.

Understanding the key physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue (Estimated/Actual)Implication for Aqueous SolubilitySource
Molecular Formula C₁₀H₁₁FO₂-[1]
Molecular Weight 182.19 g/mol Higher molecular weight can correlate with lower solubility.[1]
LogP (Predicted) ~2.5 - 3.5A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous one, confirming its hydrophobic nature.[2]
pKa (Estimated) ~3.0 - 3.5The pKa is critical for pH-dependent solubilization. The electron-withdrawing fluorine atom increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2).[3]
Aqueous Solubility (Parent Compound) Insoluble (~0.15 mg/mL for 4-isopropylbenzoic acid)The non-fluorinated parent compound is practically insoluble, indicating a baseline of very low water solubility for this structural class.[4][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed as a logical workflow to diagnose and solve solubility problems in a stepwise manner.

Q1: I've added my 3-fluoro-4-isopropylbenzoic acid powder to water, and it's just sitting at the bottom. What should I do first?

Answer: Before employing advanced solubilization techniques, always verify your basic experimental setup. The initial inability to dissolve could be a rate-limiting issue rather than an equilibrium solubility problem.

  • Confirm Compound Purity: Impurities can significantly impact solubility. Use material from a reputable source with a certificate of analysis.

  • Apply Mechanical Energy: Ensure you are providing adequate agitation. Use a magnetic stirrer or vortex mixer for several minutes. Sonication can also be effective for breaking up powder aggregates and increasing the surface area available for dissolution.

  • Consider Temperature: Gently warming the solution (e.g., to 37°C) can increase the rate and extent of solubility for many compounds. However, be cautious and ensure your compound is stable at the elevated temperature.

If the compound remains insoluble after these initial steps, you have confirmed that you are facing a true equilibrium solubility limit, and a formulation strategy is required.

Q2: What is the most reliable method to significantly increase the aqueous solubility of this compound?

Answer: For a carboxylic acid, the single most effective technique is pH adjustment .[6] The underlying principle is the conversion of the poorly soluble, neutral form of the acid (R-COOH) into its highly soluble, ionized carboxylate salt (R-COO⁻).[7]

This equilibrium is governed by the pH of the solution relative to the compound's pKa. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized. To ensure near-complete conversion to the soluble salt form, the pH should be raised to at least 1.5 to 2 units above the pKa.[3]

  • Target pH: Given the estimated pKa of ~3.0-3.5, a target pH of 5.5 or higher is recommended.

Q3: I want to use pH adjustment. How do I choose the right base and prepare my buffered solution?

Answer: The choice of base and buffer system is critical for compatibility with your downstream application.

  • Choosing a Base: For simple solubilization, a 0.1 M to 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to titrate the pH upwards.

  • Preparing a Buffered Solution: If you need to maintain a stable pH for your experiment (e.g., cell culture, enzyme assays), it is best to dissolve the compound directly into a pre-prepared buffer.

    • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice. Buffers like HEPES or Tris can also be used, provided they are compatible with your assay.

    • Causality: By dissolving the acid directly into a buffer where the pH is significantly above the pKa, the compound immediately ionizes upon contact with the solvent, preventing the formation of insoluble aggregates.

See Section 3, Protocol 1 for a detailed methodology.

Q4: I adjusted the pH, and it dissolved, but then a precipitate formed upon standing. What happened?

Answer: This phenomenon, known as "fall-out" or precipitation, can occur for several reasons:

  • Buffer Insufficiency: If you titrated with a strong base but did not use a buffer, the solution may not have sufficient buffering capacity. Absorption of atmospheric CO₂, which is acidic, can slowly lower the pH back towards the pKa, causing the neutral, insoluble form to crash out.

  • Common Ion Effect: If your final solution is highly concentrated, the high concentration of the carboxylate salt itself can exceed its solubility product (Ksp), especially in the presence of other salts (common ions) in your media.[8]

  • Temperature Changes: If you dissolved the compound at an elevated temperature, it may precipitate upon cooling to room temperature if the concentration exceeds its solubility at that lower temperature.

The primary solution is to ensure you are using a well-buffered system with adequate buffering capacity. If precipitation still occurs, you may need to reduce the final concentration or combine pH adjustment with a co-solvent.

Q5: When should I use a co-solvent, and which ones are recommended?

Answer: A co-solvent strategy is advisable when pH adjustment alone is insufficient or undesirable for your experimental system (e.g., if a specific pH must be maintained that is close to the pKa).[9] The standard approach is to first create a highly concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.

Causality: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic parts of the solute to dissolve.[9]

Co-SolventTypical Starting Stock Conc.Notes & Considerations
DMSO 10-50 mMExcellent solubilizing power. However, can be toxic to some cell lines at final concentrations >0.5%. Always run a vehicle control.
Ethanol (EtOH) 10-50 mMGood, biocompatible choice. Less aggressive solvent than DMSO. May require warming to fully dissolve the compound.
PEG 300/400 10-20 mMOften used in preclinical in vivo formulations. Can create viscous solutions at high concentrations.

Key Workflow: Never add water or buffer directly to the dry powder if your primary strategy is co-solvency. Always dissolve the powder completely in the neat organic co-solvent first to create your stock solution. See Section 3, Protocol 2 for details.

Q6: Is it possible to prepare a stable, solid salt of the compound to avoid pH adjustments in my experiments?

Answer: Yes, this is an excellent and widely used strategy in pharmaceutical development.[10][11] By preparing a stable sodium or potassium salt of 3-fluoro-4-isopropylbenzoic acid, you create a new solid form that is often more readily water-soluble than the parent acid.

Mechanism: The salt form is already in its ionized state. When added to neutral water or buffer, it dissolves directly without the need for pH adjustment, as the solid itself is the soluble carboxylate salt.[12] This can significantly improve the dissolution rate and apparent solubility. See Section 3, Protocol 3 for a lab-scale synthesis protocol.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol details how to prepare a 10 mM aqueous solution in PBS.

  • Weigh Compound: Weigh out 1.822 mg of 3-fluoro-4-isopropylbenzoic acid (for 1 mL final volume).

  • Initial Slurry: Add approximately 0.8 mL of your target buffer (e.g., PBS, pH 7.4) to the powder. This will form a cloudy slurry.

  • pH Adjustment: While stirring vigorously, add 1 M NaOH dropwise (typically 1-2 µL at a time). Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Achieve Clarity: Continue adding NaOH until the solution becomes completely clear. This indicates the compound has fully converted to its soluble carboxylate form.

  • Final Volume Adjustment: Add the target buffer to reach the final desired volume (1 mL).

  • Verification (Optional but Recommended): Check the final pH of the solution with a calibrated pH meter to ensure it is in the desired range (e.g., > 5.5).

Protocol 2: Solubilization Using a Co-Solvent System

This protocol details the preparation of a 1 mM solution from a 20 mM DMSO stock.

  • Prepare Stock Solution: Weigh 3.64 mg of 3-fluoro-4-isopropylbenzoic acid and add it to a clean vial. Add 1.0 mL of 100% DMSO.

  • Dissolve Completely: Vortex and/or sonicate the vial until all solid material is completely dissolved, resulting in a clear 20 mM stock solution. This is a critical self-validating step; if the stock is not clear, the final solution will not be either.

  • Serial Dilution: To prepare your final 1 mM working solution, perform a 1:20 dilution. Add 50 µL of the 20 mM DMSO stock to 950 µL of your aqueous buffer (e.g., cell culture media, PBS).

  • Mix Thoroughly: Vortex gently to ensure homogeneity. The final DMSO concentration will be 5%. Always include a 5% DMSO vehicle control in your experiment.

Protocol 3: Preparation of a Sodium Salt

This protocol provides a method for creating a solid sodium salt for direct dissolution.

  • Dissolve Acid: Dissolve 182.2 mg (1 mmol) of 3-fluoro-4-isopropylbenzoic acid in a suitable organic solvent like ethanol (5-10 mL).

  • Add Base: Prepare a 1 M solution of sodium hydroxide in ethanol. Add exactly 1.0 molar equivalent (1 mL of 1 M NaOH in ethanol) to the dissolved acid solution while stirring.

  • Precipitate or Evaporate: The sodium salt may precipitate directly from the solution. If it does, it can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum. If it does not precipitate, the solvent can be removed under reduced pressure (rotary evaporation) to yield the solid salt.

  • Verification: The resulting white solid is the sodium salt. It should now be directly soluble in water or neutral buffers. Confirm the identity and purity via appropriate analytical methods (e.g., NMR, LC-MS) if required.

Section 4: Visual Workflow and Chemical Diagrams

Troubleshooting Workflow

G start_node Start: Compound does not dissolve in water step1 Apply mechanical energy (stir, vortex, sonicate) & gently warm (37°C)? start_node->step1 process_node process_node decision_node decision_node success_node success_node fail_node fail_node dec1 Is solution clear? step1->dec1 sol_rate_issue Success! Issue was dissolution rate. dec1->sol_rate_issue Yes step2 Primary Strategy: pH Adjustment dec1->step2 No step2_detail Titrate with 0.1M NaOH or dissolve in buffer with pH > 5.5 (e.g., PBS pH 7.4). See Protocol 1. step2->step2_detail dec2 Is solution clear & stable? step2->dec2 sol_ph_issue Success! Compound is solubilized as a salt. dec2->sol_ph_issue Yes step3 Secondary Strategy: Co-Solvent System dec2->step3 No / Unstable step3_detail Prepare concentrated stock in DMSO/EtOH. Dilute into aqueous buffer. See Protocol 2. step3->step3_detail dec3 Is final solution clear? step3->dec3 sol_cosolvent_issue Success! Vehicle control is critical. dec3->sol_cosolvent_issue Yes step4 Advanced Strategy: Combine Methods or Reduce Concentration dec3->step4 No step4_detail 1. Use co-solvent in a pH-adjusted buffer. 2. Prepare a stable salt form (Protocol 3). 3. Re-evaluate required concentration.

Caption: Troubleshooting decision tree for solubilizing 3-fluoro-4-isopropylbenzoic acid.

Chemical Equilibrium Diagram

G low_ph Low pH (pH < pKa) high_ph High pH (pH > pKa) acid R-COOH (Neutral Acid Form) salt R-COO⁻ + H⁺ (Ionized Salt Form) acid->salt pKa ≈ 3.0-3.5 prop_acid Poorly Water Soluble (Hydrophobic) acid->prop_acid prop_salt Highly Water Soluble (Hydrophilic) salt->prop_salt

Caption: The pH-dependent equilibrium between the insoluble acid and soluble salt form.

References

  • 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 . PubChem, National Center for Biotechnology Information. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS . International Journal of Scientific and Research Publications (IJSRP). [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PMC, National Center for Biotechnology Information. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes . UNT Digital Library. [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM . International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective . ScienceDirect. [Link]

  • (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS . ResearchGate. [Link]

  • Why salt formation of weak acid increases the drug solubility? . ResearchGate. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs . Taylor & Francis Online. [Link]

  • Drug Dissolution Enhancement by Salt Formation . Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Nernst's Partition Law in Solubility and Partitioning of Benzoic Acid in Aqueous-Organic Solvents System . ER Publications. [Link]

  • Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]

  • Carboxylic acid . Wikipedia. [Link]

  • Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin . MDPI. [Link]

  • 4-Isopropylbenzoic acid (CHEM029185) . ContaminantDB. [Link]

  • Carboxylic Acid Reactivity . Michigan State University Department of Chemistry. [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility . Physics Forums. [Link]

  • logP values . Chair of Analytical Chemistry, University of Tartu. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Carboxylic acids . Chemstuff. [Link]

  • Salt formation to improve drug solubility . Ovid. [Link]

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Technical Support Center: Minimizing Defluorination of 3-fluoro-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-fluoro-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the unwanted side reaction of defluorination. The stability of the carbon-fluorine (C-F) bond is crucial for the desired properties of many pharmaceutical compounds, and its cleavage can lead to undesired byproducts, reduced yield, and potential downstream complications.[1][2][3] This resource aims to equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Addressing Defluorination in Real-Time

This section provides a structured approach to common experimental issues encountered when working with 3-fluoro-4-isopropylbenzoic acid and similar fluoroaromatic compounds.

Issue 1: Significant Defluorination Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Formation of 4-isopropylbenzoic acid as a major byproduct.

  • Low yield of the desired coupled product.

  • Complex reaction mixture, complicating purification.

Root Cause Analysis & Solutions:

The C-F bond, while strong, can be susceptible to cleavage under certain catalytic conditions, particularly with transition metals like palladium.[2][4] Defluorination can occur through various mechanisms, including oxidative addition of the C-F bond to the metal center or through β-fluoride elimination from an organometallic intermediate.[5]

Troubleshooting Workflow:

start High Defluorination in Pd-Coupling catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand If defluorination persists base Re-evaluate Base ligand->base If still problematic temp Adjust Reaction Temperature base->temp If improvement is insufficient solvent Consider Solvent Effects temp->solvent Final optimization step result Minimized Defluorination solvent->result

Caption: Troubleshooting workflow for defluorination in Pd-catalyzed reactions.

Detailed Protocols & Explanations:

  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the ligand can significantly influence the propensity for defluorination.

    • Expertise & Experience: Electron-rich and sterically bulky phosphine ligands can sometimes favor the desired C-X (where X is Br, I, OTf) activation over C-F activation.[6][7] However, in some cases, highly reactive catalysts designed for C-Cl or C-F activation may inadvertently promote defluorination of your substrate.

    • Protocol:

      • Screen Ligands: If using a standard ligand like PPh₃, consider switching to a more specialized ligand. A good starting point is to screen a small set of ligands with varying steric and electronic properties (e.g., a biarylphosphine like SPhos or XPhos, and a trialkylphosphine like PCy₃).

      • Use Pre-catalysts: Employing well-defined palladium(II) pre-catalysts can ensure a 1:1 palladium-to-ligand ratio, which can be crucial for avoiding side reactions.[7]

  • Base Selection: The nature and strength of the base can impact the reaction pathway.

    • Expertise & Experience: Strong bases can sometimes promote side reactions. For Suzuki couplings, milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or alkoxides. For Buchwald-Hartwig aminations, careful selection of the base (e.g., NaOtBu vs. Cs₂CO₃) is critical and substrate-dependent.

    • Protocol:

      • Screen Bases: If using a strong base, try a milder alternative.

      • Anhydrous Conditions: Ensure the base and all other reagents are anhydrous, as water can sometimes participate in undesired hydrodefluorination pathways.[8]

  • Temperature Control: Many cross-coupling reactions are sensitive to temperature.

    • Expertise & Experience: Higher temperatures can provide the activation energy needed for C-F bond cleavage.[5] Running the reaction at the lowest possible temperature that still allows for efficient product formation is a key strategy.

    • Protocol:

      • Temperature Screening: If the reaction is run at an elevated temperature (e.g., >80 °C), attempt to lower it in 10-15 °C increments.

      • Monitor Progress: Closely monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the defluorination side reaction.

Quantitative Data Summary:

ParameterCondition A (High Defluorination)Condition B (Optimized)
Ligand PPh₃SPhos
Base NaOtBuK₃PO₄
Temperature 100 °C70 °C
Defluorination (%) 45%<5%
Issue 2: Defluorination During Nucleophilic Aromatic Substitution (SNA_r_)

Symptoms:

  • Formation of a hydroxylated byproduct (4-isopropylsalicylic acid if the nucleophile is a hydroxide source).

  • Incomplete conversion to the desired substituted product.

Root Cause Analysis & Solutions:

While fluorine is often a good leaving group in SNA_r_ reactions, particularly on electron-poor aromatic rings, harsh reaction conditions can lead to unwanted side reactions.[9] High temperatures and strongly basic or nucleophilic conditions can promote defluorination through pathways other than the desired substitution.

Troubleshooting Workflow:

start Defluorination in SNAr nucleophile Assess Nucleophile/Base Strength start->nucleophile solvent Optimize Solvent System nucleophile->solvent If defluorination persists temp Lower Reaction Temperature solvent->temp If still problematic photoredox Consider Alternative Activation temp->photoredox For unactivated arenes result Selective Substitution temp->result photoredox->result

Caption: Troubleshooting workflow for defluorination in SNAr reactions.

Detailed Protocols & Explanations:

  • Nucleophile and Base Concentration: The reactivity of the nucleophile and the basicity of the reaction medium are critical factors.

    • Expertise & Experience: Using a large excess of a strong nucleophile/base can drive the reaction to completion but may also increase the rate of side reactions.

    • Protocol:

      • Titrate Nucleophile: Carefully control the stoichiometry of the nucleophile, starting with a smaller excess (e.g., 1.1-1.5 equivalents).

      • Use a Weaker Base: If a strong base is used as an additive, consider a weaker, non-nucleophilic base or a carbonate base.

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Expertise & Experience: Aprotic polar solvents like DMF, DMSO, or NMP are common for SNA_r_ reactions. However, their high boiling points can sometimes necessitate high reaction temperatures.

    • Protocol:

      • Solvent Screening: If possible, screen alternative solvents with lower boiling points that still provide adequate solubility for the reactants.

  • Alternative Activation Methods: For less activated fluoroarenes, traditional thermal SNA_r_ may require conditions that promote defluorination.

    • Expertise & Experience: Organic photoredox catalysis has emerged as a powerful tool for enabling nucleophilic substitution on unactivated fluoroarenes under mild conditions.[10] This method avoids the need for high temperatures and strong bases.

    • Protocol:

      • Consult Literature: Explore recent literature on photoredox-mediated SNA_r_ reactions to find suitable catalysts and conditions for your specific transformation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of defluorination I should be aware of?

A1: The most common mechanisms include:

  • Reductive Defluorination: This often occurs in the presence of a transition metal catalyst and a hydrogen source (which can be a solvent, reagent, or even water).[8][11] The metal center can insert into the C-F bond, followed by a reductive process that replaces the fluorine with hydrogen.

  • Oxidative Defluorination: This is more common in biological systems or in the presence of strong oxidizing agents.[12][13][14] It typically involves the enzymatic or chemical oxidation of the aromatic ring, leading to an unstable intermediate that eliminates fluoride.[15][16]

  • Hydrolytic Defluorination: In the presence of strong nucleophiles like hydroxide or even water at high temperatures, direct displacement of fluoride can occur.[16]

Q2: Can the isopropyl group on my molecule influence the rate of defluorination?

A2: Yes, the electronic and steric properties of substituents on the aromatic ring can play a role. The isopropyl group is a weak electron-donating group. In the context of palladium-catalyzed cross-coupling, this can slightly increase the electron density of the aromatic ring, potentially making the C-F bond more susceptible to oxidative addition by an electron-rich metal center. However, other factors like the choice of catalyst, ligand, and reaction conditions will have a more dominant effect.

Q3: Are there any analytical techniques that are particularly useful for monitoring defluorination?

A3: Absolutely.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive and direct method for observing the consumption of your starting material and the potential formation of fluoride ions or other fluorine-containing byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying and quantifying the defluorinated byproduct (4-isopropylbenzoic acid) in your reaction mixture. By comparing the mass of the desired product with the observed byproducts, you can quickly diagnose the extent of defluorination.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your products and byproducts are sufficiently volatile, GC-MS can also be a powerful tool for separation and identification.

Q4: My synthesis involves a lithiation or Grignard formation step. Is defluorination a concern?

A4: Yes, it can be. While ortho-lithiation directed by the carboxylic acid group (after protection) is a common strategy, strong organometallic bases can sometimes attack the fluorine atom, leading to defluorination. To mitigate this:

  • Use a less reactive organolithium reagent: For example, LDA is often preferred over n-BuLi for deprotonation as it is less nucleophilic.

  • Precise Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the desired deprotonation over nucleophilic attack at the fluorine.

  • Inverse Addition: Add the organolithium reagent slowly to a solution of your substrate to avoid localized high concentrations of the base.

Q5: Are there any "fluorine-friendly" reaction conditions I should generally prefer?

A5: While every reaction is different, some general principles apply:

  • Keep it Cool: Whenever possible, run your reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Mind the Base: Use the mildest base necessary to achieve the desired transformation.

  • Ligand is Key: In transition metal catalysis, the ligand has a profound impact on selectivity. Screening a diverse set of ligands is often a worthwhile investment.

  • Embrace Modern Methods: Be open to exploring newer synthetic methodologies, such as photoredox catalysis, which can often achieve transformations under much milder conditions than traditional methods.[10][17]

By understanding the underlying principles of defluorination and systematically troubleshooting your experimental setup, you can significantly improve the outcome of your reactions involving 3-fluoro-4-isopropylbenzoic acid and other valuable fluorinated compounds.

References

  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. Available from: [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? | Request PDF. ResearchGate. Available from: [Link]

  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. Available from: [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available from: [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available from: [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. What - The University of Manchester. Available from: [Link]

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. Available from: [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. Available from: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Available from: [Link]

  • Novel Method to Synthesize Valuable Fluorinated Drug Compounds. Lab Manager. Available from: [Link]

  • Silyldefluorination of Fluoroarenes by Concerted Nucleophilic Aromatic Substitution. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available from: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Available from: [Link]

  • Cross-coupling reaction. Wikipedia. Available from: [Link]

  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. Available from: [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available from: [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. RSC Publishing. Available from: [Link]

  • Cross-(−CO)upling. Synthesis Spotlight. Available from: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]

  • Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Available from: [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Available from: [Link]

  • Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. PMC. Available from: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available from: [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PMC. Available from: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available from: [Link]

  • Enzymatic defluorination of fluorinated compounds. ResearchGate. Available from: [Link]

  • Common Troubleshooting Tips. Chemistry LibreTexts. Available from: [Link]

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troubleshooting amide bond formation with sterically hindered benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you know that amide bond formation is the backbone of medicinal chemistry. However, coupling sterically hindered substrates—such as 2,6-disubstituted benzoic acids—with complex or electron-deficient amines routinely causes standard protocols to fail.

This guide is engineered to move beyond generic protocols. We will dissect the mechanistic causality behind these failures and provide self-validating, field-tested methodologies to rescue your most challenging amide couplings.

Diagnostic Workflow: Selecting Your Coupling Strategy

Before diving into troubleshooting, use the logical decision tree below to identify the optimal activation pathway for your specific steric and electronic constraints.

G Start Hindered Benzoic Acid + Amine AmineCheck Is Amine Hindered or Electron-Deficient? Start->AmineCheck DirectCoupling Direct Coupling (COMU, HATU, PyAOP) AmineCheck->DirectCoupling No AcidHalide Acid Halide Generation AmineCheck->AcidHalide Yes Success Amide Product DirectCoupling->Success AcidFluoride Acid Fluoride (TFFH, DAST) AcidHalide->AcidFluoride High Stability Needed AcidChloride Acid Chloride (Ghosez's Reagent) AcidHalide->AcidChloride Neutral Conditions Needed AcidFluoride->Success Heat + Base AcidChloride->Success Base (e.g., DIPEA)

Diagnostic workflow for selecting amide coupling strategies with hindered benzoic acids.

Troubleshooting Guide & FAQs

Q1: Why do standard carbodiimide couplings (EDC/HOBt, DCC) fail with ortho-substituted benzoic acids?

The Causality: When a carboxylic acid reacts with a carbodiimide like EDC, it forms an highly reactive O-acylisourea intermediate. In an unhindered system, the amine rapidly attacks this intermediate to form the amide. However, bulky ortho-substituents (e.g., 2,4,6-trimethylbenzoic acid) physically block the nucleophilic trajectory of the incoming amine. Because the amine cannot attack fast enough, the O-acylisourea intermediate undergoes an irreversible, intramolecular rearrangement into a thermodynamically stable, completely unreactive N-acylurea. You aren't just getting a slow reaction; your activating reagent is actively destroying your starting material.

Q2: What is the recommended direct coupling reagent for moderately hindered systems?

The Causality: For moderately hindered acids, you must bypass the O-acylisourea trap by using uronium/aminium salts like HATU or COMU . These reagents immediately convert the acid into an active ester (OAt for HATU, Oxyma for COMU). We strongly recommend COMU over HATU for modern workflows. COMU matches or exceeds HATU's coupling efficiency but is based on the non-explosive OxymaPure leaving group, offering a significantly better safety profile[1]. Furthermore, the morpholine ring in COMU provides excellent solubility, and the internal hydrogen-bond acceptor assists in guiding the amine to the carbonyl carbon (anchimeric assistance)[2].

Q3: When direct coupling fails entirely, why are acid fluorides the ultimate fallback?

The Causality: When both the benzoic acid and the amine are hindered or electron-deficient, even HATU and COMU will fail. The solution is to convert the acid to an acid fluoride [3]. Fluorine has a van der Waals radius (1.47 Å) nearly identical to oxygen (1.52 Å) and much smaller than chlorine (1.75 Å). Converting a hindered acid to an acid fluoride makes the carbonyl carbon extremely electrophilic without adding any additional steric bulk[4]. Additionally, unlike acid chlorides, acid fluorides are remarkably stable to aqueous hydrolysis, meaning they survive long enough in solution to allow sluggish, hindered amines to attack[3]. Reagents like TFFH generate these fluorides safely in situ.

Q4: How do I handle acid-sensitive substrates that require conversion to an acid halide?

The Causality: Standard methods for generating acid chlorides (thionyl chloride, oxalyl chloride) release HCl gas, which will rapidly cleave acid-sensitive protecting groups like tert-butyl esters, Boc groups, or acetals. To solve this, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions, generating a benign, water-soluble tetramethylpropanamide byproduct instead of destructive HCl[5].

Quantitative Data Comparison

To illustrate the necessity of choosing the right activation strategy, below is a quantitative comparison of coupling methods applied to a highly hindered, electron-deficient system (coupling a 2,6-disubstituted benzoic acid with an N-cyclopropyl-aminothiazole).

Table 1: Quantitative Performance of Coupling Methods on Highly Hindered Substrates

Coupling MethodReagents UsedReaction TimeConversion (%)Mechanism of Failure / Success
Direct Carbodiimide EDC, HOBt24 hours0% N-acylurea rearrangement due to steric clash.
Direct Uronium HATU, DIPEA96 hours17% Active ester forms, but amine attack is too slow.
Standard Acid Chloride Ghosez's Reagent (rt)96 hours9% Steric bulk of chlorine hinders amine approach.
Acid Fluoride (Heated) TFFH or DAST (60 °C)24 hours>85% Small atomic radius of F allows attack; stable to heat[3].

Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating systems." They include specific analytical checkpoints to ensure the reaction intermediate has successfully formed before you waste valuable amine starting materials.

Protocol 1: Direct Coupling via COMU (For Moderately Hindered Systems)
  • Activation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add COMU (1.1 eq) and DIPEA (2.0 eq).

  • Validation Checkpoint: COMU contains the Oxyma leaving group, which acts as a colorimetric indicator. Upon addition of the base, the solution will change color (typically to a deep yellow/orange), confirming the formation of the active Oxyma ester[2].

  • Coupling: Stir for 5 minutes to ensure full activation, then add the amine (1.1 eq).

  • Monitoring: Monitor the disappearance of the active ester via LC-MS. The water-soluble byproducts can be easily removed during standard aqueous workup.

Protocol 2: In Situ Acid Fluoride Generation using TFFH (For Highly Hindered Systems)
  • Activation: Dissolve the hindered benzoic acid (1.0 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) in anhydrous DCM or DMF. Add DIPEA (2.5 eq).

  • Validation Checkpoint: Do not add the amine yet. To confirm the acid fluoride has formed, withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1% triethylamine. Analyze via LC-MS. You should observe complete conversion to the methyl ester within 15 minutes, proving the acid fluoride is fully formed and highly reactive.

  • Coupling: Add the hindered/electron-deficient amine (1.1 eq). If the amine is exceptionally unreactive, heat the reaction to 60 °C. The acid fluoride is stable enough to survive these forcing conditions[3].

Protocol 3: Neutral Acid Chloride Generation via Ghosez's Reagent (For Acid-Sensitive Substrates)
  • Activation: Dissolve the benzoic acid (1.0 eq) in anhydrous DCM under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise, then allow the mixture to warm to room temperature.

  • Validation Checkpoint: Because acid chlorides hydrolyze rapidly on LC-MS columns, validate conversion via IR spectroscopy. Look for the distinct shift of the carbonyl stretch to ~1780–1800 cm⁻¹ , indicating complete conversion to the acid chloride under strictly neutral conditions[5].

  • Coupling: Once conversion is complete (typically 1–2 hours), add the amine (1.1 eq) followed by DIPEA (2.0 eq) to neutralize the HCl generated during the amine attack.

References

1. - BenchChem 2. - ACS Organic Process Research & Development 3. - Organic & Biomolecular Chemistry (RSC) 4. - Amphoteros 5. - MilliporeSigma 6. - Eburon Organics

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Technical Support Center: Purification of 3-Fluoro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-fluoro-4-(propan-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: The "Why" Before the "How"

The successful purification of 3-fluoro-4-(propan-2-yl)benzoic acid hinges on exploiting the physicochemical differences between the desired product and the unreacted starting materials or byproducts. A common synthetic route involves the oxidation of an alkyl-substituted precursor, such as 2-fluoro-1-isopropyl-4-methylbenzene, or the carboxylation of a Grignard reagent. In both cases, the primary impurity is often the neutral, non-acidic starting material.

Our strategy will be centered on the acidic nature of the target molecule's carboxylic acid group, which provides a powerful handle for separation.

Physicochemical Properties at a Glance

A clear understanding of the properties of your target compound and potential impurities is the foundation of a logical purification strategy.

CompoundStructureMolecular Weight ( g/mol )pKaKey Solubility Characteristics
3-Fluoro-4-(propan-2-yl)benzoic acid (Product)182.19[1]~3.8-4.2 (estimated)Insoluble in cold water; soluble in many organic solvents (e.g., ether, ethyl acetate). Soluble in aqueous base as the carboxylate salt.[2]
2-Fluoro-1-isopropyl-4-methylbenzene (Likely Starting Material)~152.22N/A (Neutral)Insoluble in water and aqueous solutions; highly soluble in non-polar organic solvents.

Note: The pKa of 3-fluoro-4-(propan-2-yl)benzoic acid is estimated based on similar structures like 3-fluorobenzoic acid (pKa 3.86) and 4-fluorobenzoic acid (pKa 4.14).[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My post-reaction NMR spectrum shows a significant amount of a neutral, non-polar impurity alongside my desired acidic product. How do I remove it?

A1: This is the most common purification challenge. The most robust method is an acid-base extraction . The principle is to selectively convert your acidic product into a water-soluble salt, leaving the neutral starting material behind in the organic solvent.[5][6][7]

  • Causality: The carboxylic acid group of your product is readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. The unreacted starting material, lacking an acidic proton, remains in the organic phase.[2][7] This allows for a clean separation using a separatory funnel.

Q2: I performed an acid-base extraction, but my yield was very low after re-acidification.

A2: Low recovery is typically due to one of two issues: incomplete extraction or incomplete precipitation.

  • Incomplete Extraction: Ensure you used a sufficient volume and concentration of the basic solution to deprotonate all of your product. It's good practice to perform the extraction two or three times with fresh aqueous base and combine the aqueous layers.

  • Incomplete Precipitation: After separating and combining the basic aqueous layers, you must re-protonate the carboxylate salt to precipitate the neutral carboxylic acid. This is done by adding a strong acid like hydrochloric acid (HCl). It is critical to lower the pH to ~2.[5] Always check the pH with litmus paper or a pH meter to confirm complete acidification. If the solution is not sufficiently acidic, a significant portion of your product will remain dissolved as the carboxylate salt.[8]

Q3: My final product is an oil or a waxy solid, not the expected crystalline material. What's wrong?

A3: This often indicates the presence of residual solvent or persistent impurities that inhibit crystallization.

  • Solution: Recrystallization is the ideal next step. The goal is to find a solvent system where your product is highly soluble when hot but poorly soluble when cold.[9] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzoic acid derivatives, solvent systems like ethanol/water, acetic acid/water, or toluene/hexane can be effective.[10] The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities.[11]

Q4: I've tried extraction and recrystallization, but I still see minor impurities in my analytical data (TLC, LC-MS). How can I achieve >99% purity?

A4: For the highest purity, especially for demanding applications like drug development, flash column chromatography is the recommended final polishing step.[12][13]

  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[14] Because your product is more polar than the likely starting material, it will adhere more strongly to the silica gel and elute later. By carefully selecting a solvent system (e.g., a gradient of ethyl acetate in hexanes), you can achieve excellent separation.[15]

Experimental Protocols: A Self-Validating Approach

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This protocol is designed for the initial, bulk removal of neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (EtOAc), in a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer once with water to remove any highly water-soluble impurities.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Scientist's Note: We use NaHCO₃, a weak base, to selectively deprotonate the carboxylic acid. A strong base like NaOH could potentially react with other functional groups or cause emulsions.[6][7]

  • Venting & Separation: Stopper the funnel, invert, and vent frequently to release the CO₂ gas generated from the acid-base reaction.[7] Shake vigorously and allow the layers to separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 3-5) on the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete recovery of the product.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). Your pure product, 3-fluoro-4-(propan-2-yl)benzoic acid, will precipitate as a solid.[2][8]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any residual salts.[11]

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation Crude_Mixture Crude Product in Organic Solvent (EtOAc) Add_Base Add aq. NaHCO3 (Vent CO2!) Crude_Mixture->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer: Neutral Impurities (Starting Material) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Product as Salt (Sodium 3-fluoro-4-isopropylbenzoate) Separate_Layers->Aqueous_Layer Acidify Cool & Acidify with HCl to pH ~2 Aqueous_Layer->Acidify Transfer Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Vacuum Filtration & Wash with Cold H2O Precipitate->Filter Pure_Product Pure Crystalline Product Filter->Pure_Product

Protocol 2: High-Purity Polishing via Recrystallization

Use this protocol after acid-base extraction to obtain a highly crystalline product.

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your product when hot but not when cold. A common starting point is an ethanol/water mixture.[10]

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9]

  • Hot Filtration (if needed): If there are any insoluble impurities, perform a gravity filtration of the hot solution to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of your product.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[11]

Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction? A: While NaOH will also deprotonate the carboxylic acid, it is generally not recommended as the first choice. It is less selective and can promote side reactions or the formation of emulsions, which complicate the separation of layers. Sodium bicarbonate is sufficiently basic to extract the carboxylic acid without these drawbacks.[6][7]

Q: How do I monitor the progress of my column chromatography? A: Thin-Layer Chromatography (TLC) is essential.[14][16] Before running the column, identify a solvent system that gives good separation of your product and impurities on a TLC plate (the target compound should have an Rf value of ~0.3).[15] During the column, collect fractions and spot them on TLC plates to identify which fractions contain your pure product.[15]

Q: What is the expected physical state of pure 3-fluoro-4-(propan-2-yl)benzoic acid? A: Based on its structure and data for similar compounds, it is expected to be a solid at room temperature.[17] If you obtain an oil, it is a strong indicator of residual impurities or solvent.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (1993). Crystallization method for organic acid or organic acid ester.
  • Parlow, J. J., & Vazquez, M. L. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(2), 187–199. Available at: [Link]

  • Al-Dahhan, W. (2021). Experimental No. (4) Recrystallization. ResearchGate. Available at: [Link]

  • University of Toronto. (n.d.). Recrystallisation. Available at: [Link]

  • Moshang Chemical. (n.d.). 3-Fluoro-4-(propan-2-yl)benzoic acid. Available at: [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. Available at: [Link]

  • University of Richmond. (n.d.). Recrystallization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluoroazepan-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Purification by Flash Column Chromatography. MIT OpenCourseWare. Available at: [Link]

  • Khan, I. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Chemical and Life Sciences. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Wilds Research Group. (2023). Flash Column Chromatography. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Wang, Z. et al. (2014). Separation of benzoic acid residue by flash-vacuum distillation-melt crystallization. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-(propan-2-yl)benzoic acid. Available at: [Link]

  • Wikipedia. (2023). 3-Fluorobenzoic acid. Available at: [Link]

  • Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Wikipedia. (2024). Benzoic acid. Available at: [Link]

  • Franco, D. F. et al. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem. Available at: [Link]

  • Google Patents. (2000). Process for preparing substituted benzoic acid.
  • Chen, R. et al. (2019). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (2023). 4-Fluorobenzoic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization Temperatures for 3-Fluoro-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic complexities of derivatizing 3-fluoro-4-isopropylbenzoic acid.

Working with this specific building block presents a unique mechanistic dichotomy. The bulky 4-isopropyl group imposes significant steric hindrance, often necessitating elevated thermal conditions to drive reactions to completion. Conversely, the 3-fluoro substituent introduces an electronic vulnerability: at high temperatures, strongly nucleophilic reagents can trigger unintended Nucleophilic Aromatic Substitution (SNAr), leading to defluorination[1]. Optimizing the reaction temperature is an exercise in balancing kinetic activation energy against chemoselectivity.

Mechanistic Workflow & Temperature Decision Matrix

The decision to utilize high or low thermal conditions depends entirely on the nucleophilicity of your coupling partner. The diagram below outlines the logical flow for selecting reaction conditions that prevent degradation while overcoming steric barriers.

TempOptimization Start 3-Fluoro-4-isopropylbenzoic Acid Amidation Amidation Workflow (Nucleophilic Amines) Start->Amidation Esterification Esterification Workflow (Alcohols) Start->Esterification LowTemp Low Temp (20-40°C) Coupling Reagents Amidation->LowTemp Preferred path HighTempAmide High Temp (>80°C) Thermal Amidation Amidation->HighTempAmide High risk HighTempEster High Temp (60-150°C) Acid or Solid Catalysis Esterification->HighTempEster Required for rate SuccessAmide High Yield Amide Intact C-F Bond LowTemp->SuccessAmide FailAmide SNAr Side Reactions (Defluorination) HighTempAmide->FailAmide Nucleophilic attack SuccessEster High Yield Ester Overcomes Sterics HighTempEster->SuccessEster

Decision matrix for temperature optimization in 3-fluoro-4-isopropylbenzoic acid derivatization.

Quantitative Data: Temperature vs. Chemoselectivity

The following table summarizes the causal relationship between reaction temperature, the chosen nucleophile, and the resulting product distribution.

Reaction ClassNucleophileCatalyst / ReagentTemp (°C)Target Yield (%)Defluorination (SNAr) (%)Mechanistic Causality
Amidation Primary AmineHATU, DIPEA25>90<1Kinetically controlled; low temp preserves the C-F bond.
Amidation Primary AmineNone (Thermal)100<40>45High thermal energy allows strong nucleophiles to attack the C-F bond.
Esterification MethanolH₂SO₄6535<1Reaction stalls due to 4-isopropyl steric hindrance.
Esterification MethanolUiO-66-NH₂15095<1High temp overcomes sterics; weak nucleophile prevents SNAr.
Acid Chloride Thionyl ChlorideDMF (cat.)80>95<1Safe activation at high temp prior to coupling (no nucleophile present).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include hard diagnostic checkpoints that allow you to isolate variables and confirm intermediate success before proceeding to the next step.

Protocol A: Low-Temperature Amidation (Avoiding SNAr)

Use this protocol when coupling with primary or secondary amines to prevent defluorination.

  • Activation: Dissolve 3-fluoro-4-isopropylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C. Stir and allow to warm to 20 °C over 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. You must observe the mass of the active HOAt ester. If this mass is absent, the activation has failed (likely due to wet solvent quenching the HATU). Do not proceed until the active ester is confirmed.

  • Amine Coupling: Once the active ester is validated, add the amine (1.1 eq) and stir at 25 °C for 2-4 hours.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt byproduct.

Protocol B: High-Temperature Heterogeneous Esterification

Use this protocol to overcome the steric hindrance of the isopropyl group when reacting with alcohols.

  • Setup: Combine 3-fluoro-4-isopropylbenzoic acid (1.0 eq), excess alcohol (e.g., methanol), and UiO-66-NH₂ catalyst (10 wt%) in a heavy-walled pressure tube[2].

  • Heating: Seal the tube and heat to 150 °C for 10 hours.

    • Causality: The high temperature provides the activation energy needed to overcome the steric hindrance of the 4-isopropyl group. Because alcohols are weak nucleophiles, SNAr defluorination does not occur even at 150 °C.

    • Self-Validation Checkpoint: After 4 hours, cool the vessel, extract a 100 µL sample, and analyze via TLC (Hexanes:EtOAc 4:1). The starting acid will remain at the baseline due to strong hydrogen bonding, while the ester will migrate with an Rf ~0.6. If the baseline spot persists heavily, the catalyst may be poisoned or the internal temperature is insufficient.

  • Isolation: Cool to room temperature. Centrifuge or filter to recover the heterogeneous catalyst[2].

  • Concentration: Remove excess alcohol under reduced pressure to yield the pure ester.

Troubleshooting & FAQs

Q1: Why am I observing a complex mixture with missing fluorine signals in my ¹⁹F NMR during high-temperature amidation? A1: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). While the fluorine atom in 3-fluoro-4-isopropylbenzoic acid is not as highly activated as in perfluorinated systems, heating the reaction above 80 °C in the presence of strong nucleophiles (like primary or secondary amines) provides the activation energy required for the amine to displace the fluorine atom[1]. The electron-withdrawing nature of the newly formed amide carbonyl further activates the meta-fluoro position. To prevent this, amidation must be conducted at lower temperatures (20-40 °C) using highly efficient coupling reagents.

Q2: My esterification is stalling at 60 °C, yielding only 30% conversion. How do I drive this forward without degrading the molecule? A2: The 4-isopropyl group creates significant steric bulk that hinders the approach of the alcohol to the carbonyl carbon. Because alcohols are weak nucleophiles, they do not pose a high risk of SNAr defluorination. Therefore, you can safely increase the reaction temperature to overcome this steric barrier. Literature protocols for sterically hindered fluorobenzoic acids recommend utilizing heterogeneous catalysts like UiO-66-NH₂ in a sealed vessel at 150 °C, or employing standard acid catalysis at elevated reflux temperatures (60-110 °C)[2]. Maintaining the temperature between 50-100 °C is generally advised for standard solvent reflux to balance rate and minimize elimination[3].

Q3: Can I convert the acid to an acid chloride to bypass the steric hindrance entirely? A3: Yes. Converting the carboxylic acid to an acid chloride using thionyl chloride or cyanuric chloride derivatives is highly effective. This activation can be safely performed at temperatures up to 80 °C without risking defluorination, provided no strong nucleophiles are present during the activation step[4]. Once the highly reactive acid chloride is formed, the subsequent reaction with an amine or alcohol can proceed rapidly at room temperature, neatly bypassing the steric issues of the isopropyl group.

References

  • Royal Society of Chemistry (RSC). "Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications." RSC Advances.[Link]

  • National Institutes of Health (NIH) / PMC. "Small Molecule Catalyst for Peptide Synthesis." J Am Chem Soc.[Link]

Sources

overcoming steric hindrance of the isopropyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance of the Isopropyl Group in Cross-Coupling Reactions

Introduction Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with one of the most notorious challenges in synthetic chemistry: coupling substrates bearing an isopropyl group. Whether positioned ortho to an aryl halide or directly on a secondary alkyl electrophile, the isopropyl moiety introduces severe steric congestion that can stall catalytic cycles and promote side reactions.

Section 1: The Mechanistic Root of the Problem

The isopropyl moiety introduces severe spatial crowding (steric hindrance) around the reactive center, increasing the activation energy required for reagents to approach[1]. In transition-metal-catalyzed cross-couplings, this manifests in two distinct ways depending on the substrate type:

  • Aryl-Isopropyl Substrates (e.g., 2,6-diisopropylaniline or ortho-isopropyl aryl halides): The bulky groups physically shield the reactive bond, severely retarding the oxidative addition of the palladium catalyst and crowding the transition state during reductive elimination[2].

  • Secondary Alkyl-Isopropyl Substrates (e.g., isopropyl bromide): The steric bulk slows down transmetalation. Because the intermediate alkyl-metal complex has a long residence time and possesses

    
    -hydrogens, the catalytic cycle is frequently hijacked by rapid 
    
    
    
    -hydride elimination, yielding unwanted alkenes instead of the cross-coupled product[3].

Section 2: Diagnostic FAQs & Troubleshooting

Q1: My Buchwald-Hartwig amination with an ortho-isopropyl aniline is stalling at low conversions. How do I choose the right ligand? A1: The failure is likely due to an energy barrier mismatch in your catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are mandatory[2]. However, the exact choice depends entirely on your amine partner:

  • For Primary Amines: Use BrettPhos . Computational studies reveal that with BrettPhos, oxidative addition is the rate-limiting step due to its massive steric profile. Once oxidative addition occurs, the extreme crowding forces the substrates together, accelerating reductive elimination[4].

  • For Secondary Amines: Use RuPhos . RuPhos has a relatively smaller steric profile around the palladium atom compared to BrettPhos. This makes oxidative addition easier, shifting the rate-limiting step to reductive elimination, which is necessary to accommodate the bulk of a secondary amine[4].

Q2: I am attempting a Negishi cross-coupling with isopropyl bromide, but I only observe alkene byproducts. How can I suppress


-hydride elimination? 
A2:  You must abandon Palladium in favor of Nickel. Palladium struggles with unactivated secondary alkyl halides because oxidative addition is sluggish and 

-hydride elimination is extremely fast[3]. Switching to a Ni(cod)₂ / s-Bu-Pybox catalyst system solves this. Nickel's smaller atomic radius and higher nucleophilicity accelerate oxidative addition, while the Pybox ligand facilitates rapid transmetalation and reductive elimination at room temperature, effectively outcompeting the

-hydride elimination pathway[3].

Q3: What are the optimal conditions for the Suzuki-Miyaura coupling of ortho-isopropyl aryl halides? A3: Standard ligands fail here because they cannot accommodate the bulky isopropyl group during the transmetalation step. You need a conformationally flexible ligand. Trineopentylphosphine (TNpP) is highly recommended; its flexible neopentyl arms allow the catalyst to dynamically adjust its shape to couple extremely hindered substrates[5]. Alternatively, highly reactive biaryl monophosphorus ligands like BI-DIME or AntPhos have proven highly effective for tetra-ortho-substituted biaryl couplings[6][7].

Section 3: Catalyst Selection Workflow

CatalystSelection Start Substrate: Isopropyl-Hindered Aryl Aryl Halide (ortho-iPr) Start->Aryl Alkyl Secondary Alkyl (e.g., iPr-Br) Start->Alkyl BH Buchwald-Hartwig (C-N Bond) Aryl->BH Suzuki Suzuki-Miyaura (C-C Bond) Aryl->Suzuki Negishi Negishi (C-C Bond) Alkyl->Negishi PriAmine Primary Amine BH->PriAmine SecAmine Secondary Amine BH->SecAmine BIDIME Pd / BI-DIME or TNpP (Flexible Ligands) Suzuki->BIDIME NiCat Ni(cod)2 / s-Bu-Pybox (Fast Transmetalation) Negishi->NiCat BrettPhos Pd / BrettPhos (Ox. Add. Rate-Limiting) PriAmine->BrettPhos RuPhos Pd / RuPhos (Red. Elim. Rate-Limiting) SecAmine->RuPhos

Workflow for selecting optimal catalysts to overcome isopropyl steric hindrance in cross-couplings.

Section 4: Quantitative Data & Ligand Selection Matrix

To streamline your optimization process, consult the table below for validated catalyst-ligand pairings designed specifically for isopropyl-induced steric hindrance.

Ligand / Catalyst SystemPrimary ReactionTarget Substrate ProfileKey Mechanistic AdvantageRef.
Pd / BrettPhos Buchwald-Hartwigortho-iPr Aryl Halides + Primary AminesHigh steric bulk forces substrates together, accelerating reductive elimination.[4]
Pd / RuPhos Buchwald-Hartwigortho-iPr Aryl Halides + Secondary AminesLower steric profile around Pd lowers the barrier for oxidative addition.[4]
Pd / TNpP Suzuki-Miyauraortho-iPr Aryl HalidesConformational flexibility allows the ligand to adapt dynamically to extreme bulk.[5]
Pd / BI-DIME Suzuki-MiyauraDi-ortho-iPr Aryl HalidesSpecialized biaryl structure stabilizes the Pd(0) intermediate against decomposition.[6][7]
Ni(cod)₂ / s-Bu-Pybox NegishiSecondary Alkyl Halides (e.g., iPr-Br)Rapid transmetalation and reductive elimination outcompetes β-hydride elimination.[3]

Section 5: Validated Experimental Protocols

These protocols are designed as self-validating systems . Built-in diagnostic checks ensure you can verify the integrity of the reaction at each critical phase.

Protocol A: Buchwald-Hartwig Amination of 2,6-Diisopropylaniline[2]

Causality Check: This protocol utilizes LHMDS as a base to prevent the deactivation of the catalyst that often occurs with weaker bases in sterically congested environments.

Materials: Aryl bromide (1.0 mmol), 2,6-Diisopropylaniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), SIPr·HCl or BrettPhos (0.04 mmol, 4 mol%), LHMDS (1.0 M in THF, 1.5 mmol), Anhydrous Toluene (3 mL), Dodecane (internal standard, 50 µL).

Step-by-Step Methodology:

  • Catalyst Activation (Diagnostic Step): In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃, the ligand, and 1 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

    • Self-Validation: The solution should transition from dark purple/brown to a clear reddish-orange, indicating the successful formation of the active monoligated Pd(0) species. If the solution turns black and opaque, Pd black has precipitated due to oxygen ingress or poor ligand quality. Abort and restart.

  • Substrate Addition: Add the aryl bromide, 2,6-diisopropylaniline, and dodecane (internal standard).

  • Base Addition: Add the LHMDS solution dropwise over 2 minutes.

  • Heating & Monitoring: Heat the reaction to 90 °C. Take a 20 µL aliquot at 1 hour, quench with wet ethyl acetate, and analyze via GC-FID.

    • Self-Validation: Compare the product peak area against the dodecane standard. If conversion is <10% after 1 hour, oxidative addition has stalled; consider increasing the temperature to 110 °C or verifying the anhydrous nature of your base.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Room-Temperature Nickel-Catalyzed Negishi Coupling of Isopropyl Bromide[3]

Causality Check: This reaction is run strictly at room temperature. Elevated temperatures exponentially increase the rate of β-hydride elimination in secondary alkyl systems.

Materials: Isopropyl bromide (1.0 mmol), Alkylzinc halide (1.5 mmol, 1.0 M in DMA), Ni(cod)₂ (0.04 mmol, 4 mol%), s-Bu-Pybox (0.08 mmol, 8 mol%), Anhydrous DMA (2 mL).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve Ni(cod)₂ and s-Bu-Pybox in 1 mL of anhydrous DMA. Stir for 5 minutes.

    • Self-Validation: A deep blue/purple homogeneous solution confirms the formation of the active Ni-Pybox complex.

  • Electrophile Addition: Add isopropyl bromide to the catalyst solution.

  • Nucleophile Addition (Critical Step): Remove the flask from the glovebox (sealed under argon). Place in a 20 °C water bath to maintain exact room temperature. Add the alkylzinc halide solution dropwise over 5 minutes.

    • Self-Validation: The reaction is mildly exothermic. The water bath prevents thermal spikes that would immediately trigger

      
      -hydride elimination.
      
  • Reaction & Monitoring: Stir at 20 °C for 12 hours.

  • Quench & Analysis: Quench carefully with 1M HCl (to destroy excess zinc reagent). Extract with diethyl ether. Analyze the organic layer via GC-MS to confirm the mass of the cross-coupled product and check for the presence of propene (which indicates failure via

    
    -hydride elimination).
    

References

  • Grokipedia. Steric effects. Grokipedia.
  • Benchchem. Technical Support Center: Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline. Benchchem.
  • Tian, J., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Zhou, J., & Fu, G. C. Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society.
  • Harkal, S., et al. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.
  • RSC.org. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.org.
  • ResearchGate. ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.

Sources

Technical Support Center: Chromatographic Separation of 3-Fluoro-4-isopropylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic separation of 3-fluoro-4-isopropylbenzoic acid and its positional isomers. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions.

Introduction

The successful separation of 3-fluoro-4-isopropylbenzoic acid from its isomers is a common challenge in pharmaceutical development and quality control. Positional isomers, such as 2-fluoro-4-isopropylbenzoic acid or 3-fluoro-2-isopropylbenzoic acid, often possess very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[1] This guide offers practical solutions and explains the scientific principles behind effective method development and troubleshooting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Q: My 3-fluoro-4-isopropylbenzoic acid isomers are co-eluting or showing very poor resolution on a standard C18 column. What are the primary causes and how can I improve the separation?

A: Poor resolution of positional isomers is a common problem due to their similar hydrophobicity and polarity.[1] Several factors can be optimized to enhance separation:

  • Mobile Phase pH: For acidic compounds like benzoic acid derivatives, the mobile phase pH is a critical parameter.[2][3] To ensure the analytes are in their non-ionized (protonated) form, which increases retention in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the benzoic acid derivatives.[3] This minimizes secondary interactions with the stationary phase and improves peak shape.[1]

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity.[3] If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve resolution.[3] Methanol is a hydrogen-bond donor, while acetonitrile has a stronger dipole moment, leading to different interactions with the analytes and the stationary phase.[2]

  • Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider alternative stationary phases. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds through π-π interactions.[4] For highly similar isomers, a column with a different chemistry might be necessary to achieve baseline separation.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by increasing the viscosity of the mobile phase and enhancing differential partitioning between the mobile and stationary phases.[5] However, this may also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. A temperature screening study is often beneficial.

Issue 2: Peak Tailing

Q: I'm observing significant peak tailing for my 3-fluoro-4-isopropylbenzoic acid peak. What is causing this and what are the solutions?

A: Peak tailing for acidic analytes is a frequent issue in reversed-phase HPLC.[3] The primary causes are secondary interactions with the stationary phase and issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with the polar carboxyl group of your benzoic acid derivative, leading to tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) protonates the silanol groups, minimizing these unwanted ionic interactions.[3][6]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of accessible silanol groups and are designed to provide better peak shapes for polar and ionizable compounds.[3]

  • Analyte Ionization: If the mobile phase pH is close to the pKa of your analyte, both the ionized and non-ionized forms will be present, which can lead to peak broadening and tailing.[3]

    • Solution: Control Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is at least 1.5 to 2 units below the analyte's pKa to maintain it in a single, non-ionized form.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]

    • Solution: Reduce the sample concentration or injection volume.

Issue 3: Variable Retention Times

Q: My retention times are shifting between injections. What are the likely causes of this instability?

A: Retention time variability can be caused by several factors related to the HPLC system and mobile phase preparation.[1]

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase, especially when changing solvents or after the system has been idle.[8] Insufficient equilibration can lead to drifting retention times.

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[8] Always use fresh mobile phase and keep solvent bottles capped. Inconsistent mobile phase preparation can also lead to shifts.[8]

  • Fluctuating Temperature: Column temperature has a significant effect on retention.[1] Even small changes in the ambient temperature can cause retention time shifts. Using a column thermostat is highly recommended for reproducible results.[1]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can result in an inconsistent flow rate and, consequently, variable retention times.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for 3-fluoro-4-isopropylbenzoic acid and its isomers?

A1: A good starting point for method development is a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes. This will help to elute a range of isomers with different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where the analytes have good absorbance (e.g., around 230-254 nm).

This initial screening will provide information on the retention behavior of the isomers and can be further optimized for better resolution.

Q2: Are there any advantages to using Ultra-Performance Liquid Chromatography (UPLC) for this separation?

A2: Yes, UPLC can offer significant advantages. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which can provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[9] For separating closely related isomers, the increased efficiency of UPLC can be particularly beneficial.

Q3: When should I consider chiral chromatography for separating these isomers?

A3: While 3-fluoro-4-isopropylbenzoic acid itself is not chiral, if you are working with derivatives or related compounds that are chiral, or if you suspect the presence of chiral impurities, then chiral chromatography is necessary. Chiral stationary phases (CSPs) are designed to differentiate between enantiomers.[10] Polysaccharide-based CSPs are widely used and can be effective for a broad range of compounds.[10][11] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[12][13]

Q4: How do I prepare my sample for analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. A good starting point is a mixture of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[1] Ensure the sample is completely dissolved.

  • Concentration: The sample concentration should be within the linear range of the detector. A typical starting concentration is around 0.5 mg/mL.[1]

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.

Q5: What are the key parameters to document for a robust and transferable HPLC method?

A5: To ensure method robustness and successful transfer between laboratories, the following parameters should be clearly defined and documented:

  • Column: Manufacturer, brand name, dimensions (length and internal diameter), particle size, and pore size.

  • Mobile Phase: The exact composition of each mobile phase component, including the type and concentration of any additives (e.g., 0.1% formic acid), and the pH.[14]

  • Gradient Program: A detailed table of the gradient profile, including initial and final conditions, and the duration of each step.

  • Flow Rate: The flow rate in mL/min.

  • Column Temperature: The set temperature of the column oven.

  • Injection Volume: The precise volume of sample injected.

  • Detector Settings: The detection wavelength(s), bandwidth, and data acquisition rate.

  • Sample Preparation: A detailed procedure for how the sample and any standards are prepared.

Experimental Protocols & Data

Table 1: Example HPLC Gradient for Isomer Screening
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.07030
15.0595
20.0595
20.17030
25.07030
  • Flow Rate: 1.0 mL/min

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Temperature: 30 °C

  • Detection: 254 nm

Step-by-Step Protocol for Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inverting it several times.

    • Degas the solution for 10-15 minutes using a sonicator or vacuum degassing system.[14]

  • Organic Phase (Mobile Phase B):

    • Pour HPLC-grade acetonitrile into a clean solvent bottle.

    • Degas the solvent for 10-15 minutes.

  • System Setup:

    • Place the respective solvent lines into the correct mobile phase bottles.

    • Purge the HPLC pumps to remove any air bubbles and ensure the lines are filled with the new mobile phase.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.[8]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution/ Co-elution Mobile_Phase Mobile Phase Issues (pH, Composition) Poor_Resolution->Mobile_Phase Primary Stationary_Phase Stationary Phase (Chemistry, Silanols) Poor_Resolution->Stationary_Phase Secondary Peak_Tailing Peak Tailing Peak_Tailing->Mobile_Phase Secondary Peak_Tailing->Stationary_Phase Primary Overload Sample Overload Peak_Tailing->Overload Retention_Shift Retention Time Shift Retention_Shift->Mobile_Phase Secondary System_Issues System Issues (Temp, Flow Rate, Leaks) Retention_Shift->System_Issues Primary Optimize_MP Optimize Mobile Phase (pH, Organic Modifier) Mobile_Phase->Optimize_MP Stationary_Phase->Optimize_MP Change_Column Change Column (e.g., Phenyl-Hexyl) Stationary_Phase->Change_Column System_Check Check System (Equilibration, Temp Control) System_Issues->System_Check Reduce_Conc Reduce Sample Concentration/Volume Overload->Reduce_Conc

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Flowchart Start Start: Define Separation Goal (Isomer Separation) Column_Screen Step 1: Column Screening (C18, Phenyl-Hexyl, etc.) Start->Column_Screen Mobile_Phase_Opt Step 2: Mobile Phase Optimization (Organic Modifier, pH) Column_Screen->Mobile_Phase_Opt Gradient_Opt Step 3: Gradient Optimization (Slope, Time) Mobile_Phase_Opt->Gradient_Opt Temp_Study Step 4: Temperature Study (25°C, 30°C, 35°C) Gradient_Opt->Temp_Study Validation Step 5: Method Validation (Robustness, Reproducibility) Temp_Study->Validation End Final Method Validation->End

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 3-fluoro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-fluoro-4-(propan-2-yl)benzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of structurally related analogs, 4-isopropylbenzoic acid and 3-fluorobenzoic acid, we aim to provide a comprehensive understanding of the subtle interplay of substituent effects on proton chemical shifts and coupling constants. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of similar molecules.

Principles of 1H NMR and Substituent Effects

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a proton is highly sensitive to its local chemical environment, an effect known as the chemical shift (δ) , which is measured in parts per million (ppm).

The electron density around a proton shields it from the external magnetic field. Electron-withdrawing groups (EWGs) decrease the electron density, deshielding the proton and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, shielding the proton and shifting its signal to a lower chemical shift (upfield).[1]

Furthermore, the magnetic fields of neighboring protons can influence each other, a phenomenon called spin-spin coupling . This results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity and spatial relationship of protons.

In the case of 3-fluoro-4-(propan-2-yl)benzoic acid, the fluorine atom, the isopropyl group, and the carboxylic acid group all exert distinct electronic and steric effects that collectively shape the appearance of its 1H NMR spectrum.

Predicted 1H NMR Spectrum of 3-fluoro-4-(propan-2-yl)benzoic acid

The key structural features influencing the spectrum are:

  • The Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group, which will significantly deshield the ortho protons on the aromatic ring. The acidic proton of the carboxyl group itself is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

  • The Fluorine Atom (-F): As a highly electronegative atom, fluorine is an electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. Its primary influence will be the deshielding of adjacent protons and, crucially, spin-spin coupling with them.

  • The Isopropyl Group (-CH(CH₃)₂): This is a weak electron-donating group. It will cause a slight shielding of the aromatic protons. The aliphatic protons of the isopropyl group will have characteristic chemical shifts and splitting patterns.

Based on these principles, the predicted 1H NMR data for 3-fluoro-4-(propan-2-yl)benzoic acid is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2~8.1 - 8.2Doublet of doublets (dd)³J(H2-H6) ≈ 1-2 Hz, ⁴J(H2-F) ≈ 4-6 Hz
H-5~7.4 - 7.5Doublet (d)³J(H5-H6) ≈ 8-9 Hz
H-6~7.9 - 8.0Doublet of doublets (dd)³J(H5-H6) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 6-8 Hz
-CH(CH₃)₂~3.1 - 3.3Septet³J(CH-CH₃) ≈ 7 Hz
-CH(CH ₃)₂~1.2 - 1.3Doublet³J(CH-CH₃) ≈ 7 Hz
-COOH >10Broad Singlet-

Comparative Analysis with Structural Analogs

To substantiate our predictions and to illustrate the impact of the fluoro and isopropyl substituents, we will now compare the expected spectrum of our target molecule with the experimentally determined spectra of 4-isopropylbenzoic acid and 3-fluorobenzoic acid.

4-Isopropylbenzoic Acid

This molecule lacks the fluorine substituent, allowing us to isolate the effect of the isopropyl and carboxyl groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2, H-68.05Doublet (d)³J(H2-H3) = 8.4 Hz
H-3, H-57.32Doublet (d)³J(H3-H2) = 8.4 Hz
-CH(CH₃)₂2.97Septet³J(CH-CH₃) = 6.9 Hz
-CH(CH ₃)₂1.276Doublet³J(CH-CH₃) = 6.9 Hz
-COOH 12.52Singlet-

Source: Spectral Database for Organic Compounds (SDBS)[2]

Comparison Insights:

  • The aromatic region of 4-isopropylbenzoic acid is simpler due to the molecule's symmetry, showing two doublets.

  • The introduction of the fluorine atom in the 3-position of our target molecule breaks this symmetry, leading to three distinct aromatic signals.

  • The chemical shifts of the aromatic protons in 4-isopropylbenzoic acid provide a baseline for understanding the electronic influence of the isopropyl and carboxyl groups.

3-Fluorobenzoic Acid

This analog allows for the examination of the fluorine and carboxyl groups' effects in the absence of the isopropyl group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2~7.9Doublet of triplets (dt)³J(H2-H6) ≈ 7.7 Hz, ⁴J(H2-F) ≈ 5.0 Hz
H-4~7.6Doublet of triplets (dt)³J(H4-H5) ≈ 8.0 Hz, ⁴J(H4-F) ≈ 5.5 Hz
H-5~7.4Triplet of doublets (td)³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 8.0 Hz, ⁵J(H5-F) ≈ 0.5 Hz
H-6~7.8Doublet of multiplets (dm)³J(H6-H5) ≈ 8.0 Hz, ³J(H6-H2) ≈ 7.7 Hz, ³J(H6-F) ≈ 8.5 Hz
-COOH >11Broad Singlet-

Source: Spectral Database for Organic Compounds (SDBS)

Comparison Insights:

  • The spectrum of 3-fluorobenzoic acid demonstrates the characteristic splitting patterns caused by H-F coupling. The magnitude of these couplings (J-values) depends on the number of bonds separating the proton and the fluorine atom.

  • We observe ortho (³J), meta (⁴J), and para (⁵J) H-F couplings, with the magnitude generally decreasing with increasing distance.[3]

  • This data is instrumental in predicting the multiplicities and coupling constants for the aromatic protons in 3-fluoro-4-(propan-2-yl)benzoic acid.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 3-fluoro-4-(propan-2-yl)benzoic acid, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 3-fluoro-4-(propan-2-yl)benzoic acid into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube to avoid compromising the spectral resolution.

  • Capping: Securely cap the NMR tube.

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected range of chemical shifts.

  • Data Acquisition: Initiate the data acquisition.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction of the raw data to obtain the final spectrum.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each resonance and pick the peaks to determine their precise chemical shifts.

Conclusion

The 1H NMR spectrum of 3-fluoro-4-(propan-2-yl)benzoic acid is predicted to exhibit a unique set of signals that are a direct consequence of the electronic and steric influences of its constituent functional groups. The aromatic region is expected to show three distinct, coupled spin systems, with the multiplicities further complicated by coupling to the fluorine atom. The aliphatic region will display the characteristic septet and doublet of the isopropyl group.

By comparing these predicted features with the experimental spectra of 4-isopropylbenzoic acid and 3-fluorobenzoic acid, we can gain a deeper appreciation for the diagnostic power of 1H NMR spectroscopy in structural elucidation. The presence of the fluorine atom, in particular, introduces informative H-F coupling patterns that can be invaluable for unambiguous assignment. This guide serves as a valuable resource for any researcher working with substituted aromatic compounds, providing a logical framework for spectral interpretation and a practical protocol for data acquisition.

Visualizing Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions in the aromatic region of 3-fluoro-4-(propan-2-yl)benzoic acid.

G H2 H-2 H6 H-6 H2->H6 ⁴J(H-F) F3 F-3 H2->F3 ⁴J(H-F) H5 H-5 H6->H5 ³J(H-H) H6->F3 ³J(H-F)

Caption: Spin-spin coupling network in the aromatic region.

References

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved March 7, 2026, from [Link]

  • CASCADE - Colorado State University. (n.d.). Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved March 7, 2026, from [Link]

  • NMR Wiki. (2010, July 29). Databases. Retrieved March 7, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved March 7, 2026, from [Link]

  • Schaefer, T., & Peeling, J. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1048-1052.
  • Emsley, J. W., & Phillips, L. (1974). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Wiley. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. Retrieved March 7, 2026, from [Link]

  • Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H pure shift (A) and regular 1 H (B) spectra of 3fluoronitrobenzene. Retrieved March 7, 2026, from [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved March 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 333-339.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5497-5503.

Sources

A Senior Application Scientist's Guide to the 19F NMR Chemical Shifts of 3-fluoro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an invaluable tool. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide dispersion of chemical shifts, which provides exquisite sensitivity to the local electronic environment of the fluorine nucleus.

This guide provides an in-depth analysis of the 19F NMR chemical shifts of 3-fluoro-4-isopropylbenzoic acid, a representative fluorinated small molecule. We will delve into the theoretical underpinnings that govern its chemical shift, compare it with structurally similar compounds, and provide detailed experimental protocols for its accurate measurement. This document is intended to serve as a practical resource for researchers, enabling them to interpret their own 19F NMR data with confidence and to understand the subtle electronic effects at play within their molecules.

The Unique Nature of the 19F Nucleus in NMR

The fluorine-19 nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy.[1][2] Its magnetogyric ratio is high, resulting in a receptivity that is 83% of that of the proton (¹H). What truly sets 19F NMR apart is its vast chemical shift range, which can span over 800 ppm.[1] This large dispersion minimizes the likelihood of signal overlap, even in complex molecules, and makes the 19F chemical shift an extremely sensitive probe of the local electronic environment.[3][4]

The chemical shift of a fluorine nucleus is primarily dictated by the local electron density around it. Electron-donating groups (EDGs) increase the electron density, shielding the nucleus and causing an upfield shift (to more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and resulting in a downfield shift (to more positive ppm values).[3]

Predicting the 19F NMR Chemical Shift of 3-fluoro-4-isopropylbenzoic acid: A Comparative Analysis

While no direct experimental 19F NMR data for 3-fluoro-4-isopropylbenzoic acid was found in the surveyed literature, we can make a robust prediction based on the analysis of structurally related compounds. The chemical shift of the fluorine atom in this molecule is influenced by three key substituents on the benzene ring: the fluorine itself, the carboxylic acid group, and the isopropyl group.

Aromatic fluorine signals typically appear in the range of -100 to -180 ppm relative to the standard reference, CFCl₃. For fluorobenzene, the 19F chemical shift is approximately -113.15 ppm.[5] The substituents on the ring will modulate this value.

Substituent Effects on the Aromatic Ring

The electronic properties of the substituents on the benzene ring play a crucial role in determining the 19F chemical shift. Both the electron-donating or -withdrawing nature of the groups and their position relative to the fluorine atom are significant.[6]

To build our prediction, let's consider the following analogs:

CompoundStructureKey Substituent EffectsExpected 19F Chemical Shift Range (ppm)
FluorobenzeneBaseline for a fluorine on a benzene ring.~ -113
3-Fluorobenzoic acidThe carboxylic acid is a meta-director and an electron-withdrawing group.Expected to be slightly downfield from fluorobenzene.
3-Fluoro-4-hydroxybenzoic acidThe hydroxyl group is an ortho, para-director and a strong electron-donating group. The isopropyl group is also an ortho, para-director and a weak electron-donating group.The electron-donating hydroxyl group will cause an upfield shift compared to 3-fluorobenzoic acid.
3-Fluoro-4-isopropylbenzoic acid The isopropyl group is a weak electron-donating group. The carboxylic acid is an electron-withdrawing group.The weak electron-donating isopropyl group will cause a slight upfield shift compared to 3-fluorobenzoic acid. The overall shift will be a balance of the two substituent effects.

Based on this analysis, we can predict that the 19F NMR chemical shift of 3-fluoro-4-isopropylbenzoic acid will be slightly upfield (more negative) than that of 3-fluorobenzoic acid, but likely downfield (less negative) compared to 3-fluoro-4-hydroxybenzoic acid due to the stronger electron-donating nature of the hydroxyl group compared to the isopropyl group.

The Critical Influence of Experimental Conditions

It is imperative to recognize that the 19F NMR chemical shift is not an immutable property of a molecule but is highly sensitive to its environment. Several experimental parameters can significantly influence the observed chemical shift.

Solvent Effects

The polarity of the solvent can alter the electronic environment of the fluorine atom, leading to shifts of several ppm.[7] Hydrogen bonding interactions between the solvent and the carboxylic acid group of 3-fluoro-4-isopropylbenzoic acid will be particularly influential. It is crucial to report the solvent used when documenting a 19F NMR chemical shift.

pH and the Protonation State of the Carboxylic Acid

The ionization state of the carboxylic acid group will have a profound impact on the 19F chemical shift. The carboxylate anion (COO⁻) is more electron-donating than the neutral carboxylic acid (COOH). Therefore, as the pH of the solution increases and the carboxylic acid is deprotonated, a significant upfield shift (to a more negative ppm value) is expected. This pH dependence makes 19F NMR a powerful tool for determining the pKa of fluorinated acids.[8]

The relationship between these factors can be visualized as follows:

A Sample Preparation B Insert Sample into Magnet A->B C Tune and Match Probe B->C D Lock on Deuterium Signal C->D E Shim for Homogeneity D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Process Data (FT, Phasing, Baseline Correction) G->H

Caption: 19F NMR data acquisition workflow.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is usually sufficient.

  • Decoupling: For a simple spectrum of the fluorine signal, proton decoupling is recommended to collapse any ¹H-¹⁹F coupling and improve the signal-to-noise ratio.

  • Spectral Width: Ensure the spectral width is large enough to encompass the expected chemical shift range of aromatic fluorides.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

Data Interpretation and Comparison

The acquired 19F NMR spectrum of 3-fluoro-4-isopropylbenzoic acid should exhibit a single resonance for the fluorine atom. The precise chemical shift should be reported relative to the reference standard used.

By comparing the experimental chemical shift with the values for the analogs discussed earlier (fluorobenzene, 3-fluorobenzoic acid, and 3-fluoro-4-hydroxybenzoic acid), a deeper understanding of the electronic effects of the isopropyl and carboxylic acid groups can be achieved. Plotting the chemical shift as a function of pH will allow for the determination of the pKa of the carboxylic acid.

Conclusion

While a specific literature value for the 19F NMR chemical shift of 3-fluoro-4-isopropylbenzoic acid remains elusive, a combination of theoretical principles and comparative analysis of structurally related compounds allows for a confident prediction of its expected spectral properties. The extreme sensitivity of the 19F nucleus to its electronic environment makes it an invaluable probe for studying the subtle interplay of substituent effects, solvent interactions, and acid-base chemistry. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality 19F NMR data that will be instrumental in the characterization and development of novel fluorinated molecules.

References

  • Gutowsky, H. S., McCall, D. W., McGarvey, B. R., & Meyer, L. H. (1952). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Journal of the American Chemical Society, 74(19), 4809–4817.
  • Gutowsky, H. S., & McCall, D. W. (1951). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 73(11), 5437-5437.
  • Corcoran, P. T. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 6, 1-13.
  • Yeh, H. J. C., & Rhee, J. U. (1985). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 107(22), 6426-6428.
  • Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4053-4061.
  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Lehigh University. (n.d.). Organic Compounds – 19F NMR Database. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of Substituted Benzoic Acids: The Case of 3-fluoro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of the carboxylic acid moiety in 3-fluoro-4-(propan-2-yl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and functional group analysis. We will dissect the characteristic vibrational modes of the carboxylic acid group and compare them to a well-understood standard, benzoic acid, to illustrate the nuanced effects of aromatic substitution. This guide combines theoretical principles with a practical, field-proven experimental protocol for data acquisition.

The Foundational Principles: Why FTIR is a Powerful Tool for Carboxylic Acid Identification

FTIR spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, scissoring, etc.).[1] The carboxylic acid functional group (-COOH) is particularly well-suited for FTIR analysis due to its distinct and intense absorption bands.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[2] This intermolecular interaction is the single most dominant factor influencing the spectral features, particularly the hydroxyl (O-H) stretch, leading to one of the most recognizable patterns in an IR spectrum.[3]

The primary vibrational modes of interest for a carboxylic acid dimer are:

  • O-H Stretching: A very broad and intense absorption resulting from the strong hydrogen bonding.

  • C=O Stretching: An intense, sharp absorption characteristic of the carbonyl group.

  • C-O Stretching and O-H Bending: These coupled vibrations appear in the fingerprint region and provide confirmatory evidence.

Spectral Deconvolution: Benzoic Acid as a Reference Standard

To understand the spectrum of a substituted aromatic acid, we must first establish a baseline with a simpler analogue. Benzoic acid serves as an excellent reference. Its spectrum is dominated by the features of the aromatic ring and the carboxylic acid group, which is in conjugation with the ring.

The key absorptions for benzoic acid are:

  • O-H Stretch (Dimer): A remarkably broad band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the aromatic and aliphatic C-H stretches.[4][5] This breadth is a direct consequence of the strong intermolecular hydrogen bonding.[6]

  • C=O Stretch (Carbonyl): A strong, sharp peak typically found between 1700 cm⁻¹ and 1680 cm⁻¹.[5][7] Conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency compared to a non-conjugated (saturated) carboxylic acid (which appears closer to 1710 cm⁻¹).[7][8]

  • C-O Stretch: This band, coupled with O-H in-plane bending, appears as a strong absorption in the 1320-1210 cm⁻¹ region.[4][7]

  • O-H Bend (Out-of-plane): A broad, medium-intensity peak near 920 cm⁻¹ is another hallmark of the carboxylic acid dimer.[4]

Predicting the Impact of Substituents in 3-fluoro-4-(propan-2-yl)benzoic acid

The addition of substituents to the benzene ring introduces electronic and steric effects that can subtly shift the vibrational frequencies of the carboxylic acid group. In 3-fluoro-4-(propan-2-yl)benzoic acid, we have two substituents to consider:

  • 3-Fluoro Group (meta-position): Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring and, consequently, from the carboxyl group. This withdrawal of electron density strengthens the C=O double bond, leading to an increase in its stretching frequency (a shift to a higher wavenumber).[9]

  • 4-Isopropyl Group (para-position): The isopropyl group is an electron-donating group (+I) via induction and hyperconjugation. It pushes electron density into the aromatic ring. This increased electron density can be delocalized into the carbonyl group, which increases its single-bond character, weakens the C=O bond, and thus shifts the stretching frequency to a lower wavenumber.[9]

The Net Effect: The final position of the C=O stretch will be a balance of these opposing electronic forces. The strong, inductively withdrawing fluoro group and the donating para-isopropyl group will compete. While a precise prediction requires experimental data, we can anticipate the C=O stretch to be at a slightly higher frequency than that of 4-isopropylbenzoic acid but likely similar to, or slightly higher than, unsubstituted benzoic acid.

Comparative Analysis of FTIR Peaks

The following table summarizes the expected peak positions for the carboxylic acid functional group in our target molecule compared to the benzoic acid standard.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Benzoic AcidPredicted Wavenumber (cm⁻¹) for 3-fluoro-4-(propan-2-yl)benzoic acidRationale for Predicted Shift
O-H Stretch (Dimer) ~ 3300 - 2500 (Very Broad)~ 3300 - 2500 (Very Broad)This peak is dominated by hydrogen bonding and is generally insensitive to minor electronic effects from ring substituents.
C=O Stretch (Carbonyl) ~ 1700 - 1680 (Strong, Sharp)~ 1705 - 1685 (Strong, Sharp)The electron-withdrawing fluoro group will slightly increase the frequency, while the electron-donating isopropyl group will slightly decrease it. The net result is expected to be a small shift relative to benzoic acid.
C-O Stretch ~ 1320 - 1210 (Strong)~ 1320 - 1210 (Strong)This coupled vibration is less sensitive to electronic substituent effects than the C=O stretch but remains a key confirmatory peak.
O-H Bend (Out-of-plane) ~ 960 - 900 (Broad, Medium)~ 960 - 900 (Broad, Medium)The presence of this broad band confirms the dimeric structure of the carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum using the KBr Pellet Method

This protocol describes a self-validating system for obtaining a reliable FTIR spectrum of a solid sample such as 3-fluoro-4-(propan-2-yl)benzoic acid. The causality behind each step is explained to ensure technical accuracy.

Pillar of Trustworthiness: The protocol's integrity relies on minimizing atmospheric and sample-induced interference. A fresh background scan and a visually clear, translucent pellet are non-negotiable checkpoints for valid data.

Materials & Equipment:

  • 3-fluoro-4-(propan-2-yl)benzoic acid (analyte)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

  • Spatula and weighing paper

  • Infrared heat lamp

Step-by-Step Methodology:

  • Preparation (The Causality of Purity):

    • Gently warm the mortar, pestle, and KBr under a heat lamp for 10-15 minutes. Reasoning: KBr is hygroscopic; this step removes adsorbed water, which has strong IR absorptions (a broad peak ~3400 cm⁻¹ and a medium peak ~1640 cm⁻¹) that can obscure the analyte's O-H stretching region.

  • Sample Weighing (The Causality of Concentration):

    • Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dry KBr. The ideal ratio is roughly 1:100. Reasoning: Too much sample will result in total absorption (flat-topped peaks), while too little will yield a noisy spectrum with poor signal intensity.

  • Grinding & Mixing (The Causality of Homogeneity):

    • Add the KBr and analyte to the agate mortar.

    • Grind the mixture gently but thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Reasoning: This step is critical. Proper grinding reduces the particle size of the analyte to below the wavelength of the IR radiation, which minimizes light scattering (known as the Christiansen effect) and prevents distorted peak shapes. It also ensures the analyte is evenly dispersed in the KBr matrix.

  • Pellet Pressing (The Causality of Transparency):

    • Transfer a portion of the powder into the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes.

    • Carefully release the pressure and extract the die. Reasoning: The high pressure causes the KBr to flow and fuse, creating a solid, salt-crystal lattice in which the analyte is trapped. A good pellet should be translucent and free of cracks.

  • Data Acquisition (The Causality of a Stable Baseline):

    • Ensure the sample compartment of the FTIR spectrometer is empty and closed.

    • Perform a background scan. Reasoning: This scan records the spectrum of the ambient atmosphere (mainly CO₂ and water vapor) and the instrument's optics. The spectrometer software will automatically subtract this background from the sample scan, yielding a clean spectrum of only the sample.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte & KBr (1:100) grind 2. Grind & Mix in Mortar weigh->grind press 3. Press Pellet (8-10 tons) grind->press bg 4. Acquire Background (Empty Chamber) press->bg sample 5. Acquire Sample Spectrum bg->sample process 6. Background Subtraction & Data Processing sample->process interpret 7. Spectral Interpretation & Peak Assignment process->interpret

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

References

  • University of Michigan, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a source providing excerpts of the textbook "Organic Chemistry".
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 05). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2018, January 01). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Nango, E., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]

  • Smith, B. C. (2018, May 01). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • Wax Studios. (n.d.). IR Spectrum For Benzoic Acid. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Koppel, I. A., et al. (2006, November 16). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 09). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Fiedler, P., et al. (2006, April 07). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

HPLC method development for 3-fluoro-4-isopropylbenzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

A rapid HPLC method for the determination of carboxylic acids in urine samples using a Chromolith Performance RP/18e 100/4.6 with Chromolith Guard Cartridge RP/18e 10/4.6 (Merck KgaA, Darmstadt, Germany) was developed. The method facilitates the simultaneous determination of aromatic hydrocarbon metabolites mandelic acid (MA) and phenylglyoxylic acid (PGA) from styrene and ethylbenzene, hippuric acid (HA) from toluene and 2-, 3-, 4-methylhippuric acids (MHA) from xylene. 3-hydroxybenzoic acid (3-HBA) was used as internal standard. A chromatographic run is completed within less than 5 min for styrene, ethylbenzene and toluene metabolites, and within 10 min for xylene metabolites. The detection limits are 9 mg L(-1) urine for MA, 1.25 mg L(-1) urine for PGA, 4.9 mg L(-1) urine for HA, 22 mg L(-1) urine for 2-MHA, and 18.5 mg L(-1) urine for 3-MHA. No significant differences of the MA, PGA and HA concentrations in human urine samples obtained by HPLC chromatography on LiChrosorb RP 18 and on Chromolith RP/18e columns were found. The results were evaluated by using ANOVA. This stability-indicating RP-HPLC method is suitable for the quantification of 4-Fluoro-3- · hydroxybenzoic acid in bulk drug substances and for monitoring its stability under various stress conditions. The method is based on the principles of reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. ... HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile. (Solvent B) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) ratio of. Solvent A to Solvent B. Flow Rate: 1.0 mL/min. Column Temperature: 30 °C. Detection Wavelength: 254 nm

mass spectrometry fragmentation pattern of 3-fluoro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-fluoro-4-(propan-2-yl)benzoic acid: A Comparative Analysis

Theoretical Fragmentation Analysis of 3-fluoro-4-(propan-2-yl)benzoic acid

The structure of 3-fluoro-4-(propan-2-yl)benzoic acid (Molecular Formula: C₁₀H₁₁FO₂, Molecular Weight: 182.19 g/mol ) presents several likely pathways for fragmentation under electron ionization (EI) conditions[1]. The molecular ion (M•+) is expected at an m/z of 182. Aromatic compounds are known to produce relatively stable molecular ions, so this peak should be clearly visible[2][3].

The primary fragmentation events are predicted to be driven by the energetic instability of the initial radical cation and the formation of stable neutral losses and fragment ions. The key functional groups—the carboxylic acid and the isopropyl chain—will dictate the most probable bond cleavages.

  • Loss of a Methyl Radical (•CH₃): The most favorable fragmentation is anticipated to be the cleavage of a C-C bond in the isopropyl group to lose a methyl radical (15 Da). This benzylic cleavage results in a highly stable tertiary carbocation, which is resonance-stabilized by the aromatic ring. This fragment is expected at m/z 167 and will likely be the base peak in the spectrum. The stability of this cation is a powerful driving force for this specific pathway[4][5].

  • Loss of a Hydroxyl Radical (•OH): A characteristic fragmentation of aromatic carboxylic acids is the loss of a hydroxyl radical (17 Da) from the carboxyl group, forming an acylium ion[6][7]. This would produce a significant peak at m/z 165 .

  • Decarboxylation (Loss of •COOH): The complete loss of the carboxylic acid group as a radical (45 Da) is another common pathway for this class of compounds[3][7]. This fragmentation would result in an ion at m/z 137 .

  • Secondary Fragmentation (Loss of CO): The acylium ion formed by the loss of a methyl group (m/z 167) can undergo a subsequent loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 139 . This is a common secondary fragmentation for benzoyl-type cations[7].

G M Molecular Ion (M•+) m/z 182 F167 [M - •CH₃]+ m/z 167 (Base Peak) M->F167 - •CH₃ F165 [M - •OH]+ m/z 165 M->F165 - •OH F137 [M - •COOH]+ m/z 137 M->F137 - •COOH F139 [M - •CH₃ - CO]+ m/z 139 F167->F139 - CO

Caption: Predicted EI fragmentation pathways for 3-fluoro-4-(propan-2-yl)benzoic acid.

Comparative Analysis with Structural Analogues

To validate our predictions, we compare the expected fragmentation of our target molecule with the known fragmentation patterns of simpler, structurally related compounds. This comparative approach provides a robust foundation for interpreting the mass spectrum.

Compound Molecular Ion (m/z) Key Fragment 1 (m/z & Loss) Key Fragment 2 (m/z & Loss) Reference
3-fluoro-4-(propan-2-yl)benzoic acid (Predicted) 182167 (- •CH₃)165 (- •OH)-
Benzoic Acid 122105 (- •OH)77 (- •COOH)[7]
3-Fluorobenzoic Acid 140123 (- •OH)95 (- •COOH)[8]
Isopropylbenzene (Cumene) 120105 (- •CH₃)91 (- C₂H₆)[4]
Benzoic Acid (C₆H₅COOH)

The mass spectrum of benzoic acid is dominated by the loss of a hydroxyl radical to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is typically the base peak[7]. A further loss of CO from this ion yields the phenyl cation ([C₆H₅]⁺) at m/z 77. This establishes the baseline fragmentation behavior of the carboxylated aromatic ring.

3-Fluorobenzoic Acid (FC₆H₄COOH)

The introduction of a fluorine atom increases the mass of the parent molecule and its corresponding fragments. The NIST mass spectrum for 3-fluorobenzoic acid shows a molecular ion at m/z 140. The key fragments are observed at m/z 123 (loss of •OH, 17 Da) and m/z 95 (loss of •COOH, 45 Da), representing the fluorobenzoyl and fluorophenyl cations, respectively[8]. This confirms that the core fragmentation of the aromatic carboxylic acid remains the same, with the fluorine atom acting as a stable substituent.

Isopropylbenzene (C₆H₅CH(CH₃)₂)

Isopropylbenzene (cumene) provides the crucial analogue for understanding the fragmentation of the alkyl substituent. Its mass spectrum is characterized by a facile loss of a methyl radical (15 Da) to form a very stable secondary benzylic cation at m/z 105, which is the base peak[4]. This demonstrates the strong tendency for α-cleavage in the isopropyl group, a process that is even more favorable in our target molecule due to the formation of a tertiary benzylic cation.

Experimental Protocol: GC-MS Analysis

A robust method for acquiring the mass spectrum of 3-fluoro-4-(propan-2-yl)benzoic acid involves Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This approach ensures the separation of the analyte from any impurities and provides high-quality, reproducible fragmentation data.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as methanol or dichloromethane. Vortex to ensure complete dissolution.

  • Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor peak shape in GC. For improved chromatography, derivatize the sample by converting the carboxylic acid to its methyl ester using a reagent like diazomethane or BF₃ in methanol. This increases volatility and reduces peak tailing.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Instrumental Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve in Solvent Derivatize Derivatize (Optional) Dissolve->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect

Caption: Standard experimental workflow for GC-MS analysis of an aromatic carboxylic acid.

Conclusion

The under electron ionization can be confidently predicted through an analysis of its constituent functional groups and comparison with known structural analogues. The resulting spectrum is expected to show a clear molecular ion peak at m/z 182 . The most prominent feature and likely base peak will be the fragment at m/z 167 , resulting from the highly favorable loss of a methyl radical to form a stable tertiary benzylic cation. Other significant fragments are predicted at m/z 165 (loss of •OH), m/z 139 (subsequent loss of CO from the m/z 167 fragment), and m/z 137 (loss of •COOH). This detailed predictive guide serves as a valuable resource for identifying and characterizing this compound in complex matrices.

References

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. Journal of the American Society for Mass Spectrometry, 19(5), 653–664.
  • Pflughoeft-Hassett, D. F., Hassett, D. J., & Eylands, K. E. (2004). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Vaia. (n.d.). Problem 35 Propylbenzene, C.
  • Brown, J. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
  • Emery, E. M. (1960). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 32(11), 1495–1501.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • MilliporeSigma. (n.d.). 3-fluoro-4-isopropylbenzoic acid.
  • ChemScene. (n.d.). 4-Fluoro-3-isopropylbenzoic acid.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from University of Arizona Department of Chemistry and Biochemistry website.
  • Kumar, A., & Sharma, V. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • PubChemLite. (n.d.). 3-fluoro-4-(propan-2-yl)benzoic acid.
  • MilliporeSigma. (n.d.). 3-fluoro-4-isopropylbenzoic acid.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Brown, J. (2026, February 24). mass spectrum of benzoic acid.
  • NIST. (n.d.). Benzoic acid, 3-fluoro-.

Sources

A Comprehensive Comparison Guide: Acidity of 3-Fluoro-4-isopropylbenzoic Acid vs. 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in drug design and formulation where tuning the lipophilicity and acidity of a pharmacophore is paramount. The introduction of a fluorine atom onto an aromatic ring is a classic bioisosteric replacement strategy used to modulate these physicochemical properties without drastically altering the steric bulk[1].

In this guide, we will dissect the structure-acidity relationship between 4-isopropylbenzoic acid (cumic acid) and its fluorinated analog, 3-fluoro-4-isopropylbenzoic acid. By examining the causality behind their electronic effects, we can objectively compare their performance and establish validated experimental protocols for determining their dissociation constants (pKa).

Mechanistic Causality: Electronic Effects on Acidity

The acidity of benzoic acid derivatives is fundamentally governed by the thermodynamic stability of the resulting carboxylate anion upon deprotonation.

  • 4-Isopropylbenzoic Acid: In this molecule, the isopropyl group at the para position exerts a weak electron-donating inductive effect (+I). This donation of electron density destabilizes the negatively charged carboxylate anion. Consequently, the compound exhibits a pKa of approximately 4.35[2], making it a weaker acid than unsubstituted benzoic acid (pKa ~4.20)[3].

  • 3-Fluoro-4-isopropylbenzoic Acid: Introducing a highly electronegative fluorine atom at the 3-position (meta) fundamentally alters the electronic landscape. Because the fluorine is positioned meta to the carboxylic acid, resonance donation (+R) from the fluorine lone pairs to the carboxylate carbon is geometrically precluded[1]. Therefore, the strong electron-withdrawing inductive effect (-I) dominates, pulling electron density away from the carboxylate group and dispersing the negative charge. This stabilization of the conjugate base significantly increases the acidity, lowering its pKa to an estimated 3.96[1].

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of both compounds, highlighting the direct impact of fluorine substitution on acidity and conjugate base stability.

Property4-Isopropylbenzoic Acid3-Fluoro-4-isopropylbenzoic Acid
CAS Number 536-66-31341723-26-9
Molecular Weight 164.20 g/mol 182.19 g/mol
pKa (Acidity) 4.35 ± 0.10~3.96 (Calculated/Extrapolated)
Electronic Effects +I (Para-isopropyl)-I (Meta-fluoro), +I (Para-isopropyl)
Conjugate Base Stability Lower (Destabilized by +I)Higher (Stabilized by -I)

Structure-Acidity Relationship Pathway

The workflow below illustrates the thermodynamic pathways and electronic effects governing the deprotonation of these two acids.

AcidityComparison A 4-Isopropylbenzoic Acid (+I Effect from Isopropyl) B Destabilized Carboxylate Anion (Higher pKa ~4.35) A->B Deprotonation D Stabilized Carboxylate Anion (Lower pKa ~3.96) B->D Fluorine Substitution Increases Acidity C 3-Fluoro-4-isopropylbenzoic Acid (-I Effect from Meta-Fluorine) C->D Deprotonation

Caption: Electronic effects governing the acidity of fluorinated vs. non-fluorinated benzoic acids.

Experimental Methodologies: pKa Determination

To objectively validate the acidity of these compounds, researchers must employ robust analytical techniques. Below are two self-validating protocols for determining the pKa of fluorinated and non-fluorinated benzoic acids. Every step is designed to eliminate common experimental artifacts.

Protocol 1: Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of compounds with sufficient aqueous solubility[1].

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature (typically 25.0 ± 0.1 °C) to ensure Nernstian response accuracy[1].

  • Sample Preparation: Dissolve an accurately weighed sample of the benzoic acid derivative in a background electrolyte solution (e.g., 0.15 M KCl). Causality: This maintains a constant ionic strength, which is critical because pKa is a thermodynamic constant heavily dependent on activity coefficients. If the compound is poorly soluble, a co-solvent system (e.g., methanol/water) may be used, and the aqueous pKa extrapolated using the Yasuda-Shedlovsky method.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) under an inert nitrogen atmosphere. Causality: Nitrogen sparging prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and artificially lower the measured pH[1].

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant[1].

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher precision, process the data using non-linear regression software (e.g., Hyperquad)[1].

Protocol 2: UV-Vis Spectrophotometric Determination

For compounds with distinct UV absorbance profiles between their protonated and deprotonated states, spectrophotometry offers high sensitivity[1].

  • Buffer Preparation: Prepare a series of universal buffer solutions covering a pH range of 2.0 to 6.0 (bracketing the expected pKa of ~3.9 to 4.3).

  • Sample Dilution: Spike a constant, low concentration of the analyte into each buffer solution to prevent dimerization or aggregation, which can skew absorbance readings.

  • Absorbance Measurement: Measure the UV absorbance of each solution at the analytical wavelength (λmax). Causality: The wavelength must be carefully selected where the difference in absorbance between the unionized and ionized forms is maximized to ensure the highest signal-to-noise ratio[1].

  • Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, calculate the pKa using the derived Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)], where AI is the absorbance of the fully ionized form and AU is the absorbance of the fully unionized form[1].

Conclusion

The strategic addition of a fluorine atom at the meta position of 4-isopropylbenzoic acid significantly enhances its acidity. By understanding the interplay between the electron-withdrawing inductive effect (-I) of fluorine and the electron-donating effect (+I) of the isopropyl group, researchers can rationally design molecules with targeted physicochemical profiles. The experimental protocols provided ensure reliable, reproducible validation of these theoretical predictions.

References

1.[1] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids - Benchchem. Benchchem. 1 2.[2] 4-Isopropylbenzoic Acid | 536-66-3 - Benchchem. Benchchem. 2 3.[3] 4-Isopropylbenzoic acid 536-66-3 wiki - Guidechem. Guidechem. 3 4. 3-fluoro-4-isopropylbenzoic acid - SigmaAldrich. Sigma-Aldrich.

Sources

comparative biological activity of fluorinated vs non-fluorinated cuminic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity: Fluorinated vs. Non-Fluorinated Cuminic Acid

As the demand for high-efficacy, low-toxicity antimicrobial and agrochemical agents grows, the structural optimization of natural botanical compounds has become a primary strategy in drug development. Cuminic acid (4-isopropylbenzoic acid), a natural monoterpenoid extracted from the seeds of Cuminum cyminum L., serves as a highly versatile biochemical scaffold[1]. While the native, non-fluorinated form exhibits reliable broad-spectrum antifungal properties, recent synthetic efforts have introduced fluorine atoms into its derivatives to drastically alter its pharmacokinetic and pharmacodynamic profile[2].

This guide provides an objective, data-driven comparison of the biological activity, mechanistic pathways, and experimental validation protocols for non-fluorinated cuminic acid versus its highly optimized fluorinated derivatives.

Mechanistic Divergence: The "Fluorine Effect"

The biological activity of a compound is fundamentally dictated by its interaction with cellular targets. The transition from a non-fluorinated natural product to a fluorinated synthetic derivative represents a shift from generalized membrane disruption to highly specific enzymatic inhibition.

Non-Fluorinated Cuminic Acid (Natural Scaffold) Native cuminic acid operates via a multi-target, generalized disruption mechanism. In phytopathogens like Phytophthora capsici and Fusarium oxysporum, it acts by increasing cell membrane permeability, leading to the leakage of intracellular DNA and electrolytes[1][3]. Furthermore, it downregulates critical metabolic markers, significantly decreasing pyruvic acid, adenosine triphosphate (ATP) content, and overall ATPase activity[1]. In host plants, it acts as an elicitor, upregulating defense enzymes such as peroxidase (POD) and phenylalanine ammonia-lyase (PAL)[1].

Fluorinated Cuminic Acid Derivatives (Synthetic Optimization) The introduction of fluorine—a small, highly electronegative atom—fundamentally changes the molecule's interaction with target proteins. Fluorination increases the lipophilicity of the compound, enhancing its ability to penetrate fungal cell walls. More importantly, the fluorine atom acts as a powerful hydrogen-bond acceptor and participates in halogen bonding. For example, in fluorinated benzohydrazide derivatives of cuminic acid (e.g., Compound C25), the 4-position fluoride atom forms critical halogen interactions with the Arg14 and Glu13 residues in the active site of Succinate Dehydrogenase (SDH)[4]. This targeted binding completely halts the fungal tricarboxylic acid (TCA) cycle. Similar fluorinated thiourea derivatives (e.g., Compound F18) have been engineered to specifically inhibit fungal Laccase, an enzyme crucial for lignin degradation and pathogenesis[5]. In human pathogens, fluorinated oxadiazole derivatives of cuminaldehyde (e.g., UOSO13) selectively inhibit the CYP51 enzyme, disrupting ergosterol biosynthesis in Candida species[6].

MOA cluster_0 Non-Fluorinated Cuminic Acid cluster_1 Fluorinated Derivatives N1 Cuminic Acid (Natural) N2 Membrane Permeabilization N1->N2 N3 ATP/ATPase Reduction N1->N3 N4 Metabolic Collapse N2->N4 N3->N4 F1 Fluorinated Compound F2 Halogen Bonding (e.g., Arg14, Glu13) F1->F2 F3 Targeted Enzyme Inhibition (SDH/Laccase) F2->F3 F4 Targeted Apoptosis F3->F4

Fig 1: Mechanistic pathways of non-fluorinated vs fluorinated cuminic acid compounds.

Quantitative Performance Comparison

The structural modifications in fluorinated derivatives translate directly into superior biological potency. While non-fluorinated cuminic acid requires concentrations in the range of 10–25 µg/mL to achieve a 50% effective concentration (EC50), fluorinated derivatives often achieve the same inhibition at sub-microgram levels.

Table 1: Comparative In Vitro Biological Activity

Compound TypeSpecific CompoundTarget PathogenTarget EnzymeEC50 / IC50 ValueRef
Non-Fluorinated Cuminic AcidPhytophthora capsiciMultiple (Membrane/ATP)14.54 µg/mL (Mycelial)[1]
Non-Fluorinated Cuminic AcidFusarium oxysporumMultiple (Membrane/ATP)22.53 µg/mL (Mycelial)[3]
Fluorinated Compound C25Rhizoctonia solaniSuccinate Dehydrogenase0.81 µg/mL (Mycelial)[2]
Fluorinated Compound C25Rhizoctonia solaniSuccinate Dehydrogenase10.3 µM (Enzyme IC50)[7]
Fluorinated Compound F18Valsa maliLaccase0.59 µg/mL (Mycelial)[5]
Fluorinated UOSO13Candida albicansCYP51 (Ergosterol)0.50 µg/mL (MIC50)[6]

Data Synthesis: The addition of fluorine (as seen in C25 and F18) increases the antifungal potency by a factor of 15x to 30x compared to the native cuminic acid scaffold, making them highly competitive with commercial synthetic fungicides like Boscalid and Chlorothalonil[2][5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activities of these compounds must be evaluated using self-validating assay systems. The following protocols detail the causality behind each experimental step to ensure reliable data generation.

Protocol A: In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol quantifies the macroscopic biological activity of the compounds.

  • Compound Preparation: Dissolve the target compound (fluorinated or non-fluorinated) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Causality: DMSO ensures complete solubilization of highly lipophilic fluorinated derivatives.

  • Media Amendment: Add the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve a gradient of final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Self-Validation Controls: Prepare a negative control plate containing an equivalent volume of pure DMSO (to rule out solvent toxicity) and a positive control plate using a commercial standard like Boscalid (to benchmark efficacy)[2].

  • Inoculation & Incubation: Place a 5 mm mycelial plug of the target pathogen (e.g., R. solani or P. capsici) at the center of each plate. Incubate in the dark at 25°C for 3 to 7 days until the negative control mycelium reaches the edge of the petri dish.

  • Data Acquisition: Measure the colony diameters using digital calipers. Calculate the inhibition rate: Inhibition (%) =[(Control Diameter - Treatment Diameter) / (Control Diameter - 5mm)] × 100.

  • Statistical Analysis: Use probit analysis software to calculate the EC50 value based on the dose-response curve[4].

Protocol B: Succinate Dehydrogenase (SDH) Inhibition Assay

Because fluorinated derivatives are designed to target specific enzymes, their macroscopic efficacy must be validated at the molecular level.

  • Enzyme Extraction: Extract mitochondria from the fungal mycelia using a homogenization buffer (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 × g to isolate the mitochondrial pellet containing SDH.

  • Reaction Mixture Setup: In a 96-well microplate, combine the mitochondrial extract, sodium succinate (substrate), and 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Inhibitor Introduction: Introduce the fluorinated compound at varying concentrations. Causality: If the compound successfully binds to Arg14/Glu13 via halogen bonding, it will block the oxidation of succinate[4].

  • Spectrophotometric Monitoring: Measure the absorbance at 600 nm over 10 minutes. SDH activity is directly proportional to the reduction (decolorization) of DCPIP.

  • Validation: Run a blank well lacking sodium succinate to account for any background reduction of DCPIP. Calculate the IC50 (concentration required to inhibit 50% of enzyme activity)[7].

Workflow W1 1. Compound Synthesis & Solubilization (DMSO) W2 2. PDA Media Amendment (Gradient Concentrations) W1->W2 W3 3. Mycelial Growth Assay vs. Boscalid Control W2->W3 W4 4. Probit Analysis (EC50 Calculation) W3->W4 W5 5. SDH Enzyme Extraction (Mitochondrial Isolation) W4->W5 Select High Potency Candidates W6 6. Spectrophotometric Inhibition Assay (IC50) W5->W6 Target Validation

Fig 2: Self-validating experimental workflow bridging macroscopic efficacy to molecular targeting.

References

1.[1] Antifungal Activity and Biochemical Response of Cuminic Acid against Phytophthora capsici Leonian - MDPI. Available at: 2.[3] Antifungal Activity and Action Mode of Cuminic Acid from the Seeds of Cuminum cyminum L. against Fusarium oxysporum f. sp. Niveum (FON) Causing Fusarium Wilt on Watermelon - PMC. Available at: 3.[2] Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents - American Chemical Society. Available at: 4.[4] Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture - ACS Publications. Available at: 5.[6] Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC. Available at: 6.[5] Research on Novel Laccase Inhibitors with Thiourea as the Core Skeleton As Potential Fungicides - Journal of Agricultural and Food Chemistry, ACS Publications. Available at: 7.[7] Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture - ACS Publications. Available at:

Sources

Safety Operating Guide

3-fluoro-4-(propan-2-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of halogenated organic compounds is a critical pillar of laboratory safety and environmental stewardship. 3-Fluoro-4-(propan-2-yl)benzoic acid (also known as 3-fluoro-4-isopropylbenzoic acid) is a highly valuable fluorinated aromatic carboxylic acid frequently utilized in drug discovery, particularly as a precursor for γ-secretase and KCa2/3 channel inhibitors.

However, the very structural features that make it biologically useful—namely, the stable carbon-fluorine (C-F) bond and the acidic carboxyl group—dictate strict logistical and safety requirements for its disposal. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and destruction of this compound.

Physicochemical Profile & Hazard Summary

Before executing any disposal protocol, personnel must understand the quantitative hazard profile of the chemical. 3-Fluoro-4-(propan-2-yl)benzoic acid is mildly acidic and acts as a localized irritant. Because it contains a halogen (fluorine), it falls under stringent environmental regulatory frameworks.

Table 1: Quantitative Data and Hazard Profile

Property / MetricValue / ClassificationOperational Implication
Chemical Name 3-Fluoro-4-(propan-2-yl)benzoic acidMust be explicitly listed on waste manifests.
CAS Number 1341723-26-9Use for precise inventory and vendor tracking.
Molecular Weight 182.19 g/mol Relevant for calculating neutralization stoichiometry.
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp.)Mandates the use of a fume hood and contact PPE.
EPA Waste Class Halogenated Organic Compound (HOC)Land disposal is strictly prohibited; requires incineration.

The Causality of Halogenated Waste Management

To build a robust safety culture, researchers must understand why specific disposal routes are chosen. The protocols for 3-fluoro-4-(propan-2-yl)benzoic acid are driven by three mechanistic realities:

  • Thermodynamic Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard biological or low-temperature chemical degradation methods fail to break this bond, meaning the compound is highly recalcitrant in the environment. Consequently, the EPA's Land Disposal Restrictions () strictly prohibit the land disposal of untreated Halogenated Organic Compounds [1].

  • Prevention of Toxic Byproducts: Incinerating halogenated aromatics at sub-optimal temperatures can generate highly toxic polyfluorinated dibenzodioxins. To prevent this, the waste must be routed to specialized facilities capable of maintaining temperatures exceeding 1100°C to ensure complete molecular destruction.

  • Acid Gas Neutralization: Combustion of fluorinated organics inevitably releases hydrogen fluoride (HF) gas. Waste must be segregated so it is only sent to incinerators equipped with wet alkaline scrubbers. These scrubbers capture the exhaust and react the HF with a base (like NaOH) to form safe, inert fluoride salts before atmospheric release.

Standard Operating Procedure: Step-by-Step Disposal

This methodology provides a self-validating workflow. Each phase includes a verification step to ensure the system remains compliant and safe.

Phase 1: Point-of-Generation Segregation

Mixing halogenated waste with standard organic waste lowers the overall heating value (BTU) of the waste stream, drastically increasing disposal costs and complicating the incineration process [2].

  • Step 1: Determine the Physical State.

    • For Solid Waste: Collect pure powder, contaminated filter paper, or weighing boats in a high-density polyethylene (HDPE) wide-mouth container.

    • For Liquid Waste: If the acid is dissolved in organic solvents (e.g., dichloromethane, DMSO), collect the solution in an HDPE or PTFE-lined glass carboy specifically designated for "Halogenated Solvent Waste."

  • Step 2: Verify Compatibility (Self-Validation). Before adding the waste to a communal carboy, check the waste log attached to the container. Ensure no incompatible materials (e.g., strong alkali metals, azides, or strong oxidizers) have been introduced.

Phase 2: Containment and Labeling
  • Step 3: Apply GHS-Compliant Labeling. The container must be explicitly labeled "Hazardous Waste." Under the contents section, write the full chemical name: 3-Fluoro-4-(propan-2-yl)benzoic acid and check the "Halogenated" box.

  • Step 4: Secure Storage. Place the container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume to prevent environmental release in the event of a structural failure [3].

Phase 3: Institutional Transfer
  • Step 5: EHS Handoff. Once the container is full, or within 3 days of reaching capacity, log the container into your institution's Environmental Health and Safety (EHS) portal for pickup. EHS will coordinate the transfer to a licensed hazardous waste contractor for high-temperature incineration.

Emergency Spill Response Protocol

In the event of an accidental drop resulting in the dispersion of solid 3-fluoro-4-(propan-2-yl)benzoic acid powder, execute the following protocol:

  • Evacuate and Ventilate: Step back from the spill. Ensure the laboratory ventilation is operating at maximum capacity to clear any aerosolized dust, as the compound is a known respiratory irritant (H335).

  • Don Appropriate PPE: Equip nitrile gloves, wrap-around safety goggles, and a particulate respirator (N95 or P100) if the spill is outside a fume hood.

  • Dust Suppression: Do not dry-sweep, as this will aerosolize the powder. Lightly mist the spill with a compatible solvent (e.g., water or a small amount of isopropanol) to bind the powder into a manageable slurry.

  • Collection: Use a disposable plastic scoop to transfer the wetted slurry into an HDPE hazardous waste container.

  • Decontamination & Validation: Wash the spill area with a mild alkaline soap solution to neutralize any residual acid, followed by a distilled water rinse. Self-Validation: Tap a strip of pH paper against the wet surface; a neutral reading (pH 6-8) confirms complete decontamination. Collect all cleanup materials as halogenated waste.

Waste Disposal Workflow Visualization

WasteWorkflow Start Generation of 3-Fluoro-4-isopropylbenzoic Acid Waste Decision Waste State? Start->Decision Solid Solid Waste Container (Double-bagged / HDPE) Decision->Solid Powder/Solid Liquid Halogenated Solvent Waste (PTFE-lined Carboy) Decision->Liquid Solution Labeling Apply GHS Labels: Halogenated Organic Waste Solid->Labeling Liquid->Labeling Storage Temporary Satellite Accumulation Area (SAA) Labeling->Storage Vendor Licensed Hazardous Waste Contractor Storage->Vendor Incineration High-Temp Incineration (>1100°C) Vendor->Incineration Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incineration->Scrubber Exhaust Gas End Safe Environmental Release (Salts/H2O/CO2) Scrubber->End

Halogenated organic acid waste disposal and treatment workflow.

References

  • 40 CFR Part 268 -- Land Disposal Restrictions Source: eCFR (Electronic Code of Federal Regulations), Environmental Protection Agency URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Research Council (NCBI Bookshelf) URL:[Link]

Personal protective equipment for handling 3-fluoro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized intermediates like 3-fluoro-4-(propan-2-yl)benzoic acid (CAS 1341723-26-9) requires moving beyond generic safety data sheets. This compound—also known as 3-fluoro-4-isopropylbenzoic acid—is a critical building block in advanced organic synthesis, particularly in the development of γ-secretase inhibitors for oncology and spirooxindole-based Mdm2-p53 interaction inhibitors[1].

To ensure your synthesis workflows are both highly efficient and uncompromisingly safe, this guide provides the mechanistic reasoning behind our safety protocols. Every procedure below is designed as a self-validating system to protect researchers and maintain experimental integrity.

Hazard Profile & The Causality of PPE Selection

3-Fluoro-4-(propan-2-yl)benzoic acid is a halogenated aromatic solid. The presence of the highly electronegative fluorine atom increases the acidity of the benzoic acid moiety, while the bulky isopropyl group significantly enhances its lipophilicity[1]. This unique structure dictates our specific Personal Protective Equipment (PPE) requirements.

Table 1: GHS Hazard Classifications & Mechanistic PPE Specifications

Hazard ClassGHS CodeCausality / MechanismMandated PPE Standard
Skin Irritation H315The lipophilic isopropyl group enhances dermal penetration. If dissolved in organic solvents (e.g., DMF, CH₂Cl₂), it can rapidly bypass the stratum corneum[2][3].EN 374 Nitrile or Neoprene gloves. Latex offers zero chemical resistance to common reaction solvents[4].
Eye Irritation H319Airborne micro-dust dissolves in the basal tear film, causing a localized pH drop and fluorinated-ion-induced tissue stress[3].EN 166 / ANSI Z87.1 Safety Goggles. Must be tight-fitting; safety glasses are insufficient[4][5].
Respiratory Irritation H335Inhalation of fine particulates triggers an acute inflammatory response in the mucosal membranes of the upper respiratory tract[3][5].EN 143 P1/P2 or NIOSH N95 Respirator. Required during bulk weighing or if local exhaust fails[5].

Operational Workflow & Self-Validating Protocols

To prevent cross-contamination and exposure, follow this step-by-step methodology when setting up reactions (e.g., catalytic asymmetric 1,3-dipolar cycloadditions)[1].

Phase 1: Environmental & Equipment Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: Halogenated benzoic acids form fine, easily aerosolized dust. A face velocity of <100 fpm risks backward airflow, exposing the operator to respiratory irritants[4][5].

  • Self-Validation Check: Visually verify the digital airflow monitor reads ≥100 fpm. If the alarm sounds, halt operations immediately and tag the hood out of service.

Phase 2: Material Transfer

  • Action: Use an anti-static weighing spatula to transfer the compound into a tared Schlenk flask[2].

  • Causality: Static electricity can cause the fluorinated powder to repel from standard metal spatulas and aerosolize into the breathing zone.

  • Self-Validation Check: Perform a visual "glove check" for micro-tears before and after handling the chemical container.

Phase 3: Solvent Addition & Decontamination

  • Action: Add reaction solvents (e.g., CH₂Cl₂, CF₃COOH) slowly to the sealed flask[2]. Wipe the analytical balance and hood surface with a damp, disposable cloth.

  • Causality: Wet-wiping prevents the resuspension of dust particles into the air, a critical step for preventing cross-contamination in sensitive pharmaceutical syntheses[1].

  • Self-Validation Check: Inspect the weighing area under standard lighting to ensure zero visible powder remains before removing your respirator.

HandlingWorkflow Start 1. Risk Assessment & PPE Donning Hood 2. Engineering Controls (Fume Hood ≥100 fpm) Start->Hood Transfer 3. Material Transfer (Anti-static Spatula) Hood->Transfer Reaction 4. Chemical Synthesis (Add Solvents Slowly) Transfer->Reaction Spill Spill or Dust Generated? Reaction->Spill Emergency Emergency Protocol (Evacuate, Contain) Spill->Emergency Yes Decon 5. Decontamination (Wet-Wipe Surfaces) Spill->Decon No Waste 6. Halogenated Waste Disposal (EPA) Emergency->Waste Decon->Waste

Operational workflow and emergency decision matrix for handling halogenated benzoic acids.

Emergency Response & Spill Management

In the event of an accidental release or fire, the chemical properties of fluorinated compounds dictate a strict response hierarchy.

Table 2: Emergency Response Protocols

Exposure Route / EventImmediate ActionSecondary Action & Causality
Ocular (Eyes) Flush copiously with water for ≥ 15 mins. Remove contacts if present[3][6].Seek immediate ophthalmological consult to assess corneal pH damage[3].
Dermal (Skin) Wash immediately with soap and copious amounts of water[3][6].Remove contaminated clothing. Do not use solvents to clean skin, as this accelerates absorption[2].
Thermal Decomposition (Fire) Evacuate the area. Use water spray, CO₂, or dry chemical extinguishers[2].SCBA Required. Combustion releases highly toxic/corrosive hydrogen fluoride (HF) gas[2][6].

Spill Cleanup Protocol: Do not use high-pressure water streams or dry sweeping, as this will spread the dust[7]. Use a HEPA-filtered vacuum or cover the powder spill with a damp absorbent material (wet-sweeping) to minimize aerosolization. Place all collected material into a sealed container for later disposal[2][4].

Logistical Disposal Plan

Halogenated benzoic acids are subject to strict environmental regulations (e.g., EPA Significant New Use Rules) and must not be disposed of in standard aqueous waste streams[8].

  • Solid Waste: Collect all contaminated PPE, weighing boats, and sweeping debris in a puncture-resistant container explicitly labeled "Halogenated Solid Waste" [4].

  • Liquid Waste: Any reaction mixtures or solvent rinses containing 3-fluoro-4-(propan-2-yl)benzoic acid must be segregated into "Halogenated Solvent Waste" carboys.

  • Incompatibilities: Because they act as weak carboxylic acids, they can undergo violent, exothermic neutralization reactions if inadvertently mixed with strong bases or oxidizing agents. Ensure waste containers are strictly segregated from incompatible chemicals[2][7].

References

  • Title: 3-Fluoro-4-(propan-2-yl)benzoic acid | 1341723-26-9. Source: Molaid. URL: [Link]

  • Title: SAFETY DATA SHEET - 3-Fluorobenzoic acid. Source: Fisher Scientific. URL: [Link]

  • Title: Safety Data Sheet: 4-Fluorobenzoic acid. Source: Carl ROTH. URL: [Link]

  • Title: Significant New Use Rules on Certain Chemical Substances. Source: Federal Register. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.